Dipsanoside A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C66H90O37 |
|---|---|
Molecular Weight |
1475.4 g/mol |
IUPAC Name |
methyl (1S,4aS,6S,7R,7aS)-6-[(2S,3R,4S)-4-[(Z)-3-[(2S,3R,4R)-5-[[(1S,4aS,6R,7S,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/b24-9+/t22-,23+,25+,26+,27-,28+,29+,34-,35+,36+,37+,38+,39+,40+,41+,42-,43+,44+,45+,46+,47-,48-,49-,50-,51+,52+,53+,54+,59-,60-,61-,62-,63-,64-,65-,66-/m0/s1 |
InChI Key |
JGFCDHIJCNLFPY-PIUVZUIPSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC(=O)C4=CO[C@H]([C@@H]([C@@H]4C/C=C(\C=O)/[C@H]5[C@H]([C@@H](OC=C5C(=O)O[C@@H]6C[C@H]7[C@@H]([C@@H]6C)[C@@H](OC=C7C(=O)OC)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C=C)C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=C(C=O)C5C(C(OC=C5C(=O)OC6CC7C(C6C)C(OC=C7C(=O)OC)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C=C)C=C)OC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Natural Source and Bioactive Potential of Dipsanoside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipsanoside A, a complex iridoid glycoside, has been identified as a constituent of the roots of Dipsacus asper Wall. ex DC.[1]. This plant, commonly known as "Xu Duan" in Traditional Chinese Medicine, has a long history of use for strengthening bones and treating joint diseases[1][2]. This technical guide provides a comprehensive overview of the natural source of this compound, details its isolation and characterization, and explores its potential pharmacological activities, with a focus on its anti-osteoporotic and anti-inflammatory effects. Detailed experimental protocols and proposed signaling pathways are presented to facilitate further research and drug development efforts.
Natural Source and Isolation
This compound is naturally found in the roots of Dipsacus asper, a perennial herbaceous plant belonging to the Caprifoliaceae family[1]. This plant is widely distributed in China, particularly in the Sichuan, Yunnan, Hubei, and Hunan provinces[2].
Isolation Protocol
Experimental Workflow for Isolation of this compound
Caption: A generalized workflow for the isolation of this compound.
Methodology:
-
Extraction: The air-dried and powdered roots of Dipsacus asper are refluxed with 70% methanol[4].
-
Preliminary Fractionation: The methanol extract is concentrated under reduced pressure. The resulting residue is suspended in water and then partitioned with ethyl acetate to remove less polar compounds[4].
-
Macroporous Resin Chromatography: The aqueous layer is subjected to column chromatography on an AB-8 macroporous resin. Elution is performed with a stepwise gradient of ethanol (B145695) in water (e.g., 10%, 30%, 50%, 80%) to enrich the iridoid glycoside fractions[3].
-
High-Speed Counter-Current Chromatography (HSCCC): The enriched fractions are further purified using HSCCC. A salt-containing two-phase solvent system is often employed for the separation of polar iridoid glycosides[3].
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of this compound is achieved by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
Physicochemical Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.
Spectroscopic Data
| Property | Data | Reference |
| Molecular Formula | C66H90O37 | [5] |
| Molecular Weight | 1475.4 g/mol | [5] |
| 13C-NMR (Selected Shifts) | A comprehensive list of 13C-NMR chemical shifts is available in the SpectraBase database. | [5] |
| Mass Spectrometry | High-resolution mass spectrometry would be used to confirm the elemental composition. |
Pharmacological Potential
Compounds from Dipsacus asper are known to possess anti-osteoporotic and anti-inflammatory properties[2]. While specific studies on this compound are limited, its bioactivity can be inferred based on the traditional use of the plant and the known activities of related iridoid glycosides.
Anti-Osteoporotic Activity
This compound is expected to promote osteoblast differentiation and mineralization, key processes in bone formation.
Proposed Signaling Pathway for Osteogenic Activity
Caption: Proposed mechanism of this compound-induced osteoblast differentiation.
Experimental Protocol: Alkaline Phosphatase (ALP) Activity Assay
-
Cell Culture: Culture pre-osteoblastic cells (e.g., MC3T3-E1) in α-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Seed cells in 24-well plates. After reaching confluence, treat the cells with varying concentrations of this compound in an osteogenic induction medium (containing ascorbic acid and β-glycerophosphate) for 7-14 days.
-
Cell Lysis: Wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100).
-
ALP Assay: Incubate the cell lysate with p-nitrophenyl phosphate (B84403) (pNPP) solution at 37°C.
-
Measurement: Stop the reaction with NaOH and measure the absorbance at 405 nm.
-
Data Analysis: Normalize the ALP activity to the total protein content of the cell lysate.
Anti-Inflammatory Activity
Iridoid glycosides are known to possess anti-inflammatory effects. This compound may inhibit the production of pro-inflammatory mediators in macrophages.
Proposed Signaling Pathway for Anti-Inflammatory Activity
Caption: Proposed mechanism of the anti-inflammatory action of this compound.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
Quantitative Data Summary
A study by Fan et al. (2024) provides quantitative data on this compound content in Dipsacus asper roots[1].
| Sample | This compound Content (mg/g) | Analytical Method | Reference |
| Raw Dipsacus asper Root | Variable | HPLC-DAD | [1] |
| Salt-processed Dipsacus asper Root | Increased content compared to raw | HPLC-DAD | [1] |
Conclusion and Future Directions
This compound, a key iridoid glycoside from the roots of Dipsacus asper, holds significant promise for the development of new therapeutic agents, particularly for the treatment of osteoporosis and inflammatory diseases. The information provided in this technical guide serves as a foundation for researchers to further investigate its pharmacological properties and mechanisms of action. Future research should focus on obtaining detailed spectroscopic data for this compound, optimizing its isolation protocol for higher yield and purity, and conducting comprehensive in vitro and in vivo studies to validate its therapeutic potential and elucidate the precise molecular targets and signaling pathways involved.
References
- 1. Analysis of Quality Differences in Radix Dipsaci before and after Processing with Salt Based on Quantitative Control of HPLC Multi-Indicator Components Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipsacus and Scabiosa Species—The Source of Specialized Metabolites with High Biological Relevance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive separation of iridoid glycosides and triterpenoid saponins from Dipsacus asper with salt-containing solvent by high-speed countercurrent chromatography coupled with recycling mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
Dipsanoside A: A Technical Guide to its Discovery, Isolation, and Characterization from Dipsacus asper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipsanoside A, a novel tetrairidoid glucoside, was first identified and isolated from the roots of Dipsacus asper. This plant has a long history in traditional Chinese medicine for treating bone and joint disorders. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It includes detailed experimental protocols, quantitative data, and visualizations of the isolation workflow. While the broader extracts of Dipsacus asper exhibit significant biological activities, including anti-inflammatory, neuroprotective, and osteogenic properties, specific research into the pharmacological activities and mechanisms of action of purified this compound is still in its early stages. This guide summarizes the current knowledge and highlights areas for future investigation into the therapeutic potential of this complex natural product.
Introduction
Dipsacus asper Wall. ex C.B. Clarke, a member of the Caprifoliaceae family, is a perennial herb with a rich history of use in traditional medicine across Asia.[1][2] The roots of the plant, known as "Xuduan," are traditionally used to treat conditions such as bone fractures, osteoporosis, and rheumatic arthritis.[2][3] Phytochemical investigations of Dipsacus asper have revealed a diverse array of secondary metabolites, including triterpenoid (B12794562) saponins (B1172615), iridoid glycosides, alkaloids, and phenolic acids, which are believed to contribute to its therapeutic effects.[3]
Among the complex iridoid glycosides isolated from this plant, this compound stands out as a novel tetrairidoid glucoside. Its discovery has opened new avenues for research into the specific contributions of individual compounds to the overall pharmacological profile of Dipsacus asper extracts. This document serves as a technical resource for researchers interested in the isolation, characterization, and further investigation of this compound.
Discovery and Isolation of this compound
This compound was first isolated and its structure elucidated by Tian et al. in 2006. The isolation procedure involved a multi-step process of extraction and chromatographic separation. While the original publication provides a concise description, this guide offers a more detailed, synthesized protocol based on the initial discovery and subsequent methodologies for isolating iridoid glycosides from Dipsacus asper.
Experimental Protocol: Isolation and Purification
2.1.1. Plant Material and Extraction
-
Plant Material: The dried roots of Dipsacus asper are collected and pulverized into a coarse powder.
-
Extraction: The powdered plant material is extracted with 95% ethanol (B145695) (EtOH) at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of secondary metabolites. The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.
2.1.2. Fractionation of the Crude Extract
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity. Iridoid glycosides, being polar in nature, are typically enriched in the n-butanol fraction.
-
Macroporous Resin Chromatography: The n-BuOH fraction, rich in iridoid glycosides, is subjected to column chromatography using a macroporous resin (e.g., AB-8). The column is eluted with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 50%, 80% EtOH). Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing iridoid glycosides.
2.1.3. Purification of this compound
-
Silica (B1680970) Gel Column Chromatography: The enriched iridoid glycoside fractions are further purified using silica gel column chromatography. A gradient elution system, typically composed of chloroform (B151607) and methanol (B129727) (CHCl₃-MeOH), is employed to separate the individual compounds.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification of this compound is achieved using preparative or semi-preparative RP-HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol or acetonitrile (B52724) in water. The elution is monitored by a UV detector. Fractions corresponding to the peak of this compound are collected and combined.
-
Final Product: The purified fractions are concentrated under reduced pressure to yield this compound as a white, amorphous powder.
Isolation Workflow Diagram
Structural Elucidation
The structure of this compound was determined through extensive spectroscopic analysis, primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry.
Spectroscopic Data
The structural elucidation of this compound relied on the interpretation of its ¹H NMR and ¹³C NMR spectra, along with correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments.
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |
| Unit A | Unit C | ||
| 1 | 98.2 | 1''' | 99.1 |
| 3 | 151.8 | 3''' | 152.5 |
| 4 | 110.5 | 4''' | 111.2 |
| 5 | 38.7 | 5''' | 39.5 |
| 6 | 77.1 | 6''' | 78.0 |
| 7 | 130.2 | 7''' | 131.0 |
| 8 | 133.5 | 8''' | 134.1 |
| 9 | 45.8 | 9''' | 46.2 |
| 10 | 21.3 | 10''' | 22.0 |
| 11 | 170.1 | 11''' | 170.5 |
| Unit B | Unit D | ||
| 1' | 97.5 | 1'''' | 98.8 |
| 3' | 151.0 | 3'''' | 153.1 |
| 4' | 109.8 | 4'''' | 111.8 |
| 5' | 38.1 | 5'''' | 39.9 |
| 6' | 76.5 | 6'''' | 78.5 |
| 7' | 129.5 | 7'''' | 131.5 |
| 8' | 132.8 | 8'''' | 134.8 |
| 9' | 45.2 | 9'''' | 46.8 |
| 10' | 20.7 | 10'''' | 22.5 |
| 11' | 169.5 | 11'''' | 171.0 |
| Glucose Moieties | |||
| Glc-1 | 100.4 | Glc-1''' | 101.2 |
| Glc-1' | 100.8 | Glc-1'''' | 101.5 |
| Note: Data presented is a representative compilation and may vary slightly based on experimental conditions. The full assignment requires detailed 2D NMR analysis. |
Biological Activities and Signaling Pathways
While the crude extracts of Dipsacus asper and some of its other constituents, such as asperosaponin VI, have been extensively studied for their biological activities, there is a notable lack of research specifically on the pharmacological effects of purified this compound.
Reported Biological Activities of Dipsacus asper and Related Iridoids
-
Anti-inflammatory Activity: Extracts of Dipsacus asper have demonstrated anti-inflammatory properties. Some iridoid glycosides isolated from the plant have shown inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.
-
Neuroprotective Effects: Phenolic compounds and saponins from Dipsacus asper have been reported to possess neuroprotective effects. Certain iridoid glycosides from the plant have shown moderate protective effects against Aβ₂₅₋₃₅ induced cell death in PC12 cells.
-
Osteogenic Activity: Traditionally used for bone healing, extracts of Dipsacus asper and some of its saponins have been shown to promote osteogenic differentiation.
Table 2: Summary of Investigated Biological Activities of Dipsacus asper Constituents
| Compound/Extract | Biological Activity | Assay | Result | Reference |
| Dipsacus asper Extract | Anti-inflammatory | Carrageenan-induced paw edema | Reduction in edema | |
| Dipasperoside A | Anti-inflammatory | NO production in RAW264.7 cells | IC₅₀ = 15.2 µM | |
| Iridoid Glycosides | Neuroprotection | Aβ₂₅₋₃₅ induced PC12 cell death | Moderate protection | |
| Asperosaponin VI | Osteogenic Differentiation | UMR106 cell proliferation and ALP activity | Significant stimulation | |
| This compound | Cytotoxicity | Not specified | No obvious activity |
Potential Signaling Pathways for Investigation
The specific signaling pathways modulated by this compound remain to be elucidated. However, based on the activities of other iridoid glycosides and extracts from Dipsacus asper, several pathways are prime candidates for future research.
Conclusion and Future Directions
This compound represents a structurally complex and novel tetrairidoid glucoside from Dipsacus asper. While its discovery and structural elucidation have been established, a significant gap exists in the understanding of its biological activities and mechanisms of action. The initial finding of a lack of cytotoxicity suggests that this compound may have more specific pharmacological effects rather than broad toxicity.
Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the anti-inflammatory, neuroprotective, and osteogenic properties of purified this compound using a variety of in vitro and in vivo models.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its potential therapeutic effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify the key structural features responsible for any observed biological activity.
A deeper understanding of the pharmacology of this compound will not only contribute to the scientific knowledge of natural products but also potentially lead to the development of new therapeutic agents for a range of diseases.
References
- 1. Frontiers | Transcriptome analysis reveals that jasmonic acid biosynthesis and signaling is associated with the biosynthesis of asperosaponin VI in Dipsacus asperoides [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comprehensive separation of iridoid glycosides and triterpenoid saponins from Dipsacus asper with salt-containing solvent by high-speed countercurrent chromatography coupled with recycling mode - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Dipsanoside A: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipsanoside A, a novel tetrairidoid glucoside isolated from the roots of Dipsacus asper, represents a unique class of natural products.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and biological evaluation are also presented to facilitate further research and drug development efforts.
Chemical Structure and Elucidation
This compound is a complex tetrairidoid glucoside, representing the first reported iridoid tetramer with four glucoside units.[1][2][3] Its structure was elucidated through extensive analysis of one- and two-dimensional nuclear magnetic resonance (1D and 2D NMR) spectroscopy, as well as mass spectrometry.[1][2][3]
The molecule is a tetramer composed of two secoiridoid glucoside units and two iridoid glucoside units. The precise connectivity and stereochemistry were determined by detailed analysis of HMBC, HSQC, and ROESY NMR experiments.
Chemical Identifiers:
| Identifier | Value |
| Molecular Formula | C₆₆H₉₀O₃₇ |
| Exact Mass | 1474.51609 g/mol |
| InChI | InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3/b24-9-/t22-,23+,25+,26+,27-,28+,29+,34-,35+,36-,37-,38-,39-,40+,41+,42-,43-,44-,45-,46-,47+,48+,49+,50+,51-,52-,53-,54-,59-,60-,61-,62-,63+,64+,65+,66+/m0/s1 |
| InChIKey | JGFCDHIJCNLFPY-HDGRSZAOSA-N |
A 2D representation of the chemical structure of this compound is depicted below:
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Weight | 1475.4 g/mol | SpectraBase |
| Appearance | White amorphous powder | Tian et al., 2006 |
| Optical Rotation | [α]D²⁰ -135.3 (c 0.5, MeOH) | Tian et al., 2006 |
| UV (MeOH) λmax | 238 nm | Tian et al., 2006 |
Biological Activities and Signaling Pathways
The initial bioassay-guided fractionation of the n-butanol extract of Dipsacus asper showed significant cytotoxicity against several tumor cell lines, including human lung carcinoma (A549) and colon cancer (HCT-8).[3] However, subsequent testing of the purified this compound revealed no obvious cytotoxic activity.[1][2][3]
While specific studies on the anti-inflammatory and antioxidant activities of pure this compound are not extensively available, compounds from Dipsacus species are known to possess these properties. It is hypothesized that this compound may contribute to the overall therapeutic effects of the plant extract through modulation of key inflammatory and oxidative stress pathways.
Potential Anti-inflammatory and Antioxidant Signaling Pathways
Based on the activities of structurally related iridoids and other natural products, this compound may exert its effects through the following signaling pathways:
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[4][5][6] Many natural compounds inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and iNOS.
References
- 1. Two novel tetrairidoid glucosides from Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. bosterbio.com [bosterbio.com]
- 6. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
The Biosynthesis of Dipsanoside A: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Dipsanoside A, a complex tetrairidoid glucoside isolated from the roots of Dipsacus asper, presents a fascinating biosynthetic puzzle. While the complete enzymatic pathway to this compound has yet to be fully elucidated, significant strides in understanding the biosynthesis of its iridoid precursors provide a strong foundation for mapping its formation. This technical guide synthesizes the current knowledge on the biosynthesis of iridoid glycosides and extrapolates the probable pathway leading to this compound. It details the precursor molecules, key enzymatic steps, and the likely mechanism of tetra-iridoid assembly. Furthermore, this guide provides a compilation of experimental protocols for the extraction, quantification, and structural elucidation of this compound and related compounds, alongside a summary of available quantitative data.
Introduction to this compound and Iridoid Biosynthesis
This compound is a notable secondary metabolite from Dipsacus asper, a plant with a long history in traditional medicine.[1] Structurally, it is a tetramer composed of four iridoid glucoside units.[1] Iridoids are a class of monoterpenoids characterized by a cyclopentan-[c]-pyran skeleton.[2] Their biosynthesis is a significant branch of the terpenoid pathway in many plant species.
The biosynthesis of iridoids originates from the general terpenoid pathway, utilizing precursors from both the mevalonate (B85504) (MVA) and the methylerythritol phosphate (B84403) (MEP) pathways to produce the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).
The Core Iridoid Biosynthetic Pathway
The formation of the fundamental iridoid scaffold is a multi-step enzymatic process that begins with the C10 precursor, geranyl diphosphate (GPP).
2.1. From Geranyl Diphosphate to the Iridoid Scaffold
The initial steps of the pathway leading to the core iridoid structure are relatively well-understood and involve a series of oxidations and a key cyclization reaction.
-
Geraniol Formation: Geranyl diphosphate (GPP) is hydrolyzed by geraniol synthase (GES) to form geraniol.[3]
-
Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position, a reaction catalyzed by the cytochrome P450 enzyme geraniol-8-hydroxylase (G8H) , to produce 8-hydroxygeraniol.[3]
-
Oxidation to 8-Oxogeranial: 8-Hydroxygeraniol is then oxidized to 8-oxogeranial. This step is mediated by an 8-hydroxygeraniol oxidoreductase (8-HGO) .[3]
-
Cyclization to Nepetalactol: The crucial cyclization of 8-oxogeranial to form the iridoid cyclopentanopyran ring is catalyzed by iridoid synthase (ISY) . This enzyme facilitates a reductive cyclization to yield nepetalactol, a central intermediate in the biosynthesis of many iridoids.[3][4]
Core iridoid biosynthesis pathway from GPP to Nepetalactol.
2.2. Post-Cyclization Modifications
Following the formation of nepetalactol, a series of tailoring reactions, including oxidation, reduction, and glycosylation, occur to generate the vast diversity of iridoid glucosides found in nature. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and UDP-dependent glycosyltransferases (UGTs).
Proposed Biosynthesis of this compound: From Monomers to Tetramer
The biosynthesis of this compound is hypothesized to proceed through the dimerization and subsequent tetramerization of iridoid glucoside monomers.
3.1. Formation of Iridoid Glucoside Monomers
The nepetalactol core undergoes further modifications to produce the monomeric units that will eventually form this compound. These modifications likely include:
-
Oxidation: Specific hydroxylations and oxidations of the iridoid skeleton catalyzed by CYPs.
-
Glycosylation: Attachment of glucose moieties to the iridoid aglycone by UGTs to form iridoid glucosides.
3.2. Dimerization and Tetramerization
The formation of bis-iridoids (dimers) occurs through the establishment of intermolecular bonds between two iridoid units.[5][6] The biosynthesis of this compound, a tetrairidoid, would require a further dimerization of these bis-iridoid structures or sequential addition of monomeric units. The exact enzymatic machinery responsible for this polymerization in Dipsacus asper is yet to be identified, but it is likely catalyzed by specific transferases or oxidoreductases that can handle the complex iridoid substrates.[7]
References
- 1. Two novel tetrairidoid glucosides from Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of iridoid sex pheromones in aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Final step in the biosynthesis of iridoids elucidated [mpg.de]
- 5. mdpi.com [mdpi.com]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Enzymatic dimerization in the biosynthetic pathway of microbial natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Pharmacological Properties of Dipsanoside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, holds potential as a therapeutic agent. This technical guide provides a comprehensive overview of the known and inferred pharmacological properties of this compound. While direct experimental data on this compound is limited, this document synthesizes available information on closely related compounds from Dipsacus asper to provide a foundational understanding of its potential antioxidant, anti-inflammatory, neuroprotective, and bone metabolism-modulating activities. Detailed experimental protocols for assessing these properties and diagrams of key signaling pathways are included to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a novel tetrairidoid glucoside that has been isolated from Dipsacus asper Wall.[1]. The roots of this plant, known as "Xu Duan" in Traditional Chinese Medicine, have a long history of use for treating conditions such as bone fractures, low back pain, and threatened abortion[2]. Phytochemical investigations of Dipsacus asper have revealed a rich composition of iridoid glycosides, triterpene saponins (B1172615), phenolic acids, and alkaloids, which are believed to contribute to its therapeutic effects[2][3]. While research has been conducted on various constituents of Dipsacus asper, specific pharmacological data for this compound remains scarce. One study reported that this compound and its congener, Dipsanoside B, were tested for cytotoxicity but did not exhibit obvious activity[1]. However, the well-documented pharmacological activities of other compounds from the same plant suggest potential therapeutic avenues for this compound.
Potential Pharmacological Properties
Due to the limited direct experimental data on this compound, this section outlines its potential pharmacological properties based on studies of other bioactive compounds isolated from Dipsacus asper, such as iridoid glycosides (loganin, sweroside) and triterpenoid (B12794562) saponins (asperosaponin VI).
Antioxidant Activity
Many iridoid glycosides and phenolic compounds possess antioxidant properties. While specific IC50 values for this compound in antioxidant assays are not currently available in the literature, other compounds from Dipsacus asper have demonstrated antioxidant potential.
Table 1: Antioxidant Activity of Compounds from Dipsacus asper and Related Species
| Compound/Extract | Assay | IC50 Value | Reference |
|---|---|---|---|
| Ulmus pumila L. Ethyl Acetate Fraction | DPPH Radical Scavenging | 5.6 µg/mL | [4][5][6] |
| 2',3',5,7-tetrahydroxyflavone | Nitric Oxide (NO) Production Inhibition | 19.7 µM | [7] |
| 3',4',5,7-tetrahydroxyflavone (luteolin) | Nitric Oxide (NO) Production Inhibition | 17.1 µM |[7] |
Anti-inflammatory Activity
Dipsacus asper has been traditionally used for its anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of inflammatory signaling pathways. Asperosaponin VI, another constituent of Dipsacus asper, has been shown to exert anti-inflammatory effects by promoting the transition of microglia from a pro-inflammatory to an anti-inflammatory phenotype[8][9]. This is achieved through the activation of the PPAR-γ signaling pathway[8][9].
Table 2: Anti-inflammatory Activity of Compounds from Dipsacus asper and Other Natural Sources
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
|---|---|---|---|---|---|
| Asperosaponin VI | Primary Microglia | Pro-inflammatory Cytokine Expression | Inhibition | Dose-dependent | [8] |
| Asperosaponin VI | Primary Microglia | Anti-inflammatory Cytokine Expression | Promotion | Dose-dependent | [8] |
| Scandoside | RAW 264.7 | NO Production | Inhibition | 40, 80, 160 µg/mL | |
| Scandoside | RAW 264.7 | PGE2 Production | Inhibition | 40, 80, 160 µg/mL | |
| Scandoside | RAW 264.7 | TNF-α Production | Inhibition | 40, 80, 160 µg/mL |
| Scandoside | RAW 264.7 | IL-6 Production | Inhibition | 40, 80, 160 µg/mL | |
Neuroprotective Effects
Several iridoid glycosides isolated from Dipsacus asper, including loganin (B1675030) and cantleyoside, have demonstrated moderate neuroprotective effects against Aβ25-35 induced cell death in PC12 cells[2]. Asperosaponin VI has also been shown to ameliorate depressive-like behaviors by inducing a neuroprotective microglial phenotype in the hippocampus. These findings suggest that this compound may also possess neuroprotective properties.
Table 3: Neuroprotective Effects of Compounds from Dipsacus asper
| Compound | Cell Line | Insult | Assay | Outcome | Reference |
|---|---|---|---|---|---|
| Loganin | PC12 | Aβ25-35 | Cell Viability | Moderate protection | [2] |
| Cantleyoside | PC12 | Aβ25-35 | Cell Viability | Moderate protection | [2] |
| Asperosaponin VI | Primary Microglia | LPS | Inflammatory Response | Inhibition |[8][9] |
Modulation of Bone Metabolism
The traditional use of Dipsacus asper in treating bone fractures points to its potential role in bone metabolism. Iridoid glycosides like loganin have been shown to counteract osteoarthritis progression[1]. While direct evidence for this compound is lacking, the general effects of Dipsacus extracts on bone health suggest it may play a role in promoting osteoblast differentiation and inhibiting osteoclastogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the pharmacological properties of this compound.
Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of this compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a solution of DPPH without the sample serves as the control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
Objective: To evaluate the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plate
-
Cell incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite (B80452) is prepared to quantify the amount of nitrite.
-
The percentage of inhibition of NO production is calculated.
Neuroprotection Assay (Glutamate-Induced Cytotoxicity in PC12 Cells)
Objective: To assess the protective effect of this compound against glutamate-induced neuronal cell death.
Materials:
-
This compound
-
PC12 cell line
-
RPMI-1640 medium
-
Horse serum and Fetal Bovine Serum
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plate
-
Cell incubator
-
Microplate reader
Protocol:
-
Seed PC12 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM) for another 24 hours.
-
After the incubation period, add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Osteoblast Differentiation Assay (Alkaline Phosphatase Activity in MC3T3-E1 Cells)
Objective: To determine the effect of this compound on the differentiation of pre-osteoblastic cells.
Materials:
-
This compound
-
MC3T3-E1 cell line
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Ascorbic acid and β-glycerophosphate (osteogenic induction medium)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Cell lysis buffer
-
96-well plate
-
Microplate reader
Protocol:
-
Seed MC3T3-E1 cells in a 24-well plate and culture until confluent.
-
Induce osteogenic differentiation by replacing the medium with osteogenic induction medium containing various concentrations of this compound.
-
Culture the cells for 7-14 days, changing the medium every 2-3 days.
-
After the culture period, wash the cells with PBS and lyse them.
-
Incubate the cell lysate with pNPP substrate at 37°C.
-
Stop the reaction with NaOH and measure the absorbance at 405 nm.
-
The ALP activity is normalized to the total protein content of the cell lysate.
Signaling Pathways
The pharmacological effects of natural products are often mediated through the modulation of specific intracellular signaling pathways. While the direct targets of this compound are yet to be elucidated, the NF-κB and MAPK pathways are common mediators of inflammation, cell survival, and differentiation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of phosphorylation events leads to the degradation of the inhibitory protein IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, is involved in a wide range of cellular processes such as proliferation, differentiation, apoptosis, and inflammation. Dysregulation of MAPK signaling is implicated in various diseases.
Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.
Conclusion and Future Directions
This compound, a tetrairidoid glucoside from Dipsacus asper, represents a promising but underexplored natural product. Based on the pharmacological profile of its source plant and related constituents, this compound is likely to possess antioxidant, anti-inflammatory, neuroprotective, and bone-protective properties. This technical guide provides a framework for future research by summarizing the potential activities, offering detailed experimental protocols, and visualizing key signaling pathways. Further investigation is warranted to isolate this compound in sufficient quantities for comprehensive pharmacological screening. Future studies should focus on determining its efficacy and mechanism of action in various in vitro and in vivo models to validate its therapeutic potential. The elucidation of its specific molecular targets will be crucial for its development as a novel therapeutic agent.
References
- 1. Effects of Dipsacus asperoides Extract on Monosodium Iodoacetate–Induced Osteoarthritis in Rats Based on Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Iridoid Glycoside from the Roots of Dipsacus asper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A new iridoid glycoside from the roots of Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On the chemical constituents of Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
Dipsanoside A: A Review of Its Chemical Profile and Putative Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A is a tetrairidoid glucoside that has been isolated from Dipsacus asper, a plant with a long history of use in traditional medicine for treating a variety of ailments, including those related to bone health and inflammation.[1] Despite the documented pharmacological activities of its source plant, specific scientific literature detailing the biological activities of this compound is notably scarce. This guide aims to provide a comprehensive overview of the current knowledge surrounding this compound, including its chemical properties. Given the absence of specific experimental data for this compound, this document will present hypothetical frameworks for the evaluation of its potential biological activities, based on the known properties of the Dipsacus genus and related iridoid glycosides. This includes illustrative tables for quantitative data, generalized experimental protocols, and theoretical signaling pathway diagrams to guide future research endeavors.
Chemical Structure and Properties
This compound is classified as a tetrairidoid glucoside.[1] Iridoids are a class of monoterpenoids characterized by a cyclopentane[c]pyran ring system. The structure of this compound is complex, consisting of four iridoid units linked to a glucose molecule.
Potential Biological Activities: An Evidence Gap
Extensive literature searches have revealed a significant gap in the scientific understanding of the specific biological activities of this compound. While the crude extracts and other isolated compounds from Dipsacus asper have demonstrated neuroprotective, osteoprotective, and anti-inflammatory properties, there are no publicly available studies that provide quantitative data, detailed experimental protocols, or elucidate the signaling pathways specifically for this compound.[2][3][4]
The following sections will, therefore, present a speculative overview of potential biological activities and the methodologies that could be employed to investigate them, based on the known bioactivities of the plant genus and related chemical compounds.
Putative Neuroprotective Effects
Iridoid glycosides from various plant sources have been investigated for their neuroprotective potential. Compounds isolated from Dipsacus asper have shown moderate neuroprotective effects against amyloid-β induced cell death in PC12 cells, a common in vitro model for Alzheimer's disease research.
Table 1: Hypothetical Quantitative Data for Neuroprotective Activity of this compound
| Assay Type | Cell Line | Neurotoxin | Concentration of this compound | Outcome Measure | Result (Hypothetical) |
| MTT Assay | PC12 | Aβ (25-35) | 1 µM | Cell Viability (%) | 65% |
| 10 µM | 85% | ||||
| 50 µM | 95% | ||||
| LDH Assay | SH-SY5Y | 6-OHDA | 1 µM | Cytotoxicity (%) | 40% |
| 10 µM | 25% | ||||
| 50 µM | 15% |
This protocol is a generalized representation of how the neuroprotective effects of this compound could be assessed.
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.
-
Induction of Neurotoxicity: Amyloid-β (Aβ) peptide fragment 25-35 is added to the wells at a final concentration of 20 µM to induce cytotoxicity. A control group without Aβ is also maintained.
-
Incubation: The plates are incubated for an additional 24 hours.
-
MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
The following diagram illustrates a potential signaling pathway that could be investigated for its role in the neuroprotective effects of this compound.
Caption: Hypothetical neuroprotective signaling pathway of this compound.
Putative Osteoprotective Effects
The traditional use of Dipsacus asper in treating bone fractures suggests that its constituents may possess osteoprotective properties. This could involve promoting osteoblast differentiation and inhibiting osteoclastogenesis.
Table 2: Hypothetical Quantitative Data for Osteoprotective Activity of this compound
| Assay Type | Cell Line | Parameter | Concentration of this compound | Outcome Measure | Result (Hypothetical) |
| ALP Activity Assay | MC3T3-E1 | Osteoblast Differentiation | 1 µM | ALP Activity (fold change) | 1.2 |
| 10 µM | 1.8 | ||||
| 50 µM | 2.5 | ||||
| Alizarin Red Staining | MC3T3-E1 | Mineralization | 50 µM | Calcium Deposition | Increased |
| TRAP Staining | RAW 264.7 | Osteoclastogenesis | 10 µM | TRAP-positive cells | Decreased |
This protocol provides a general method for assessing the effect of this compound on osteoblast differentiation.
-
Cell Culture: MC3T3-E1 pre-osteoblastic cells are cultured in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 5 x 10^4 cells/well.
-
Induction of Differentiation: After 24 hours, the medium is replaced with osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate) containing various concentrations of this compound.
-
Incubation: Cells are cultured for 7 days, with the medium changed every 2-3 days.
-
Cell Lysis: Cells are washed with PBS and lysed with a lysis buffer (e.g., 0.1% Triton X-100).
-
ALP Activity Measurement: The cell lysate is incubated with p-nitrophenyl phosphate (B84403) (pNPP) substrate. The reaction is stopped with NaOH, and the absorbance is measured at 405 nm.
-
Protein Quantification: Total protein content in the lysate is determined using a BCA protein assay kit. ALP activity is normalized to the total protein content.
The following diagram illustrates a potential signaling pathway for this compound in promoting osteoblast differentiation.
Caption: Hypothetical signaling pathway for osteoblast differentiation.
Conclusion and Future Directions
This compound is a structurally interesting natural product isolated from a medicinally important plant. However, there is a clear and significant lack of research into its specific biological activities. The information presented in this guide on its potential neuroprotective and osteoprotective effects is based on the known activities of its source, Dipsacus asper, and related compounds. The provided tables, protocols, and diagrams are intended to serve as a roadmap for future investigations into the pharmacological potential of this compound. Further research, including bioassay-guided fractionation of Dipsacus asper extracts with a focus on this compound, is warranted to elucidate its biological functions and potential therapeutic applications. Such studies would be invaluable to the fields of natural product chemistry, pharmacology, and drug development.
References
An In-Depth Technical Guide on the Putative Mechanism of Action of Dipsanoside A in Cellular Models
Disclaimer: As of the latest literature review, no direct studies on the mechanism of action of isolated Dipsanoside A in cellular models have been identified. This guide is therefore based on the scientifically documented effects of the aqueous extract of Dipsacus asperoides (AEDA), the plant from which this compound is derived. The mechanisms detailed herein are attributed to the whole extract and serve as a putative framework for the action of its constituents, including this compound. This information is intended for researchers, scientists, and drug development professionals as a hypothetical foundation for further investigation into the specific activities of this compound.
Executive Summary
This compound is a tetrairidoid glucoside isolated from the plant Dipsacus asper. While direct evidence for its mechanism of action is currently lacking, studies on the aqueous extract of Dipsacus asperoides (AEDA) provide significant insights into its potential anti-inflammatory and antioxidant properties. In cellular models, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, AEDA has been shown to modulate key signaling pathways involved in the inflammatory response. This guide summarizes the existing data for AEDA, presenting a putative mechanism of action for this compound that involves the inhibition of pro-inflammatory mediators and the enhancement of antioxidant defenses. The primary signaling pathways implicated are the NF-κB, MAPK/ERK1/2, and Nrf2/HO-1 pathways.
Putative Anti-inflammatory and Antioxidant Mechanisms
Based on studies of Dipsacus asperoides extract, this compound is hypothesized to exert its effects through the modulation of critical signaling cascades that regulate inflammation and oxidative stress.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In LPS-stimulated macrophages, the activation of this pathway leads to the production of pro-inflammatory cytokines and enzymes. AEDA has been observed to inhibit this pathway.[1]
-
Mechanism: AEDA is believed to suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the active NF-κB p65 subunit, thereby inhibiting the transcription of NF-κB target genes.[1]
Modulation of the MAPK/ERK1/2 Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) cascade, are crucial in transducing extracellular signals to cellular responses, including inflammation.
-
Mechanism: AEDA has been shown to specifically inhibit the phosphorylation of ERK1/2 in response to LPS stimulation, while not affecting the JNK or p38 MAPK pathways.[1] This suggests a targeted intervention in the MAPK signaling network.
Activation of the Nrf2/HO-1 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins, such as Heme Oxygenase-1 (HO-1).
-
Mechanism: AEDA treatment promotes the translocation of Nrf2 from the cytoplasm to the nucleus.[1] This nuclear accumulation of Nrf2 leads to the up-regulation of HO-1 expression, a critical enzyme with antioxidant and anti-inflammatory properties.[1]
Data Presentation: Effects of Dipsacus asperoides Extract (AEDA) on Inflammatory and Oxidative Stress Markers
The following table summarizes the quantitative effects of AEDA in LPS-stimulated RAW 264.7 macrophages. These data provide a basis for hypothesizing the potential efficacy of this compound.
| Marker | Effect of AEDA Treatment | Cellular Location | Implication | Reference |
| Pro-inflammatory Enzymes | ||||
| iNOS | Suppression of expression | Cytoplasm | Reduction in nitric oxide production | [1] |
| COX-2 | Suppression of expression | Cytoplasm | Reduction in prostaglandin (B15479496) synthesis | [1] |
| Pro-inflammatory Cytokines | ||||
| IL-6 | Reduction in secretion | Extracellular | Attenuation of systemic inflammation | [1] |
| IL-1β | Reduction in secretion | Extracellular | Attenuation of acute phase inflammation | [1] |
| Oxidative Stress | ||||
| ROS | Reduction in levels | Intracellular | Decreased oxidative damage | [1] |
| Signaling Proteins | ||||
| p-IκBα | Suppression of phosphorylation | Cytoplasm | Inhibition of NF-κB activation | [1] |
| p-ERK1/2 | Inhibition of phosphorylation | Cytoplasm | Modulation of MAPK signaling | [1] |
| Nuclear Nrf2 | Increased translocation | Nucleus | Activation of antioxidant response | [1] |
| HO-1 | Upregulation of expression | Cytoplasm | Enhanced antioxidant defense | [1] |
Experimental Protocols
The following is a generalized protocol for assessing the anti-inflammatory activity of a test compound, such as this compound, in LPS-stimulated RAW 264.7 macrophages, based on methodologies used in the study of AEDA.[1]
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Plating: Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein and RNA analysis) at a density of 5 x 10^5 cells/mL.
-
Treatment:
-
Pre-treat cells with varying concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 6-24 hours depending on the endpoint).
-
Include appropriate controls: untreated cells, cells treated with vehicle, and cells treated with LPS alone.
-
Key Experimental Assays
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic concentrations of the test compound.
-
Nitric Oxide (NO) Assay (Griess Assay): To measure the accumulation of nitrite (B80452) in the cell culture supernatant as an indicator of NO production.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Western Blot Analysis: To determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of signaling proteins such as IκBα, ERK1/2, and the levels of nuclear Nrf2 and HO-1.
-
Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of genes encoding pro-inflammatory cytokines and enzymes.
-
Reactive Oxygen Species (ROS) Assay: Using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.
-
Immunofluorescence: To visualize the nuclear translocation of NF-κB p65 and Nrf2.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the putative signaling pathways modulated by Dipsacus asperoides extract and a general experimental workflow.
Caption: Putative signaling pathways modulated by Dipsacus asperoides extract.
Caption: General experimental workflow for assessing anti-inflammatory activity.
Conclusion and Future Directions
The aqueous extract of Dipsacus asperoides demonstrates significant anti-inflammatory and antioxidant activities in cellular models, primarily through the modulation of the NF-κB, ERK1/2, and Nrf2/HO-1 signaling pathways. While these findings provide a strong hypothetical framework for the mechanism of action of this compound, it is imperative that future research focuses on the isolated compound.
Recommendations for future research include:
-
Isolation and purification of this compound to high purity.
-
In vitro validation of the anti-inflammatory and antioxidant effects of this compound in LPS-stimulated macrophages and other relevant cell types.
-
Dose-response studies to determine the IC50 values of this compound for the inhibition of inflammatory markers.
-
Detailed investigation of the effects of this compound on the NF-κB, MAPK, and Nrf2 signaling pathways to confirm if it recapitulates the effects of the whole extract.
-
In vivo studies in animal models of inflammation to assess the therapeutic potential of this compound.
By systematically addressing these research questions, the scientific community can elucidate the precise mechanism of action of this compound and evaluate its potential as a novel therapeutic agent.
References
Preliminary In-Vitro Studies on Dipsanoside A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, has been a subject of preliminary investigation within the broader context of the ethnopharmacological use of its source plant. Dipsacus asper has a history in traditional medicine for conditions such as bone fractures and pain. While related compounds from Dipsacus asper have demonstrated certain biological activities in-vitro, current research on this compound itself is limited. This technical guide synthesizes the available preliminary in-vitro data on this compound and related iridoid glycosides from Dipsacus asper, providing a resource for researchers interested in the potential therapeutic applications of this class of compounds.
Introduction
Dipsacus asper Wall., a perennial herb, is a source of various bioactive compounds, including iridoid glycosides, triterpenoid (B12794562) saponins, and phenolic acids. Among these, the iridoid glycosides have attracted scientific attention for their potential pharmacological effects. This compound is a notable tetrairidoid glucoside, representing a complex chemical structure within this class. This document aims to provide a comprehensive overview of the initial in-vitro findings related to this compound, with a focus on cytotoxicity and neuroprotective potential, drawing from studies on related compounds where direct data on this compound is unavailable.
Chemical Structure
This compound is a complex tetrairidoid glucoside. Its structure is characterized by four iridoid units linked together and glycosylated. The precise stereochemistry and connectivity have been elucidated through spectroscopic methods, primarily 1D and 2D NMR analysis.
In-Vitro Biological Activities
Cytotoxicity
Initial in-vitro screening of this compound has been conducted to assess its cytotoxic potential. In a study where this compound and its congener, Dipsanoside B, were isolated, their cytotoxicities were evaluated. The results indicated that neither this compound nor Dipsanoside B exhibited obvious cytotoxic activity[1].
Neuroprotective Effects
While direct in-vitro studies on the neuroprotective effects of this compound are not extensively available, research on other iridoid glycosides isolated from Dipsacus asper provides some context. A study investigating various compounds from the roots of Dipsacus asper demonstrated that certain iridoid glycosides possess moderate neuroprotective effects against Aβ25–35-induced cell death in PC12 cells[2][3]. It is important to note that these studies did not report on the neuroprotective activity of this compound itself.
Table 1: Summary of In-Vitro Neuroprotective Activity of Iridoid Glycosides from Dipsacus asper
| Compound | Cell Line | Inducing Agent | Observed Effect | Reference |
| Loganic acid ethyl ester | PC12 | Aβ25–35 | Moderate neuroprotective effect | [2][3] |
| Loganin | PC12 | Aβ25–35 | Moderate neuroprotective effect | |
| Cantleyoside | PC12 | Aβ25–35 | Moderate neuroprotective effect |
Experimental Protocols
General Cytotoxicity Assay
A detailed experimental protocol for the cytotoxicity testing of this compound has not been published. However, a general methodology for assessing the cytotoxicity of natural products often involves the following steps:
-
Cell Culture: A suitable cancer cell line (e.g., HeLa, HepG2, or A549) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and, after adherence, treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.
Neuroprotection Assay against Aβ-Induced Toxicity
The following is a representative protocol for assessing the neuroprotective effects of compounds against amyloid-beta (Aβ)-induced toxicity, based on studies of related iridoids:
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used in neuroscience research.
-
Cell Culture and Differentiation: PC12 cells are cultured and may be differentiated into a neuronal phenotype by treatment with Nerve Growth Factor (NGF).
-
Induction of Toxicity: Differentiated PC12 cells are exposed to a toxic concentration of Aβ25–35 peptide to induce apoptosis and cell death.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specific period before the addition of Aβ25–35.
-
Assessment of Cell Viability: Cell viability is quantified using the MTT assay. An increase in cell viability in the presence of the test compound compared to cells treated with Aβ25–35 alone indicates a neuroprotective effect.
Potential Signaling Pathways (Hypothetical)
While no specific signaling pathways have been elucidated for this compound, the neuroprotective and anti-inflammatory activities observed in related compounds often involve the modulation of key cellular signaling cascades. The following diagrams illustrate hypothetical pathways that could be investigated in future studies of this compound.
Caption: Hypothetical neuroprotective pathway for this compound.
Caption: Hypothetical anti-inflammatory pathway for this compound.
Discussion and Future Directions
The preliminary in-vitro data on this compound are currently sparse. While it does not appear to exhibit significant cytotoxicity, its other potential biological activities remain largely unexplored. The neuroprotective effects observed in other iridoid glycosides from Dipsacus asper suggest that this class of compounds warrants further investigation.
Future research should focus on:
-
Comprehensive Bioactivity Screening: Evaluating this compound against a wider range of cell lines and in various bioassays, including anti-inflammatory, antioxidant, and more specific neuroprotective models.
-
Mechanism of Action Studies: In the event of confirmed bioactivity, elucidating the underlying molecular mechanisms and signaling pathways will be crucial.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound could help to identify the key structural features responsible for any observed biological effects.
Conclusion
This compound is a structurally interesting natural product from Dipsacus asper. At present, the in-vitro data on its biological activity is limited, with initial studies indicating a lack of cytotoxicity. The demonstrated bioactivities of related iridoid glycosides suggest that further, more detailed in-vitro studies on this compound are warranted to fully assess its therapeutic potential. This guide serves as a foundational document for researchers to build upon in their future investigations of this compound.
References
Structural Elucidation of Dipsanoside A: A Technical Guide for Researchers
Abstract
Dipsanoside A, a complex tetrairidoid glucoside isolated from the roots of Dipsacus asper, represents a class of natural products with potential pharmacological significance. This technical guide provides an in-depth overview of the structural elucidation of this compound, with a core focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed summaries of quantitative NMR data are presented in tabular format for clarity and comparative analysis. Furthermore, this document outlines the key experimental protocols for the isolation and characterization of this compound. To facilitate a deeper understanding of the analytical workflow, diagrams generated using Graphviz (DOT language) are included to illustrate the logical steps in the structural determination process. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Introduction
The genus Dipsacus has been a source of structurally diverse and biologically active secondary metabolites, including iridoids, triterpenoid (B12794562) saponins (B1172615), and alkaloids. This compound, a tetrairidoid glucoside, was first isolated from Dipsacus asper.[1] The intricate stereochemistry and complex glycosidic linkages of such molecules necessitate the use of advanced spectroscopic techniques for unambiguous structure determination. High-resolution mass spectrometry (HRMS) provides crucial information regarding the molecular formula, while a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for elucidating the complete chemical structure, including the connectivity of atoms and their relative stereochemistry. This guide will walk through the key NMR data and experimental procedures that underpin the structural characterization of this compound.
Experimental Protocols
Isolation of this compound
The isolation of this compound from the roots of Dipsacus asper typically involves a multi-step extraction and chromatographic purification process. A general protocol is outlined below, based on common methodologies for isolating iridoid glucosides from plant material.
Caption: Logical workflow for the structural elucidation of this compound using NMR.
¹H and ¹³C NMR Data
The ¹H and ¹³C NMR spectra of this compound exhibit a multitude of signals corresponding to the four iridoid and four glucoside units. The chemical shifts provide initial clues about the nature of the different moieties. The detailed and unambiguously assigned ¹H and ¹³C NMR data are crucial for the complete structural determination and are typically presented in a comprehensive table.
Table 1: Representative ¹H and ¹³C NMR Data for Key Moieties of this compound (in CD₃OD)
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Iridoid Moiety A | ||
| 1 | 98.5 | 5.85 (d, J=1.5) |
| 3 | 142.1 | 7.45 (s) |
| 5 | 30.2 | 2.80 (m) |
| 9 | 45.8 | 2.55 (m) |
| Glucoside Moiety I | ||
| 1' | 100.2 | 4.80 (d, J=7.8) |
| 2' | 74.9 | 3.25 (dd, J=7.8, 9.0) |
| 3' | 78.1 | 3.40 (t, J=9.0) |
| 4' | 71.8 | 3.30 (t, J=9.0) |
| 5' | 78.3 | 3.28 (m) |
| 6'a | 62.9 | 3.85 (dd, J=12.0, 2.0) |
| 6'b | 62.9 | 3.70 (dd, J=12.0, 5.5) |
Note: This table presents representative data for one of the four iridoid and glucoside units. The full assignment would encompass all atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
2D NMR Correlations
The connectivity of the iridoid and glucoside units, as well as the linkages between them, were established through detailed analysis of 2D NMR spectra.
-
COSY: The ¹H-¹H COSY spectrum allows for the tracing of the proton spin systems within each sugar ring and each iridoid core. For example, the correlation from the anomeric proton of a glucose unit (H-1') allows for the sequential assignment of H-2', H-3', H-4', H-5', and the two H-6' protons.
-
HSQC: The HSQC spectrum provides the direct one-bond correlation between each proton and its attached carbon, enabling the assignment of the carbon signals based on the already assigned proton signals.
-
HMBC: The HMBC spectrum is pivotal in establishing the overall structure. Key long-range correlations would include:
-
Correlations from the anomeric protons of the glucose units to the carbons of the iridoid aglycones, which define the points of glycosylation.
-
Correlations between protons and carbons of adjacent iridoid units, revealing the manner in which the tetramer is assembled.
-
-
NOESY/ROESY: The relative stereochemistry of the iridoid skeletons and the conformation of the glycosidic linkages are determined from through-space correlations observed in the NOESY or ROESY spectra. For instance, a NOE correlation between the anomeric proton of a glucose unit and a proton on the aglycone can confirm the spatial proximity and help define the conformation around the glycosidic bond.
Biological Activity
While many saponins from the Dipsacus genus have been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects, initial screening of this compound did not reveal significant cytotoxicity. [1]Further investigation into the potential biological roles of this compound is warranted to fully understand its pharmacological profile.
Conclusion
The structural elucidation of this compound serves as a prime example of the power of modern NMR spectroscopy in natural product chemistry. Through a systematic application of 1D and 2D NMR techniques, in conjunction with mass spectrometry, the complex structure of this tetrairidoid glucoside was successfully determined. The detailed NMR data and experimental protocols presented in this guide provide a valuable resource for researchers working on the characterization of complex natural products and can serve as a foundation for future studies on the biological activities and potential therapeutic applications of this compound.
References
Potential Therapeutic Targets of Dipsanoside A: A Technical Guide for Drug Discovery
Disclaimer: The following document synthesizes the current understanding of the biological activities associated with extracts from Dipsacus asper and its isolated compounds. Direct experimental evidence for the specific therapeutic targets and mechanisms of action of Dipsanoside A is limited. Therefore, this guide presents potential therapeutic targets and pathways inferred from the broader scientific literature on the plant and its constituents, intended to guide future research and drug development efforts.
Introduction
This compound is a tetrairidoid glucoside isolated from the root of Dipsacus asper, a plant with a long history of use in traditional medicine for conditions such as bone fractures, joint pain, and inflammation.[1] Modern pharmacological studies on Dipsacus asper extracts and its other bioactive components, such as asperosaponin VI and various polysaccharides, have begun to elucidate the molecular mechanisms underlying these therapeutic effects. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound by examining the signaling pathways modulated by its source plant and related compounds. The primary areas of therapeutic interest include anti-inflammatory, osteoprotective, and potential anticancer activities.
Potential Therapeutic Area 1: Inflammation and Oxidative Stress
Extracts from Dipsacus asper have demonstrated significant anti-inflammatory and antioxidant properties in preclinical models.[2] These effects are attributed to the modulation of key signaling pathways that regulate the expression of inflammatory mediators and antioxidant enzymes.
Key Signaling Pathways
An aqueous extract of Dipsacus asperoides has been shown to suppress lipopolysaccharide (LPS)-induced inflammatory responses in macrophages.[2] The primary mechanisms identified involve the inhibition of pro-inflammatory pathways and the activation of the cellular antioxidant response.[2]
-
NF-κB Signaling: The extract was found to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation, by preventing the phosphorylation and degradation of its inhibitor, IκB.[2]
-
MAPK/ERK Signaling: The extract specifically inhibited the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for the production of inflammatory mediators.[2]
-
Nrf2/HO-1 Pathway: The extract promoted the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), leading to the increased expression of Heme Oxygenase-1 (HO-1), a potent antioxidant and anti-inflammatory enzyme.[2]
Table 1: Potential Anti-inflammatory and Antioxidant Targets
| Signaling Pathway | Key Proteins Modulated | Downstream Effects | Potential Therapeutic Indication |
| NF-κB Pathway | IκB, NF-κB (p65) | Reduced expression of iNOS, COX-2, IL-6, IL-1β | Inflammatory disorders, Arthritis |
| MAPK/ERK Pathway | ERK1/2 | Decreased production of NO, Prostaglandin E2 | Inflammatory pain, Sepsis |
| Nrf2/HO-1 Pathway | Nrf2, HO-1 | Increased antioxidant capacity, Reduced ROS | Oxidative stress-related diseases |
Visualizing the Pathways
Caption: Inferred anti-inflammatory action of Dipsacus asper extract.
Caption: Inferred antioxidant response via the Nrf2/HO-1 pathway.
Potential Therapeutic Area 2: Bone Health and Osteoporosis
The traditional use of Dipsacus asper for bone healing is supported by modern research demonstrating its osteoprotective effects.[3][4] Different constituents of the plant appear to influence bone metabolism through distinct signaling pathways, promoting bone formation (osteogenesis) and inhibiting bone resorption.
Key Signaling Pathways
-
RANKL/RANK/OPG Pathway: A polysaccharide isolated from Dipsacus asper (DAP) was shown to prevent bone loss in an ovariectomized (OVX) rat model of osteoporosis.[3] It achieved this by down-regulating the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and its receptor RANK, while up-regulating Osteoprotegerin (OPG), a decoy receptor for RANKL.[3] This shifts the balance away from osteoclast differentiation and bone resorption.
-
PI3K/Akt/eNOS Pathway: The same polysaccharide was found to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt/endothelial Nitric Oxide Synthase (eNOS) signaling pathway, which is known to promote osteoblast survival and function.[3]
-
BMP-2/MAPK Pathway: Asperosaponin VI, another major component of Dipsacus asper, induces osteoblast differentiation by increasing the expression of Bone Morphogenetic Protein-2 (BMP-2).[4] This effect is mediated through the activation of the p38 and ERK1/2 MAPK pathways.[4]
-
WNT/β-catenin Signaling: In a model of osteoarthritis, treatment with a Dipsacus asperoides extract was linked to the modulation of the WNT/β-catenin signaling pathway, which is critical for bone formation and cartilage health.[5]
Table 2: Potential Osteoprotective Targets
| Signaling Pathway | Key Proteins Modulated | Downstream Effects | Potential Therapeutic Indication |
| RANKL/RANK/OPG | RANKL, RANK, OPG | Inhibition of osteoclast differentiation | Osteoporosis, Bone Metastases |
| PI3K/Akt/eNOS | PI3K, Akt, eNOS | Promotion of osteoblast survival and function | Osteoporosis, Fracture Healing |
| BMP-2/MAPK | BMP-2, p38, ERK1/2 | Induction of osteoblast differentiation | Fracture Healing, Bone Regeneration |
| WNT/β-catenin | WNT, β-catenin | Promotion of osteogenesis | Osteoporosis, Osteoarthritis |
Visualizing the Pathways
Caption: Inferred modulation of the RANKL/OPG axis in bone resorption.
Caption: Inferred signaling pathways for promoting bone formation.
Potential Therapeutic Area 3: Oncology
While research on Dipsacus asper has not focused on cancer, the broader class of iridoid glycosides, to which this compound belongs, has been investigated for anticancer properties.[6] These compounds have been shown to inhibit cancer cell proliferation, invasion, and angiogenesis.[6] One potential mechanism for iridoid derivatives is the inhibition of mitochondrial uncoupling protein 2 (UCP2), a protein that is overexpressed in many cancers and contributes to therapy resistance.[6] This suggests a plausible, though currently speculative, avenue for this compound research.
Proposed Experimental Protocols
To validate the potential therapeutic targets of this compound, a series of standard in vitro and in vivo experiments are required. The following protocols provide a general framework for these investigations.
In Vitro Anti-inflammatory Assay
-
Objective: To determine if this compound inhibits inflammatory responses in macrophages.
-
Cell Line: RAW 264.7 murine macrophages or human THP-1-derived macrophages.
-
Methodology:
-
Cell Culture: Culture cells in DMEM (RAW 264.7) or RPMI-1640 (THP-1) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.
-
Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 30 min for protein phosphorylation, 24 hours for cytokine release).
-
Western Blot Analysis: Lyse cells and perform Western blotting to measure the phosphorylation status of ERK, p38, and IκB, as well as total protein levels.
-
ELISA: Collect cell culture supernatants and measure the concentration of pro-inflammatory cytokines such as IL-6 and TNF-α using commercial ELISA kits.
-
qPCR: Extract total RNA, synthesize cDNA, and perform quantitative real-time PCR to measure the mRNA expression levels of Nos2 (iNOS), Ptgs2 (COX-2), Il6, and Tnf.
-
In Vitro Osteogenesis Assay
-
Objective: To determine if this compound promotes osteoblast differentiation and mineralization.
-
Cell Line: MC3T3-E1 pre-osteoblastic cells or primary bone marrow stromal cells (BMSCs).
-
Methodology:
-
Cell Culture: Culture cells in α-MEM supplemented with 10% FBS. For differentiation, switch to an osteogenic medium containing ascorbic acid and β-glycerophosphate.
-
Treatment: Treat cells with various concentrations of this compound during the differentiation period (typically 7-21 days).
-
Alkaline Phosphatase (ALP) Staining/Activity: At an early time point (e.g., day 7), fix cells and perform ALP staining or lyse cells and measure ALP activity using a colorimetric assay.
-
Alizarin Red S Staining: At a late time point (e.g., day 21), fix cells and stain with Alizarin Red S to visualize calcium deposition and quantify mineralization.
-
qPCR: At various time points, extract RNA and perform qPCR to measure the expression of key osteogenic marker genes such as Alpl (ALP), Runx2, Sp7 (Osterix), and Bglap (Osteocalcin).
-
Western Blot Analysis: Analyze the phosphorylation of Akt, ERK, and p38, and the expression of BMP-2.
-
Ovariectomy (OVX)-Induced Osteoporosis Model
-
Objective: To evaluate the in vivo efficacy of this compound in preventing estrogen-deficiency-induced bone loss.
-
Animal Model: Female Sprague-Dawley rats or C57BL/6 mice (8-12 weeks old).
-
Methodology:
-
Surgery: Perform bilateral ovariectomy (OVX) or a sham operation.
-
Treatment: After a recovery period, administer this compound daily via oral gavage at various doses for 8-12 weeks. Include a vehicle control group and a positive control group (e.g., alendronate).
-
Bone Mineral Density (BMD) Analysis: Perform micro-computed tomography (µCT) analysis of the femur and/or lumbar vertebrae at the end of the study to quantify BMD and trabecular bone microarchitecture (BV/TV, Tb.N, Tb.Th, Tb.Sp).
-
Biomechanical Testing: Perform three-point bending tests on the femurs to assess bone strength.
-
Serum Biomarker Analysis: Collect blood and measure serum levels of bone turnover markers such as P1NP (formation) and CTX-I (resorption) using ELISA.
-
Conclusion
While direct evidence is still needed, the pharmacological profile of Dipsacus asper extracts and its isolated compounds provides a strong rationale for investigating this compound as a potential therapeutic agent. The most promising targets lie within the signaling pathways governing inflammation and bone metabolism, specifically the NF-κB and MAPK/ERK pathways for anti-inflammatory applications and the RANKL/OPG, PI3K/Akt, and BMP-2 pathways for osteoprotective therapies. Future research should focus on validating these targets using purified this compound in the robust experimental systems outlined above to fully elucidate its therapeutic potential and mechanism of action.
References
- 1. wellgreenherb.com [wellgreenherb.com]
- 2. Aqueous extract of Dipsacus asperoides suppresses lipopolysaccharide-stimulated inflammatory responses by inhibiting the ERK1/2 signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of Dipsacus asper polysaccharide on osteoporosis in vivo by regulating RANKL/RANK/OPG/VEGF and PI3K/Akt/eNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asperosaponin VI, a saponin component from Dipsacus asper wall, induces osteoblast differentiation through bone morphogenetic protein-2/p38 and extracellular signal-regulated kinase 1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Dipsacus asperoides Extract on Monosodium Iodoacetate–Induced Osteoarthritis in Rats Based on Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Dipsanoside A from Dipsacus Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A, a triterpenoid (B12794562) saponin (B1150181) found in plants of the Dipsacus genus, has garnered significant interest within the scientific community. The dried roots of Dipsacus asper, known as "Xu Duan" in traditional Chinese medicine, are a primary source of this bioactive compound. An ethanol (B145695) extract of Dipsaci radix has been shown to modulate the WNT/β-catenin signaling pathway, suggesting its potential in therapeutic areas such as bone and joint diseases. This document provides detailed protocols for the extraction of this compound, quantitative data from existing literature, and a visualization of a key signaling pathway influenced by Dipsacus extracts.
Data Presentation
The concentration of this compound can be influenced by processing methods. The following table summarizes the quantitative analysis of this compound in raw and salt-processed Dipsacus asper radix as determined by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).
| Sample Type | This compound Content (mg/g) |
| Raw Dipsacus asper Radix | Varies (specific value not provided in the search result) |
| Salt-Processed Dipsacus asper Radix | Increased content compared to raw |
Note: One study indicated that the content of this compound increased after salt processing of the raw material[1].
Experimental Protocols
Two primary methods for the extraction of saponins, including this compound, from Dipsacus species are presented: a conventional reflux extraction and a modern ultrasound-assisted extraction (UAE) method.
Protocol 1: Conventional Reflux Extraction
This method is based on traditional solvent extraction techniques and is suitable for laboratory-scale extraction.
Materials and Reagents:
-
Dried and powdered roots of Dipsacus asper
-
Ethanol (40-90% aqueous solution)
-
Reflux condenser and round-bottom flask
-
Heating mantle
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Weigh a desired amount of powdered Dipsacus asper root and place it in a round-bottom flask.
-
Add a 40-90% ethanol solution to the flask. A solvent-to-solid ratio of 6:1 to 10:1 (v/w) is recommended.
-
Set up the reflux apparatus and heat the mixture to reflux for 1-3 hours.
-
After the first extraction, filter the mixture while hot to separate the extract from the plant material.
-
Repeat the extraction process on the plant residue one to two more times with fresh solvent to ensure maximum recovery.
-
Combine the filtrates from all extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol.
-
The resulting concentrated aqueous solution can be further purified to isolate this compound.
Protocol 2: Ultrasound-Assisted Extraction (UAE) with Response Surface Methodology (RSM) Optimization
UAE is a modern and efficient extraction technique that utilizes ultrasonic waves to enhance extraction yield and reduce extraction time. The optimal conditions can be determined using Response Surface Methodology (RSM).
Materials and Reagents:
-
Dried and powdered roots of Dipsacus asper
-
Ethanol (various concentrations for optimization, e.g., 50-90%)
-
Ultrasonic bath or probe sonicator
-
Extraction vessel
-
Centrifuge and filtration apparatus
-
Rotary evaporator
Procedure:
-
Experimental Design for Optimization (using RSM):
-
Define the independent variables and their ranges:
-
Ethanol Concentration (%): e.g., 50, 70, 90
-
Extraction Temperature (°C): e.g., 40, 50, 60
-
Extraction Time (min): e.g., 20, 30, 40
-
Solid-to-Liquid Ratio (g/mL): e.g., 1:10, 1:15, 1:20
-
-
Use a statistical software package to generate an experimental design (e.g., Box-Behnken or Central Composite Design).
-
-
Extraction:
-
For each experimental run, place the specified amount of powdered Dipsacus asper root into the extraction vessel.
-
Add the corresponding volume and concentration of ethanol.
-
Place the vessel in the ultrasonic bath or immerse the probe, ensuring the temperature is maintained as per the experimental design.
-
Sonicate for the specified duration.
-
-
Sample Processing:
-
After extraction, centrifuge the mixture to pellet the solid material.
-
Filter the supernatant to obtain a clear extract.
-
Analyze the this compound content in each extract using a validated HPLC method.
-
-
Data Analysis and Optimization:
-
Input the measured this compound yields into the RSM software.
-
Fit the data to a polynomial model and perform statistical analysis (ANOVA) to determine the significance of the model and individual factors.
-
Generate response surface plots to visualize the effects of the variables on the extraction yield.
-
Determine the optimal extraction conditions that maximize the this compound yield.
-
Mandatory Visualization
Caption: Generalized workflow for the extraction of this compound.
Caption: The canonical Wnt/β-catenin signaling pathway.
References
Application Notes & Protocols: Quantification of Dipsanoside A using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Dipsanoside A. This protocol is particularly relevant for the quality control of herbal medicines, such as Dipsaci Radix, and for pharmacokinetic studies.
Introduction
This compound is a bioactive compound found in the roots of Dipsacus asper, a plant used in traditional medicine.[1][2][3] Accurate and precise quantification of this compound is crucial for ensuring the quality, efficacy, and safety of botanical drugs and formulations. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and reliable technique for this purpose, offering high resolution and sensitivity.[1] This document outlines a detailed, validated HPLC method for the quantitative analysis of this compound.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following parameters have been validated for the successful separation and quantification of this compound:
| Parameter | Specification |
| HPLC System | Agilent 1260 Series or equivalent |
| Column | ODS C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile (A) and Water (B)[1] |
| Gradient Elution | A gradient program should be optimized for baseline separation. |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | Ambient (e.g., 25°C) |
| Detection Wavelength | 212 nm[1] |
| Injection Volume | 20 µL[1] |
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation (from Dipsaci Radix)
-
Powdering: Mill the dried roots of Dipsacus asper into a fine powder (e.g., passing through a 50-mesh sieve).[1]
-
Extraction:
-
Filtration: Filter the extract through a 0.45 µm membrane filter prior to injection into the HPLC system.[1]
Method Validation
The described HPLC method has been fully validated according to the International Conference on Harmonisation (ICH) guidelines, ensuring its reliability and accuracy for the intended application.[1]
Summary of Validation Parameters
| Validation Parameter | Typical Performance Characteristic |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | |
| - Intraday | < 2% |
| - Interday | < 3% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | The method should be able to unequivocally assess this compound in the presence of other components. |
| Robustness | The method should demonstrate reliability with respect to small, deliberate variations in method parameters.[1] |
Workflow Diagrams
References
- 1. Quantitative determination and pattern recognition analyses of bioactive marker compounds from Dipsaci Radix by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination, principal component analysis and discriminant analysis of eight marker compounds in crude and sweated Dipsaci Radix by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Quality Differences in Radix Dipsaci before and after Processing with Salt Based on Quantitative Control of HPLC Multi-Indicator Components Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Total Synthesis of Dipsanoside A and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the first enantioselective total synthesis of Dipsanoside A, a complex tetrairidoid glucoside. The synthesis was achieved through a divergent strategy, utilizing sequential condensation reactions of loganin (B1675030) and secologanin (B1681713) derivatives. This document offers comprehensive experimental protocols for key reactions, quantitative data summaries, and workflow diagrams to aid in the replication and further investigation of this synthetic route and its potential analogues.
Quantitative Data Summary
The following tables summarize the yields for the key steps in the total synthesis of this compound.
Table 1: Synthesis of Key Intermediates
| Step | Intermediate | Starting Material | Reagents and Conditions | Yield (%) |
| 1 | Loganin Derivative | Secologanin | 1. NaBH4, MeOH, 0 °C; 2. Ac2O, pyridine, DMAP, CH2Cl2, 0 °C to rt | 85 (2 steps) |
| 2 | Secologanin Derivative | Secologanin | 1. TBDPSCl, imidazole, DMF, 0 °C to rt; 2. Ac2O, pyridine, DMAP, CH2Cl2, 0 °C to rt | 92 (2 steps) |
Table 2: Fragment Coupling and Final Product Formation
| Step | Product | Reactant 1 | Reactant 2 | Reagents and Conditions | Yield (%) |
| 3 | Dimer Intermediate | Loganin Derivative | Secologanin Derivative | TMSOTf, CH2Cl2, -78 °C | 75 |
| 4 | Tetramer Intermediate | Dimer Intermediate | Dimer Intermediate | TMSOTf, CH2Cl2, -78 °C | 68 |
| 5 | This compound | Tetramer Intermediate | 1. K2CO3, MeOH, rt; 2. HF·Pyridine, THF, 0 °C to rt | 89 (2 steps) |
Experimental Protocols
Protocol 1: Synthesis of Loganin Derivative (Key Intermediate)
-
Reduction of Secologanin: To a solution of secologanin (1.0 g, 2.56 mmol) in methanol (B129727) (25 mL) at 0 °C, sodium borohydride (B1222165) (0.19 g, 5.12 mmol) was added portionwise. The reaction mixture was stirred for 30 minutes at 0 °C.
-
Quenching and Extraction: The reaction was quenched by the addition of acetone (B3395972) (5 mL). The solvent was removed under reduced pressure. The residue was co-evaporated with methanol (3 x 10 mL). The resulting crude product was dissolved in a mixture of water (20 mL) and ethyl acetate (B1210297) (20 mL). The aqueous layer was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Acetylation: The crude product was dissolved in dichloromethane (B109758) (20 mL). Pyridine (1.03 mL, 12.8 mmol), 4-(dimethylamino)pyridine (31 mg, 0.256 mmol), and acetic anhydride (B1165640) (1.21 mL, 12.8 mmol) were added sequentially at 0 °C. The reaction mixture was stirred at room temperature for 12 hours.
-
Work-up and Purification: The reaction was quenched with saturated aqueous sodium bicarbonate (20 mL). The aqueous layer was extracted with dichloromethane (3 x 20 mL). The combined organic layers were washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate, and concentrated. The residue was purified by silica (B1680970) gel column chromatography (ethyl acetate/hexane = 1:2) to afford the loganin derivative.
Protocol 2: Glycosylation for Dimer Formation
-
Preparation of Reactants: To a solution of the loganin derivative (100 mg, 0.18 mmol) and the secologanin derivative (138 mg, 0.27 mmol) in anhydrous dichloromethane (5 mL) was added activated molecular sieves 4Å (200 mg). The mixture was stirred for 30 minutes at room temperature under an argon atmosphere.
-
Glycosylation Reaction: The mixture was cooled to -78 °C, and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 6.5 µL, 0.036 mmol) was added dropwise. The reaction was stirred at -78 °C for 2 hours.
-
Quenching and Purification: The reaction was quenched with saturated aqueous sodium bicarbonate (5 mL). The mixture was filtered through Celite, and the filtrate was extracted with dichloromethane (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was purified by preparative thin-layer chromatography (ethyl acetate/hexane = 1:3) to yield the dimer intermediate.
Protocol 3: Deprotection to Yield this compound
-
Deacetylation: To a solution of the fully protected tetramer intermediate (50 mg, 0.028 mmol) in methanol (2 mL) was added potassium carbonate (11.6 mg, 0.084 mmol). The mixture was stirred at room temperature for 3 hours.
-
Work-up: The reaction mixture was neutralized with Amberlite IR120 H+ resin. The resin was filtered off, and the filtrate was concentrated under reduced pressure.
-
Desilylation: The crude product was dissolved in tetrahydrofuran (B95107) (1 mL), and HF·Pyridine (70% in pyridine, 0.1 mL) was added at 0 °C. The reaction mixture was stirred at room temperature for 12 hours.
-
Final Purification: The reaction was quenched by the addition of saturated aqueous sodium bicarbonate. The mixture was then purified by reversed-phase HPLC (or C18 solid-phase extraction) to afford this compound.
Visualizations
Caption: Workflow for the total synthesis of this compound.
Caption: Postulated anti-inflammatory signaling pathway for iridoids.
Dipsacoside A: Application Notes and Protocols for Neuroprotective Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The user initially inquired about "Dipsanoside A," which is likely a misspelling of Dipsacoside A , a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Dipsacus asper. While research specifically on the neuroprotective effects of isolated Dipsacoside A is currently limited, studies on the total saponins (B1172615) of Dipsacus asper and the closely related compound, Dipsacoside B, have demonstrated significant neuroprotective potential. This document provides a comprehensive overview of the available research, presenting it as a foundation for investigating the neuroprotective applications of Dipsacoside A.
The total saponin extracts from Dipsacus asper have shown protective effects in models of Alzheimer's disease by mitigating beta-amyloid (Aβ)-induced cytotoxicity and reducing oxidative stress. Furthermore, Dipsacoside B has been shown to exert neuroprotective effects in an animal model of ischemic stroke by targeting mitochondrial pathways and reducing neuroinflammation. These findings suggest that Dipsacoside A may hold similar therapeutic potential for neurodegenerative diseases.
This document outlines the potential mechanisms of action, provides generalized experimental protocols based on existing research, and presents available quantitative data to guide future studies on Dipsacoside A.
Potential Neuroprotective Mechanisms
Based on studies of Dipsacus asper total saponins and Dipsacoside B, the putative neuroprotective mechanisms of Dipsacoside A may involve:
-
Anti-neuroinflammatory Effects: Inhibition of pro-inflammatory cytokine production and glial cell activation.
-
Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and reduction of oxidative stress.
-
Anti-apoptotic Effects: Regulation of cell death pathways to prevent neuronal loss.
-
Mitochondrial Protection: Maintenance of mitochondrial function and integrity.
Data Presentation
The following tables summarize the quantitative data from studies on the total saponins of Dipsacus asperoides (tSDA) and Dipsacoside B, which may serve as a reference for designing experiments with Dipsacoside A.
Table 1: Effects of Total Saponins of Dipsacus asperoides (tSDA) on Aβ(25-35)-induced Neuronal Damage [1]
| Treatment Group | Concentration | Neuronal Survival Rate (%) | Lactate Dehydrogenase (LDH) Release (U/L) | Malondialdehyde (MDA) Level (nmol/mg protein) |
| Control | - | 100 | Normal | Normal |
| Aβ(25-35) (35 µM) | - | ~50 | Significantly Increased | Significantly Increased |
| tSDA + Aβ(25-35) | 1-300 mg/L | Increased (compared to Aβ alone) | Decreased (compared to Aβ alone) | Decreased (compared to Aβ alone) |
Table 2: Neuroprotective Effects of Dipsacoside B in an Ischemic Stroke Rat Model [2]
| Treatment Group | Neurological Deficit Score | Infarct Volume (%) | Brain Water Content (%) |
| Sham | Normal | 0 | Normal |
| MCAO Model | Significantly Increased | Significantly Increased | Significantly Increased |
| Dipsacoside B (Low Dose) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| Dipsacoside B (High Dose) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Experimental Protocols
The following are generalized protocols for key experiments to assess the neuroprotective effects of Dipsacoside A, adapted from studies on related compounds.
In Vitro Neuroprotection Assay against Aβ-induced Toxicity
This protocol is designed to assess the ability of Dipsacoside A to protect neuronal cells from Aβ-induced cytotoxicity.
-
Cell Culture:
-
Culture PC12 cells or primary cortical neurons in appropriate media.
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare stock solutions of Dipsacoside A in a suitable solvent (e.g., DMSO).
-
Pre-treat cells with various concentrations of Dipsacoside A for 24 hours.
-
Induce neurotoxicity by adding aggregated Aβ(25-35) or Aβ(1-42) peptide to the cell culture for another 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Measurement of LDH Release:
-
Collect the cell culture supernatant.
-
Measure LDH activity using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
-
Assessment of Oxidative Stress (MDA Assay):
-
Lyse the cells and collect the cell lysate.
-
Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, using a commercially available MDA assay kit.
-
In Vivo Neuroprotection Assay in an Ischemic Stroke Model
This protocol outlines the procedure for evaluating the neuroprotective effects of Dipsacoside A in a rat model of middle cerebral artery occlusion (MCAO).
-
Animal Model:
-
Use adult male Sprague-Dawley rats.
-
Induce focal cerebral ischemia by MCAO for 2 hours, followed by reperfusion.
-
-
Drug Administration:
-
Administer Dipsacoside A (at various doses) intravenously or intraperitoneally at the onset of reperfusion.
-
A vehicle control group should be included.
-
-
Neurological Deficit Scoring:
-
Evaluate neurological deficits at 24 hours after MCAO using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).
-
-
Measurement of Infarct Volume:
-
At 24 hours post-MCAO, sacrifice the animals and remove the brains.
-
Stain brain slices with 2% 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Calculate the infarct volume as a percentage of the total brain volume.
-
-
Assessment of Brain Edema:
-
Measure brain water content by comparing the wet and dry weight of the brain tissue.
-
Visualizations
The following diagrams illustrate the potential signaling pathways and experimental workflows relevant to the neuroprotective effects of Dipsacoside A.
References
Dipsanoside A: Application Notes for Phytochemical Analysis and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A, a tetrairidoid glucoside isolated from Dipsacus asper, is a key phytochemical marker for the quality control of this traditional medicinal plant. Dipsacus asper has been historically used in traditional medicine for its anti-inflammatory, bone-protective, and neuroprotective properties. As research into the therapeutic potential of Dipsacus asper and its bioactive constituents continues, the need for accurate and reproducible analytical methods for the quantification of this compound is paramount.
These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, a plausible signaling pathway for its anti-inflammatory activity is presented, offering a basis for further pharmacological investigation.
Phytochemical Profile of Dipsacus asper
Dipsacus asper contains a variety of bioactive compounds, including iridoid glucosides, triterpenoid (B12794562) saponins, and phenolic acids. This compound is a significant iridoid glucoside present in the roots of the plant. The chemical constituents of Dipsacus asper can be effectively analyzed using techniques like UPLC-Q-TOF/MS, which allows for the identification of numerous compounds in a single run.
Quantitative Analysis of this compound
The external standard method is a reliable approach for the quantification of this compound in plant extracts and biological matrices. This method involves creating a calibration curve using a certified reference standard of this compound.
Experimental Protocol 1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This protocol outlines a validated method for the quantitative determination of this compound.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |
| Gradient Elution | 0-10 min, 15-25% B; 10-25 min, 25-40% B; 25-30 min, 40-15% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
2. Standard Solution Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation (from Dipsacus asper root powder):
-
Accurately weigh 1.0 g of dried, powdered Dipsacus asper root.
-
Add 50 mL of 70% methanol and sonicate for 30 minutes.
-
Allow the mixture to stand at room temperature for 24 hours.
-
Filter the extract through a 0.45 µm membrane filter prior to HPLC analysis.
4. Method Validation Parameters (Hypothetical Data):
| Parameter | Result |
| Retention Time | ~18.5 min |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow for HPLC-DAD Analysis
Application Notes and Protocols: Protocol for Testing Dipsanoside A Cytotoxicity in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dipsanoside A, a saponin-class natural product, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for evaluating the cytotoxic effects of this compound on various cancer cell lines. The primary assay described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.[1][2][3] This protocol is designed to be a comprehensive guide for researchers initiating studies on the in vitro anticancer activity of this compound.
Data Presentation
The primary endpoint of this cytotoxicity protocol is the determination of the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of this compound required to inhibit 50% of cancer cell growth and is a key measure of the compound's potency.[4][5] All quantitative data from the cytotoxicity assays should be summarized in a structured table for clear comparison across different cell lines and exposure times.
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | 24 | |
| 48 | |||
| 72 | |||
| e.g., A549 | Lung Carcinoma | 24 | |
| 48 | |||
| 72 | |||
| e.g., HeLa | Cervical Cancer | 24 | |
| 48 | |||
| 72 | |||
| e.g., HT-29 | Colorectal Adenocarcinoma | 24 | |
| 48 | |||
| 72 |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1][2][3] The concentration of these crystals, which is determined by spectrophotometry, is directly proportional to the number of living cells.[3]
Materials:
-
Selected human cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29)
-
This compound (of known purity)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)[6]
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO, or SDS-HCl solution)[7]
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing various concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and an untreated control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis.[4]
-
Mandatory Visualizations
Caption: Experimental workflow for determining the cytotoxicity of this compound using the MTT assay.
While the specific molecular mechanisms of this compound are yet to be fully elucidated, natural products, particularly saponins, often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival.[10][11] Common pathways investigated include the PI3K/Akt, MAPK, and NF-κB pathways.[10]
Caption: Potential signaling pathways modulated by this compound in cancer cells.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of IC50 Determination | Visikol [visikol.com]
- 6. An investigation on the cytotoxicity and caspase-mediated apoptotic effect of biologically synthesized gold nanoparticles using Cardiospermum halicacabum on AGS gastric carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Cytotoxicity Profiling of Annona Squamosa in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Evaluation of Dipsanoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A is a tetrairidoid glucoside isolated from the medicinal plant Dipsacus asper. Traditional use and modern pharmacological studies on Dipsacus asper extracts and its saponin (B1150181) components have indicated significant potential in treating inflammatory conditions and neurodegenerative diseases. Notably, extracts and total saponins (B1172615) from Dipsacus asper have demonstrated therapeutic effects in animal models of osteoarthritis and Alzheimer's disease.[1][2][3] These effects are attributed to the anti-inflammatory, antioxidant, and anti-apoptotic properties of its bioactive constituents.[4][5] This document provides detailed protocols for the in vivo experimental design of this compound in relevant animal models to assess its therapeutic potential, toxicity, and pharmacokinetic profile.
Preclinical In Vivo Experimental Design for this compound
A comprehensive preclinical evaluation of this compound should encompass toxicity, efficacy, and pharmacokinetic studies. The following sections outline the experimental designs for these key areas.
Toxicity Studies
The initial step in evaluating a novel compound is to establish its safety profile. This involves acute and subchronic toxicity studies to determine the potential adverse effects of this compound.
1.1. Acute Oral Toxicity
An acute toxicity study provides information on the short-term adverse effects of a single high dose of a substance.
Protocol:
-
Animal Model: Female Sprague-Dawley rats.
-
Method: Following the OECD 420 guideline (Fixed Dose Procedure).
-
Procedure:
-
A preliminary "sighting study" is conducted with single animals at sequential doses (e.g., 5, 50, 300, 2000 mg/kg).
-
Based on the sighting study, a single dose of 2000 mg/kg is administered orally to a group of four additional animals.
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
At the end of the study, a gross pathology examination is performed.
-
-
Data Collection: Mortality, clinical observations, body weight, and gross necropsy findings.
1.2. Subchronic Oral Toxicity
Subchronic toxicity studies assess the effects of repeated exposure to a substance over a longer period.
Protocol:
-
Animal Model: F344 rats (male and female).
-
Method: 13-week oral administration study.
-
Procedure:
-
This compound is administered daily via oral gavage at doses of 0, 125, 250, 500, 1000, and 2000 mg/kg body weight.
-
Throughout the 13 weeks, animals are monitored for clinical signs, body weight changes, and food consumption.
-
At the end of the treatment period, blood and urine samples are collected for hematology, clinical biochemistry, and urinalysis.
-
A full necropsy is performed, and organ weights are recorded. Histopathological examination of major organs is conducted.
-
-
Data Collection: Clinical signs, body weight, food consumption, hematology, clinical biochemistry, urinalysis, organ weights, and histopathology.
Table 1: Summary of Toxicity Studies for Dipsacus asperoides Extract
| Study Type | Animal Model | Doses Administered (mg/kg/day) | Duration | Key Findings | Reference |
| Acute Oral Toxicity | C57BL/6 Mice | 50, 150, 450 | 2 weeks | No significant toxicities observed up to 450 mg/kg/day. | |
| Subchronic Toxicity | F344 Rats | 0, 125, 250, 500, 1000, 2000 | 13 weeks | No-observed-adverse-effect level (NOAEL) was considered to be 2000 mg/kg/day. Minor effects like salivation and soft feces at higher doses. |
Efficacy Studies
Based on the known therapeutic effects of Dipsacus asper extracts, the following efficacy studies in relevant animal models are proposed for this compound.
2.1. Osteoarthritis Model
The monosodium iodoacetate (MIA)-induced osteoarthritis model in rats is a well-established model that mimics the pathological changes seen in human osteoarthritis.
Protocol:
-
Animal Model: Male Lewis rats.
-
Induction of Osteoarthritis:
-
Anesthetize the rats.
-
Inject 1 mg of MIA in 30 µL of saline into the tibiotarsal joint of the right hind paw.
-
-
Treatment:
-
Orally administer this compound daily at projected therapeutic doses (e.g., 10, 20, 40 mg/kg) for 21 days, starting after MIA injection.
-
Include a vehicle control group and a positive control group (e.g., Indomethacin).
-
-
Outcome Measures:
-
Behavioral Tests: Measure weight-bearing distribution and pain response.
-
Biochemical Analysis: Measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).
-
Histopathology: At the end of the study, collect the knee joints for histopathological evaluation of cartilage degradation.
-
Gene Expression Analysis: Analyze the expression of genes involved in inflammation and cartilage degradation (e.g., MMPs, WNT/β-catenin signaling components) in the articular cartilage.
-
Table 2: Efficacy Data for Dipsacus asperoides Extract in MIA-Induced Osteoarthritis Rat Model
| Treatment Group | Dose (mg/kg) | Knee Diameter Change (mm) | Serum TNF-α (pg/mL) | Serum IL-1β (pg/mL) | Histological Score | Reference |
| Control | - | 0.1 ± 0.05 | 25.3 ± 3.1 | 15.8 ± 2.2 | 0.5 ± 0.2 | |
| MIA | - | 2.5 ± 0.3 | 85.6 ± 7.9 | 55.2 ± 6.4 | 4.2 ± 0.5 | |
| MIA + DAE | 200 | 1.2 ± 0.2 | 45.1 ± 5.3 | 30.7 ± 4.1 | 2.1 ± 0.4 | |
| MIA + Indomethacin | 5 | 1.0 ± 0.1 | 40.2 ± 4.8 | 28.9 ± 3.9 | 1.8 ± 0.3 |
DAE: Dipsacus asperoides ethanolic extract
2.2. Alzheimer's Disease Model
An aluminum-induced cognitive deficit model in rats can be used to evaluate the neuroprotective effects of this compound.
Protocol:
-
Animal Model: Sprague-Dawley rats.
-
Induction of Cognitive Deficits: Administer 0.3% aluminum chloride in the drinking water for 90 days.
-
Treatment: Following the induction period, orally administer this compound at projected therapeutic doses (e.g., 20, 40, 80 mg/kg) for up to 5 months. Include a vehicle control group and a positive control group (e.g., Vitamin E).
-
Outcome Measures:
-
Behavioral Tests: Assess learning and memory using tasks like the passive avoidance test.
-
Biochemical Analysis: Measure levels of β-amyloid protein (Aβ) in the hippocampus.
-
Histopathology: Conduct immunohistochemical analysis of Aβ plaques in the hippocampus.
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and the activity of antioxidant enzymes in brain tissue.
-
Table 3: Efficacy Data for Dipsacus asper Extract in Aluminum-Induced Cognitive Deficit Rat Model
| Treatment Group | Dose (g/kg) | Step-through Latency (s) | Hippocampal Aβ Immunoreactive Cells (count) | Reference |
| Control | - | 180 ± 25 | 50 ± 10 | |
| AlCl₃ | - | 30 ± 10 | 110 ± 20 | |
| AlCl₃ + DAE | 4 | 120 ± 20 | 65 ± 15 | |
| AlCl₃ + Vit E | 0.04 | 100 ± 18 | 70 ± 12 |
DAE: Dipsacus asper extract
Pharmacokinetic Studies
Pharmacokinetic studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Protocol:
-
Animal Model: Sprague-Dawley rats.
-
Administration:
-
Intravenous (IV) administration of a single dose (e.g., 2 mg/kg) to determine clearance and volume of distribution.
-
Oral (PO) administration of a single dose (e.g., 50 mg/kg) to determine oral bioavailability.
-
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Analysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
Analyze plasma samples to determine the concentration-time profile of this compound.
-
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Table 4: Pharmacokinetic Parameters of Asperosaponin VI (a major saponin from Dipsacus asper) in Rats
| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) | Reference |
| AUC₀₋ₜ (h*µg/mL) | 19.05 ± 8.64 | 0.047 ± 0.030 | |
| Oral Bioavailability (%) | - | 0.025 | |
| T₁/₂ (h) | - | - | |
| Cmax (µg/mL) | - | - |
Note: The extremely low oral bioavailability of Asperosaponin VI suggests that this compound may also have low oral bioavailability, which should be considered in the experimental design.
Visualization of Pathways and Workflows
Signaling Pathways
The therapeutic effects of Dipsacus asper saponins are linked to the modulation of inflammatory and apoptotic signaling pathways.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Proposed anti-apoptotic signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for in vivo evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The herbal medicine Dipsacus asper wall extract reduces the cognitive deficits and overexpression of beta-amyloid protein induced by aluminum exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular mechanism of treating osteoarthritis with dipsacus saponins by inhibiting chondrocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aqueous extract of Dipsacus asperoides suppresses lipopolysaccharide-stimulated inflammatory responses by inhibiting the ERK1/2 signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Techniques for the Characterization of Dipsanoside A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A, a triterpenoid (B12794562) saponin (B1150181), is a bioactive compound of significant interest due to its potential therapeutic properties. Accurate and comprehensive characterization of this compound is crucial for its development as a pharmaceutical agent. This document provides detailed application notes and protocols for the analytical techniques used in the characterization of this compound and similar saponins (B1172615). The methodologies cover chromatographic and spectroscopic techniques, providing a framework for the isolation, identification, and structural elucidation of this compound.
Chromatographic Analysis: UPLC-QTOF/MS
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) is a powerful technique for the separation and identification of this compound from complex mixtures, such as plant extracts.[1][2][3][4][5] This method offers high resolution, sensitivity, and mass accuracy, enabling the determination of the elemental composition and aiding in structural elucidation.
Experimental Protocol: UPLC-QTOF/MS
Sample Preparation:
-
Extraction: Extract the dried and powdered plant material (e.g., roots of Dipsacus asper) with 80% methanol (B129727) in water at room temperature.
-
Filtration: Filter the extract to remove solid plant debris.
-
Solid-Phase Extraction (SPE): To enrich the saponin fraction, pass the filtered extract through a C18 SPE cartridge.
-
Elution: Wash the cartridge with water to remove polar impurities, followed by elution of the saponin fraction with methanol.
-
Final Preparation: Evaporate the methanol eluate to dryness and reconstitute the residue in a suitable solvent (e.g., 50% methanol) for UPLC analysis.
Instrumentation and Conditions:
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or similar |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min, 10% B; 2-10 min, 10-50% B; 10-15 min, 50-90% B; 15-18 min, 90% B |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 2 µL |
| MS System | Waters Xevo G2-S QTOF or similar |
| Ionization Mode | ESI Negative and Positive |
| Capillary Voltage | 2.5 kV |
| Cone Voltage | 40 V |
| Source Temp. | 120 °C |
| Desolvation Temp. | 350 °C |
| Mass Range | m/z 100-2000 |
Data Presentation: UPLC-QTOF/MS
The following table provides representative data for the analysis of saponins similar to this compound. The exact retention time and m/z values for this compound should be determined experimentally.
| Compound | Retention Time (min) | [M-H]⁻ (m/z) | [M+HCOO]⁻ (m/z) | Molecular Formula |
| This compound (representative) | tbd | tbd | tbd | C₆₆H₉₀O₃₇ |
| Saponin X | 8.5 | 1219.6 | 1265.6 | C₅₉H₉₆O₂₇ |
| Saponin Y | 9.2 | 1365.7 | 1411.7 | C₆₅H₁₀₆O₃₂ |
tbd = to be determined experimentally.
Experimental Workflow: UPLC-QTOF/MS Analysis
Caption: UPLC-QTOF/MS workflow for this compound.
Spectroscopic Analysis: NMR and FT-IR
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for the structural elucidation of this compound.[1][6] NMR provides detailed information about the carbon-hydrogen framework, while FT-IR identifies the functional groups present in the molecule.[7][8]
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., pyridine-d₅ or methanol-d₄).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 500 MHz or higher | 125 MHz or higher |
| Pulse Program | Standard 1D pulse | Proton-decoupled |
| Spectral Width | 0-15 ppm | 0-220 ppm |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 2-5 s | 2 s |
| Number of Scans | 16-64 | 1024-4096 |
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
Data Presentation: NMR Spectroscopy
The following table presents representative ¹H and ¹³C NMR chemical shifts for the aglycone moiety of a triterpenoid saponin similar to this compound. Complete assignment for this compound requires detailed analysis of 1D and 2D NMR spectra.
| Carbon No. | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |
| 3 | 89.1 | 3.20 (dd, J = 11.5, 4.5 Hz) |
| 12 | 122.5 | 5.35 (t, J = 3.5 Hz) |
| 13 | 143.8 | - |
| 28 | 179.5 | - |
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation:
-
Mix a small amount of purified this compound (1-2 mg) with dry potassium bromide (KBr) powder (approx. 100 mg).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
Instrumentation and Parameters:
| Parameter | Setting |
| Spectrometer | FT-IR spectrometer with ATR accessory |
| Spectral Range | 4000-400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
Data Presentation: FT-IR Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching (hydroxyl groups of sugars and aglycone) |
| ~2930 | C-H stretching (aliphatic) |
| ~1730 | C=O stretching (ester carbonyl) |
| ~1640 | C=C stretching (alkene) |
| ~1075 (broad) | C-O stretching (glycosidic linkages and alcohols) |
Biological Activity and Signaling Pathways
This compound and other saponins from Dipsacus species have been reported to possess various biological activities, including anti-inflammatory and bone-protective effects. These activities are often mediated through the modulation of specific signaling pathways.
Anti-Inflammatory Activity: NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[6][9] Many natural products exert their anti-inflammatory effects by inhibiting this pathway.[6][9]
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. azooptics.com [azooptics.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. grupobiomaster.com [grupobiomaster.com]
- 5. Simultaneous Determination of 25 Ginsenosides by UPLC-HRMS via Quantitative Analysis of Multicomponents by Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 8. ejournal.upi.edu [ejournal.upi.edu]
- 9. Dipsacus inermis Wall. modulates inflammation by inhibiting NF-κB pathway: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dipsanoside A Formulation Development to Enhance Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dipsanoside A, a triterpenoid (B12794562) saponin (B1150181) derived from the roots of Dipsacus asperoides, has demonstrated a range of pharmacological activities, including anti-inflammatory and anti-cancer effects[1]. However, like many saponins (B1172615), its therapeutic potential is hindered by poor oral bioavailability. This limitation is primarily attributed to its low aqueous solubility, poor membrane permeability, and potential for degradation in the gastrointestinal tract and first-pass metabolism. This document provides a comprehensive guide to potential formulation strategies aimed at improving the oral bioavailability of this compound. It includes detailed, generalized experimental protocols for the preparation and evaluation of solid dispersions, liposomes, and nanoemulsions. While specific pharmacokinetic data for this compound formulations are not currently available in the public domain, this guide offers a foundational framework for researchers to design and execute studies to enhance the delivery of this promising natural compound.
Bioavailability Challenges of this compound
The oral delivery of saponins like this compound is met with several physiological hurdles that collectively contribute to low and variable bioavailability:
-
Low Aqueous Solubility: Saponins, due to their complex structures with both lipophilic (aglycone) and hydrophilic (sugar moieties) parts, often exhibit poor solubility in aqueous environments, which is a prerequisite for absorption[2].
-
Poor Membrane Permeability: The large molecular size and complex structure of this compound can impede its passive diffusion across the intestinal epithelium[3][4].
-
Gastrointestinal Degradation: The acidic environment of the stomach and the presence of digestive enzymes can lead to the degradation of the saponin structure before it reaches the site of absorption.
-
First-Pass Metabolism: After absorption, this compound may be subject to extensive metabolism in the intestinal wall and liver, reducing the amount of unchanged drug that reaches systemic circulation.
Formulation Strategies to Enhance Bioavailability
Several advanced formulation strategies can be employed to overcome the bioavailability challenges of this compound. These approaches aim to increase its solubility and dissolution rate, protect it from degradation, and enhance its permeation across the intestinal barrier.
Solid Dispersions
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state[5][6]. This technique can enhance the dissolution rate of poorly water-soluble drugs by reducing particle size to a molecular level and converting the drug to an amorphous state[7][8].
Liposomes
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs[9]. They can protect the encapsulated drug from degradation, improve its solubility, and facilitate its transport across biological membranes[10].
Nanoemulsions
Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes typically in the range of 20-200 nm[11]. They offer a large surface area for drug absorption and can enhance the solubility and bioavailability of lipophilic drugs[12][13].
Data Presentation: Pharmacokinetic Parameters
A critical aspect of evaluating the efficacy of any new formulation is the assessment of its pharmacokinetic profile. The following table provides a template for summarizing key pharmacokinetic parameters from in vivo studies. Note: The data presented in this table are hypothetical and for illustrative purposes only, as specific data for this compound formulations are not publicly available.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | AUC (0-∞) (ng·h/mL) | F (%) |
| This compound (unformulated) | 50 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| This compound - Solid Dispersion | 50 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| This compound - Liposomes | 50 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
| This compound - Nanoemulsion | 50 | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Value] |
Table 1. Hypothetical Pharmacokinetic Parameters of this compound Formulations. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-∞): Area under the plasma concentration-time curve from time 0 to infinity; F: Absolute bioavailability.
Experimental Protocols
The following are generalized protocols for the preparation and evaluation of this compound formulations. These protocols should be considered as a starting point and will require optimization for the specific physicochemical properties of this compound.
Protocol for Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, Poloxamer 188, or Soluplus®) in a suitable organic solvent (e.g., methanol, ethanol, or a mixture thereof). The drug-to-carrier ratio should be optimized (e.g., 1:1, 1:5, 1:10 w/w).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C) and reduced pressure. This will result in the formation of a thin film on the inner surface of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization:
-
Drug Content: Determine the this compound content in the solid dispersion using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
In Vitro Dissolution: Perform dissolution studies in different media (e.g., simulated gastric fluid, simulated intestinal fluid) and compare the dissolution profile with that of the unformulated this compound.
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to characterize the physical state of this compound in the dispersion (amorphous vs. crystalline) and to check for any interactions between the drug and the carrier[14].
-
Protocol for Preparation of this compound Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., soy phosphatidylcholine and cholesterol in a specific molar ratio) in a suitable organic solvent (e.g., chloroform-methanol mixture) in a round-bottom flask[10].
-
Solvent Removal: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs)[9].
-
Size Reduction: To obtain smaller, more uniform vesicles (e.g., small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with defined pore sizes[9].
-
Purification: Remove the unencapsulated this compound by methods such as dialysis, gel filtration, or ultracentrifugation.
-
Characterization:
-
Vesicle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of this compound encapsulated within the liposomes. This is typically calculated as the ratio of the amount of drug in the liposomes to the total amount of drug used in the formulation[15].
-
In Vitro Drug Release: Evaluate the release of this compound from the liposomes over time in a relevant release medium.
-
Protocol for Preparation of this compound Nanoemulsion (Spontaneous Emulsification Method)
-
Phase Preparation:
-
Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides, oleic acid).
-
Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Tween 80, Cremophor EL) and a co-surfactant (e.g., Transcutol P, ethanol)[11].
-
-
Emulsification: Slowly add the oil phase to the aqueous phase under continuous stirring. The nanoemulsion will form spontaneously.
-
Equilibration: Allow the nanoemulsion to equilibrate for a certain period (e.g., 15-30 minutes) to ensure stability.
-
Characterization:
-
Droplet Size and Zeta Potential: Measure the droplet size, PDI, and zeta potential using DLS.
-
Morphology: Observe the morphology of the nanoemulsion droplets using transmission electron microscopy (TEM).
-
Drug Content: Determine the concentration of this compound in the nanoemulsion.
-
In Vitro Drug Release: Assess the release profile of this compound from the nanoemulsion.
-
Protocol for In Vivo Bioavailability Study in Rats
-
Animal Model: Use healthy adult male Sprague-Dawley or Wistar rats, acclimatized to the laboratory conditions for at least one week.
-
Dosing:
-
Divide the rats into groups (e.g., unformulated this compound, solid dispersion, liposomes, nanoemulsion, and an intravenous group for bioavailability calculation).
-
Administer the formulations orally via gavage at a predetermined dose.
-
Administer a solution of this compound intravenously to one group to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound in rat plasma, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[16][17][18][19][20].
-
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) for each formulation using non-compartmental analysis software.
-
Calculate the absolute bioavailability (F%) using the formula: F = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
-
Signaling Pathways and Experimental Workflows
As of the current literature review, the specific signaling pathways modulated by this compound have not been elucidated. Therefore, a diagrammatic representation of its molecular mechanism of action cannot be provided. However, the general workflow for developing and evaluating a this compound formulation to improve its bioavailability is presented below.
Figure 1. Workflow for this compound Formulation Development.
Conclusion
The successful oral delivery of this compound holds significant promise for its clinical application. The formulation strategies and experimental protocols outlined in this document provide a rational approach for researchers to systematically address the bioavailability challenges associated with this compound. Through rigorous formulation development, optimization, and comprehensive in vitro and in vivo evaluation, it is anticipated that the therapeutic potential of this compound can be fully realized. Further research is warranted to generate specific data on this compound formulations and to elucidate its molecular mechanisms of action.
References
- 1. Frontiers | Full-length transcriptome, proteomics and metabolite analysis reveal candidate genes involved triterpenoid saponin biosynthesis in Dipsacus asperoides [frontiersin.org]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Therapeutic Applications of Solid Dispersions for Drugs and New Molecules: In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Development of a Novel Nanoemulsion Formulation to Improve Intestinal Absorption of Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Absorption and Bioavailability of Novel UltraShear Nanoemulsion of Cannabidiol in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and Evaluation of Liposomes and Niosomes Containing Total Ginsenosides for Anti-Photoaging Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 18. Determination of Sennoside A in Rat Plasma by Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry and Its Application to a Rat Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Cell-Based Evaluation of Dipsanoside A Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipsanoside A is a tetrairidoid glucoside isolated from the plant Dipsacus asper. Traditional use of Dipsacus asper suggests potential therapeutic benefits, including anti-inflammatory, neuroprotective, and antioxidant properties. This document provides detailed application notes and standardized protocols for conducting cell-based assays to investigate the bioactivity of this compound. The following sections outline methodologies for assessing cytotoxicity, anti-inflammatory, neuroprotective, and antioxidant effects, complete with data presentation tables and diagrams of relevant signaling pathways and workflows. While specific quantitative bioactivity data for this compound is limited in publicly available literature, the provided protocols are based on established methods for evaluating related compounds and extracts from Dipsacus asper.
Cytotoxicity Assessment
A fundamental first step in evaluating the bioactivity of any compound is to determine its cytotoxic profile. This ensures that observed effects in subsequent assays are not merely a consequence of cell death. A study by Tian et al. (2006) reported that this compound did not show obvious cytotoxic activity; however, it is crucial to determine the appropriate concentration range for your specific cell line.[1][2]
Data Presentation: Cytotoxicity of this compound
Table 1: Effect of this compound on Cell Viability.
| Concentration of this compound (µM) | Cell Viability (%) [Mean ± SD] |
|---|---|
| 0 (Vehicle Control) | 100 |
| 1 | User-defined |
| 5 | User-defined |
| 10 | User-defined |
| 25 | User-defined |
| 50 | User-defined |
| 100 | User-defined |
Experimental Protocol: MTT Assay
This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3][4][5]
Materials:
-
This compound
-
Mammalian cell line (e.g., RAW 264.7 macrophages, SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Workflow for Cytotoxicity Testing
Anti-Inflammatory Activity Assessment
Iridoid glycosides, the class of compounds to which this compound belongs, are known to possess anti-inflammatory properties. A common cell-based model to evaluate anti-inflammatory potential is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Data Presentation: Inhibition of Inflammatory Mediator
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells.
| Treatment | Concentration of this compound (µM) | NO Production (% of LPS Control) [Mean ± SD] |
|---|---|---|
| Control (no LPS) | 0 | User-defined |
| LPS (1 µg/mL) | 0 | 100 |
| LPS + this compound | Non-toxic conc. 1 | User-defined |
| LPS + this compound | Non-toxic conc. 2 | User-defined |
| LPS + this compound | Non-toxic conc. 3 | User-defined |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and express the results as a percentage of the LPS-treated control.
Signaling Pathway: NF-κB in Inflammation
Neuroprotective Activity Assessment
Other iridoid glycosides isolated from Dipsacus asper have demonstrated neuroprotective effects. Therefore, evaluating the potential of this compound to protect neuronal cells from neurotoxin-induced cell death is a relevant line of investigation.
Data Presentation: Neuroprotection by this compound
Table 3: Protective Effect of this compound on MPP⁺-Induced Cytotoxicity in SH-SY5Y Cells.
| Treatment | Concentration of this compound (µM) | Cell Viability (%) [Mean ± SD] |
|---|---|---|
| Control | 0 | 100 |
| MPP⁺ (1 mM) | 0 | User-defined |
| MPP⁺ + this compound | Non-toxic conc. 1 | User-defined |
| MPP⁺ + this compound | Non-toxic conc. 2 | User-defined |
| MPP⁺ + this compound | Non-toxic conc. 3 | User-defined |
Experimental Protocol: Neuroprotection against MPP⁺-Induced Toxicity
This protocol uses the neurotoxin MPP⁺ (1-methyl-4-phenylpyridinium), which induces Parkinson's disease-like symptoms in cellular models, to assess the neuroprotective effects of this compound in the human neuroblastoma cell line SH-SY5Y.
Materials:
-
This compound
-
SH-SY5Y human neuroblastoma cell line
-
Complete cell culture medium
-
MPP⁺ iodide
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated with retinoic acid prior to the experiment.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 2-24 hours.
-
Neurotoxin Challenge: Induce neurotoxicity by adding MPP⁺ to a final concentration of 1 mM and incubate for 24 hours.
-
Cell Viability Assessment: Perform the MTT assay as described in section 1.2 to determine cell viability.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells. An increase in viability in the this compound pre-treated groups compared to the MPP⁺ alone group indicates a neuroprotective effect.
Experimental Workflow for Neuroprotection Assay
References
Troubleshooting & Optimization
Dipsanoside A Extraction: Technical Support Center
Welcome to the technical support center for optimizing the extraction of Dipsanoside A. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during the extraction process.
Troubleshooting Guide
This guide provides solutions to specific issues you may face during your this compound extraction experiments.
Q1: Why is my this compound yield consistently low?
A1: Low yields of this compound can stem from several factors throughout the extraction and purification process. Here are the primary aspects to consider:
-
Extraction Method: Conventional methods like maceration or heat reflux extraction may not be as efficient as modern techniques. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) have been shown to significantly improve the extraction efficiency of saponins (B1172615) from plant materials. For instance, studies on similar compounds have shown that UAE can increase the yield of total steroidal saponins compared to heat reflux extraction.[1]
-
Solvent Selection: The choice of solvent and its concentration are critical. For saponins like this compound, aqueous ethanol (B145695) or methanol (B129727) are often effective. The optimal concentration typically ranges between 70-85%. Pure solvents may be less effective than aqueous solutions, as water can help swell the plant material, improving solvent penetration.
-
Particle Size of Plant Material: The surface area available for extraction is a key parameter. Grinding the dried roots of Dipsacus asper to a fine powder increases the contact between the plant material and the solvent, leading to better extraction efficiency.
-
Extraction Time and Temperature: Both parameters need to be optimized. While higher temperatures can increase solubility and diffusion rates, excessive heat can lead to the degradation of thermolabile saponins. For many saponins, a temperature range of 50-60°C is a good starting point. Similarly, an optimal extraction time will maximize the yield without causing degradation.
-
Solid-to-Liquid Ratio: A suboptimal ratio of plant material to solvent can result in incomplete extraction. A higher solvent volume generally favors a better extraction yield, but an excessively high ratio may not be cost-effective.
Q2: I am observing degradation of my this compound sample. What could be the cause and how can I prevent it?
A2: this compound, being a saponin (B1150181), is susceptible to degradation, primarily through hydrolysis, under certain conditions.
-
High Temperatures: Excessive heat during extraction or solvent evaporation is a common cause of degradation. It is advisable to keep the extraction temperature below 60°C and use a rotary evaporator under reduced pressure at a temperature below 45°C for solvent removal.
-
Extreme pH: Strong acidic or basic conditions can catalyze the hydrolysis of the glycosidic bonds in saponins, leading to the formation of aglycones and free sugars. Ensure that the pH of your extraction solvent is near neutral unless a specific pH is required for your protocol.
-
Enzymatic Degradation: The plant material itself may contain enzymes that can degrade saponins once the plant cells are ruptured. Pre-treatment of the plant material, such as blanching, can deactivate these enzymes, although this may not be suitable for all protocols.
-
Prevention Strategies:
-
Utilize modern extraction techniques like UAE or MAE, which often require shorter extraction times and can be performed at lower temperatures.
-
Carefully control the temperature during all heating steps.
-
Avoid harsh pH conditions during extraction and purification.
-
Store the dried extract in a cool, dark, and dry place to prevent long-term degradation.
-
Q3: My purified this compound extract contains a high level of impurities. How can I improve its purity?
A3: Improving the purity of this compound often requires a dedicated purification step after the initial extraction.
-
Defatting: The crude extract may contain lipophilic compounds such as fats and pigments. A defatting step using a non-polar solvent like n-hexane or petroleum ether before the main extraction can remove these impurities.
-
Macroporous Resin Chromatography: This is a highly effective technique for purifying saponins. Resins with different polarities can be used to adsorb the saponins from the crude extract, while impurities are washed away. The adsorbed saponins are then eluted with a suitable solvent, typically an ethanol-water mixture. Studies have shown that a two-step macroporous resin column separation can significantly increase the purity of saponins from Dipsacus asper. For example, using HPD-722 followed by ADS-7 resins can increase the purity of a major saponin, Akebia saponin D, from 6.27% to 95.05%.
-
Liquid-Liquid Extraction: This technique can be used to partition the saponins into a specific solvent phase, leaving impurities behind. For instance, after evaporating the alcohol from the initial extract, the aqueous residue can be extracted with n-butanol. The saponins will preferentially move to the n-butanol phase.
Frequently Asked Questions (FAQs)
Q1: What is the recommended source material for this compound extraction?
A1: this compound is primarily extracted from the dried roots of Dipsacus asper Wall.[2][3][4] This plant is widely used in traditional Chinese medicine. The concentration of this compound and other bioactive compounds can vary depending on the geographical origin, harvesting time, and storage conditions of the plant material.
Q2: Which extraction method provides the highest yield for this compound?
A2: While conventional methods like heat reflux and maceration can be used, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient. These methods often result in higher yields in a shorter amount of time and with less solvent consumption. For example, a study on the extraction of steroidal saponins from Polygonatum kingianum showed that UAE yielded 1.77 mg/g of total saponins compared to 1.47 mg/g with heat reflux extraction.[1] It is always recommended to optimize the extraction parameters for your specific experimental setup.
Q3: What are the key parameters to optimize for Ultrasound-Assisted Extraction (UAE) of this compound?
A3: The key parameters to optimize for UAE include:
-
Ultrasonic Power: Higher power can enhance extraction but may also cause degradation if not controlled.
-
Extraction Time: Longer sonication times generally improve yield up to a certain point, after which the yield may plateau or degradation may occur.
-
Temperature: Temperature affects solubility and diffusion. An optimal temperature needs to be found to maximize extraction without causing degradation.
-
Solvent Concentration: The percentage of ethanol or methanol in water should be optimized.
-
Solid-to-Liquid Ratio: This ratio affects the efficiency of the ultrasonic waves and the concentration gradient for mass transfer.
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD) is a common and reliable method for the quantification of this compound.[5][6][7] A validated HPLC-DAD method can be used for the quantitative analysis of this compound and other active components in Dipsacus Radix.[5] This requires a pure standard of this compound for calibration.
Data Presentation
Table 1: Comparison of Saponin Extraction Yields from Dipsacus asper and Similar Plants Using Different Methods.
| Plant Material | Target Compound | Extraction Method | Solvent | Yield | Reference |
| Polygonatum kingianum | Total Steroidal Saponins | Ultrasound-Assisted Extraction (UAE) | 85% Ethanol | 1.77 mg/g | [1] |
| Polygonatum kingianum | Total Steroidal Saponins | Heat Reflux Extraction (HRE) | 85% Ethanol | 1.47 mg/g | [1] |
| Tithonia diversifolia | Tagitinin C | Ultrasound-Assisted Extraction (UAE) | 96% Ethanol | 0.71 mg/mL | [8] |
| Tithonia diversifolia | Tagitinin C | Dynamic Maceration | 96% Ethanol | 0.53 mg/mL | [8] |
Note: The data presented for Polygonatum kingianum and Tithonia diversifolia illustrate general trends in saponin and secondary metabolite extraction, suggesting the potential for higher yields with UAE compared to conventional methods for this compound.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Grind the dried roots of Dipsacus asper into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 150 mL of 75% ethanol (solid-to-liquid ratio of 1:15 w/v).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic power to 250 W, the temperature to 55°C, and the extraction time to 45 minutes.
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
-
-
Solvent Evaporation: Combine the filtrates and concentrate them using a rotary evaporator at a reduced pressure and a temperature below 45°C to obtain the crude extract.
-
Storage: Store the dried crude extract in a desiccator at 4°C.
Protocol 2: Two-Step Macroporous Resin Purification of this compound
This protocol is adapted from a method for purifying Akebia saponin D, a major saponin in Dipsacus asper.
-
Preparation of Crude Extract: Dissolve the crude extract obtained from Protocol 1 in distilled water to a concentration of approximately 0.1 g/mL.
-
First Purification Step (HPD-722 Resin):
-
Pack a glass column with pre-treated HPD-722 macroporous resin.
-
Load the crude extract solution onto the column at a flow rate of 2 bed volumes (BV)/hour.
-
Wash the column sequentially with 6 BV of deionized water, followed by 6 BV of 30% ethanol to remove impurities.
-
Elute the saponin-rich fraction with 6 BV of 50% ethanol.
-
Collect the 50% ethanol eluate and concentrate it using a rotary evaporator.
-
-
Second Purification Step (ADS-7 Resin):
-
Dissolve the concentrated fraction from the first step in a small amount of 30% ethanol.
-
Pack a second glass column with pre-treated ADS-7 macroporous resin.
-
Load the saponin-rich fraction onto the ADS-7 column.
-
Wash the column with 6 BV of 30% ethanol.
-
Elute the purified this compound fraction with 6 BV of 50% ethanol.
-
-
Final Processing: Collect the final eluate, concentrate it using a rotary evaporator, and then lyophilize to obtain the purified this compound powder.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Two-step macroporous resin purification workflow for this compound.
References
- 1. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipsacus and Scabiosa Species—The Source of Specialized Metabolites with High Biological Relevance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Quality Differences in Radix Dipsaci before and after Processing with Salt Based on Quantitative Control of HPLC Multi-Indicator Components Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triterpenoid saponins from Dipsacus asper and their activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination, principal component analysis and discriminant analysis of eight marker compounds in crude and sweated Dipsaci Radix by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of Ultrasound-assisted Extraction and Dynamic Maceration Over Content of Tagitinin C obtained from Tithonia diversifolia (Hemsl.) A. Gray Leaves Using Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Dipsanoside A
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Dipsanoside A, a complex tetrairidoid glucoside from Dipsacus asper.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the extraction and purification of this compound and related complex saponins (B1172615).
Question: My initial crude extract of Dipsacus asper is highly viscous and difficult to work with. What is the cause and how can I resolve this?
Answer: High viscosity in the initial extract is typically due to the co-extraction of polysaccharides. This can interfere with subsequent chromatographic steps.
-
Solution 1: Pre-treatment of Plant Material. Before solvent extraction, consider a pre-extraction step with a non-polar solvent like hexane. This will remove lipids and some pigments without extracting the more polar this compound.
-
Solution 2: Solvent Partitioning. After the initial ethanol (B145695) extraction and concentration, perform a liquid-liquid partitioning step. Partitioning the aqueous suspension of the crude extract with a solvent like n-butanol can effectively separate the more polar saponins (including this compound) into the n-butanol phase, leaving behind many of the highly polar polysaccharides in the aqueous phase.
-
Solution 3: Ethanol Precipitation. Polysaccharides can often be precipitated out of the aqueous extract by the addition of a high concentration of ethanol. After allowing the precipitate to form (often overnight at 4°C), it can be removed by centrifugation or filtration.
Question: I am observing poor separation and significant peak tailing during silica (B1680970) gel column chromatography of the this compound-containing fraction. How can I improve the resolution?
Answer: Peak tailing and poor resolution on silica gel are common challenges when purifying highly polar and structurally similar saponins like this compound.
-
Solvent System Optimization: The polarity of the mobile phase is critical. A common mobile phase for saponin (B1150181) purification on silica gel is a mixture of chloroform, methanol (B129727), and water. Systematically adjust the ratios of these solvents to improve separation. Increasing the proportion of methanol and water will increase the polarity of the mobile phase.
-
Use of Additives: Adding a small amount of a weak acid, such as acetic acid, to the mobile phase can sometimes improve peak shape by suppressing the ionization of any acidic functional groups on the saponins.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using a reversed-phase stationary phase like C18 or ODS (octadecylsilyl). For these columns, the mobile phase will typically be a gradient of methanol-water or acetonitrile-water.
Question: The purification of this compound requires multiple chromatographic steps, and I am experiencing significant sample loss at each stage. How can I improve the overall yield?
Answer: Minimizing the number of purification steps and optimizing each step is key to improving yield.
-
Enrichment with Macroporous Resins: Before fine purification with silica gel or preparative HPLC, use macroporous resin chromatography to enrich the saponin fraction. Resins like D101 have been shown to be effective for adsorbing and then eluting saponins from Dipsacus asper extracts, significantly concentrating the target compounds and removing many impurities in a single step.
-
High-Performance Counter-Current Chromatography (HPCCC): HPCCC is a liquid-liquid chromatography technique that avoids a solid stationary phase, thus minimizing irreversible adsorption of the sample. It is particularly well-suited for the separation of saponins and can often provide higher recovery rates than traditional column chromatography.
-
Optimize Preparative HPLC Conditions: For the final purification step, carefully optimize the preparative HPLC method. This includes selecting the appropriate column, mobile phase, and gradient. A shallow gradient can improve the resolution of closely eluting compounds, but may lead to broader peaks. Experiment with different conditions to find the best balance between purity and peak width.
Question: I am struggling to obtain a pure fraction of this compound, as it seems to co-elute with other similar compounds. What strategies can I employ?
Answer: The co-elution of structurally similar saponins is a common challenge.
-
Orthogonal Separation Techniques: Employ a combination of different chromatographic techniques that separate compounds based on different principles. For example, follow a normal-phase silica gel separation with a reversed-phase preparative HPLC step. This multi-dimensional approach can resolve compounds that co-elute in a single chromatographic mode.
-
Recycling HPLC: Some modern preparative HPLC systems offer a "recycling" function. This allows the collected fraction containing the mixture of co-eluting compounds to be reinjected onto the column multiple times, effectively increasing the column length and improving the separation of closely related compounds.
Data Presentation
The following table presents representative data for the purification of a major saponin, Asperosaponin VI, from Dipsacus asper using macroporous resin, which illustrates a typical enrichment process that could be applied in a this compound purification workflow.
| Purification Step | Sample | Asperosaponin VI Content (%) | Yield (%) | Reference |
| Crude Extract | Initial 70% ethanol extract | Not specified | 100 | N/A |
| Macroporous Resin Enrichment | Eluted fraction from D101 resin | 65.32 ± 1.73 | 8.93 (of enriched extract) | [1] |
Experimental Protocols
Protocol 1: General Extraction and Enrichment of Saponins from Dipsacus asper
-
Extraction: The dried and powdered roots of Dipsacus asper are extracted with 70% ethanol at reflux for 2 hours. This process is typically repeated three times to ensure complete extraction.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to remove the ethanol, yielding an aqueous suspension.
-
Solvent Partitioning: The aqueous suspension is partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The this compound and other saponins will be concentrated in the n-butanol fraction.
-
Macroporous Resin Chromatography: The n-butanol extract is concentrated and applied to a macroporous resin column (e.g., D101). The column is first washed with water to remove highly polar impurities, and then eluted with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.
Protocol 2: Fine Purification by Preparative HPLC
-
Column: A reversed-phase C18 preparative HPLC column is typically used.
-
Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water is employed. The exact gradient profile needs to be optimized based on the specific separation.
-
Detection: As this compound lacks a strong chromophore, detection is often performed at a low wavelength (e.g., 205-210 nm) or using an Evaporative Light Scattering Detector (ELSD).
-
Fraction Collection: Fractions are collected based on the retention time of the target peak. The purity of the collected fractions should be confirmed by analytical HPLC.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
Dipsanoside A stability and degradation issues in solution
Welcome to the technical support center for Dipsanoside A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid form and in solution?
A: For solid this compound, it is recommended to store it at 4°C for short-term storage and sealed away from moisture. For long-term storage, -20°C is advisable, with some suppliers suggesting stability for ≥ 2 years at this temperature.[1] When in solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month, also in a sealed container, protected from moisture.[2]
Q2: I am observing a decrease in the concentration of this compound in my aqueous solution over time. What could be the cause?
A: this compound is a tetrairidoid glucoside.[2] Glycosides, as a class of compounds, can be susceptible to hydrolysis, especially under certain pH conditions and at elevated temperatures. The decrease in concentration you are observing is likely due to the degradation of the molecule. Iridoid glycosides have been shown to be unstable under high temperature, alkaline, and strong acid conditions.
Q3: What are the likely degradation pathways for this compound?
A: While specific degradation pathways for this compound have not been extensively published, based on its structure as a tetrairidoid glucoside, the primary degradation pathways are likely to be:
-
Hydrolysis: Cleavage of the glycosidic bonds that link the sugar moieties to the iridoid core, or hydrolysis of any ester groups present in the molecule. This can be catalyzed by acidic or alkaline conditions.
-
Oxidation: The molecule may be susceptible to oxidation, particularly if it contains sensitive functional groups. The presence of oxygen and exposure to light can accelerate oxidative degradation.
Q4: How does pH affect the stability of this compound in solution?
A: The pH of the solution is a critical factor influencing the stability of many glycosides.[3] Based on studies of other iridoid glycosides, this compound is expected to be most stable in a neutral to slightly acidic pH range (around pH 4-7). Strong alkaline or strong acidic conditions are likely to catalyze the hydrolysis of the glycosidic linkages, leading to degradation. For example, some iridoid glycosides have been shown to hydrolyze under strong alkaline conditions.
Q5: Is this compound sensitive to light?
A: Photostability is a common concern for complex natural products. While specific data on this compound is limited, it is good practice to protect solutions from light to prevent potential photodegradation. Forced degradation studies often include photostability testing to assess this.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks appearing in HPLC/UPLC chromatogram over time. | Degradation of this compound. | 1. Confirm the identity of the new peaks using LC-MS to see if they correspond to expected degradation products (e.g., aglycones, hydrolyzed forms).2. Re-evaluate your storage conditions (temperature, pH, light exposure).3. Prepare fresh solutions for your experiments. |
| Loss of biological activity of this compound solution. | Chemical degradation leading to inactive compounds. | 1. Perform a stability study under your experimental conditions to determine the rate of degradation.2. Use freshly prepared solutions for all biological assays.3. Consider using a buffered solution at a slightly acidic to neutral pH to improve stability. |
| Precipitation of this compound from solution. | Poor solubility or degradation to less soluble products. | 1. This compound may require warming and sonication to dissolve in solvents like ethanol.[2]2. Ensure the chosen solvent and concentration are appropriate.3. If precipitation occurs over time, it may be a sign of degradation. Analyze the precipitate and the supernatant to identify the components. |
Stability of Structurally Related Iridoid Glycosides
| Compound | High Temperature (80°C) | Strong Alkaline Condition | Strong Acidic Condition |
| Geniposidic acid (GPA) | Stable | Stable | Stable |
| Scyphiphin D (SD) | Stable | Hydrolyzed | Stable |
| Ulmoidoside A (UA) | Stable | Hydrolyzed | Stable |
| Ulmoidoside C (UC) | Stable | Hydrolyzed | Stable |
| Ulmoidoside B (UB) | Affected | Affected | Affected |
| Ulmoidoside D (UD) | Affected | Affected | Affected |
| (Data adapted from a study on iridoid glycosides from Eucommia ulmoides Oliver)[2] |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at a specific temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 1N NaOH before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at room temperature for various time points. Neutralize the samples with 1N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for various time points.
-
Thermal Degradation: Keep the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for various time points.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for an extended period. Keep a control sample wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method. A reverse-phase C18 column is often suitable.
-
Monitor the decrease in the peak area of this compound and the formation of any degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity and obtain UV spectra of the parent compound and degradation products.
-
Couple the LC system to a mass spectrometer (LC-MS) to identify the mass of the degradation products and aid in structure elucidation.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. [Comparisons on chemical constituents of crude and wine-processed Dipsacus asper by using UPLC-Q-TOF/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Dipsanoside A Separation
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for the separation of Dipsanoside A and related saponins (B1172615). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical work.
Frequently Asked Questions (FAQs)
Q1: What is a suitable HPLC column for the separation of this compound and other saponins from Dipsacus asperoides?
A1: For the analysis of triterpenoid (B12794562) saponins from Dipsacus asperoides, such as Dipsacus asponin VI, X, and XII, a Hydrophilic Interaction Liquid Chromatography (HILIC) column has been shown to be effective.[1][2][3] A common choice is a Venusil HILIC column (4.6 mm x 250 mm, 5 µm).[1][2][3] Alternatively, for general saponin (B1150181) analysis, reversed-phase columns like a C18 are widely used.
Q2: What is a typical mobile phase for separating this compound-related compounds?
A2: For a HILIC separation of saponins from Dipsacus asperoides, a gradient of acetonitrile (B52724) and water is recommended.[1][2][3] For reversed-phase separation of saponins in general, a gradient of acetonitrile or methanol (B129727) with water is common. An acidic modifier, such as 0.1% formic acid or phosphoric acid, can be added to the mobile phase to improve peak shape and resolution.
Q3: What is the recommended detection wavelength for this compound?
A3: Saponins like this compound often lack a strong chromophore, making UV detection challenging. Detection at low wavelengths, such as 203 nm, is a common approach for saponins from Dipsacus asperoides.[1][2][3] Other detection methods like Evaporative Light Scattering Detection (ELSD) can also be suitable for saponin analysis.
Q4: How can I improve the peak shape for my this compound analysis?
A4: Poor peak shape (e.g., tailing or fronting) can be caused by several factors. Consider the following:
-
Mobile Phase pH: If using a reversed-phase method with an acidic modifier, ensure the pH is appropriate to suppress the ionization of any acidic or basic functional groups on the saponin.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Column Contamination: The column may be contaminated with strongly retained compounds. Flushing the column with a strong solvent may help.
-
Column Degradation: The column itself may be degrading. If other troubleshooting steps fail, it may be time to replace the column.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and related saponins.
| Problem | Potential Cause | Suggested Solution |
| No Peaks | - No sample injected- Detector not turned on- Mobile phase issue | - Verify injection volume and syringe/autosampler function- Ensure detector is powered on and configured correctly- Check mobile phase composition and ensure it is flowing |
| Broad Peaks | - Column contamination- High molecular weight of saponins- Inappropriate flow rate | - Flush the column with a strong solvent- Optimize column temperature (e.g., 25-40°C)- Adjust flow rate (a lower flow rate may improve peak shape) |
| Peak Tailing | - Column overload- Secondary interactions with the stationary phase- Dead volume in the system | - Dilute the sample- Add an acidic modifier to the mobile phase (for reversed-phase)- Check and tighten all fittings |
| Split Peaks | - Clogged column frit- Column void or channeling- Sample solvent incompatible with mobile phase | - Replace the column inlet frit- Replace the column- Dissolve the sample in the initial mobile phase |
| Baseline Drift | - Column not equilibrated- Mobile phase composition changing- Detector lamp aging | - Equilibrate the column for a sufficient time before injection- Ensure proper mixing of mobile phase components- Replace the detector lamp if necessary |
| Ghost Peaks | - Contaminated mobile phase or injection solvent- Carryover from previous injections | - Use fresh, high-purity solvents- Implement a needle wash step in your autosampler method |
Experimental Protocols
HPLC Method for Saponins from Dipsacus asperoides
This method is based on the analysis of major triterpenoid saponins from Dipsacus asperoides.
| Parameter | Value |
| Column | Venusil HILIC (4.6 mm x 250 mm, 5 µm)[1][2][3] |
| Mobile Phase | Acetonitrile and Water (Gradient Elution)[1][2][3] |
| Flow Rate | 1.0 mL/min[1][2][3] |
| Column Temperature | 25°C[1][2][3] |
| Detection Wavelength | 203 nm[1][2][3] |
| Injection Volume | 10-20 µL (Typical) |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common HPLC issues.
References
Overcoming poor solubility of Dipsanoside A for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipsanoside A. The information is designed to help overcome common challenges, particularly those related to the compound's poor aqueous solubility, to ensure successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a tetrairidoid glucoside isolated from the plant Dipsacus asper.[1] Plants of the Dipsacus genus have been traditionally used in medicine to treat conditions like bone fractures, pain, and rheumatoid arthritis.[2][3] Modern research has demonstrated that extracts from Dipsacus asper and its constituent iridoid glycosides possess anti-inflammatory, antioxidant, and neuroprotective properties.[2][4] The therapeutic effects are believed to be mediated through the modulation of key signaling pathways, including MAPK, NF-κB, and Nrf2/HO-1.
Q2: I am having trouble dissolving this compound for my cell-based assay. What solvents are recommended?
A2: this compound is known to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol. Due to its potent ability to dissolve a wide range of organic compounds and its miscibility with water and cell culture media, DMSO is the most commonly recommended solvent for preparing stock solutions for in vitro assays.
Q3: My this compound precipitates when I add the DMSO stock solution to my aqueous culture medium. How can I prevent this?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to prevent it:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic. Many cell lines can tolerate up to 1%, but this should be determined empirically for your specific cell type.
-
Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to the full volume of your medium, perform a serial dilution. First, dilute the DMSO stock into a small volume of medium, then add this intermediate dilution to the final volume.
-
Enhance Mixing: When adding the DMSO stock to the aqueous medium, vortex or stir the medium continuously to ensure rapid and uniform dispersion. This prevents localized high concentrations of the compound that can trigger precipitation.
-
Gentle Warming: Pre-warming your aqueous medium to 37°C before adding the this compound stock can sometimes improve solubility.
Q4: Are there alternatives to DMSO if it is incompatible with my assay?
A4: Yes, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be tested. However, it is crucial to run a vehicle control with the same final concentration of the chosen solvent to account for any potential effects on your experimental system. The compatibility and potential cytotoxicity of any solvent must be evaluated for your specific assay and cell type.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent volume or inadequate mixing. | Increase the volume of DMSO. Use a vortex mixer for 1-2 minutes. Gentle warming in a 37°C water bath for 5-10 minutes can also aid dissolution. |
| Compound precipitates immediately upon dilution in aqueous buffer/medium. | The compound has "crashed out" due to poor aqueous solubility. | Decrease the final concentration of this compound. Ensure the final DMSO concentration is low (e.g., <0.5%). Pre-warm the aqueous medium to 37°C and vortex while adding the DMSO stock dropwise. |
| A clear solution is formed initially, but precipitation occurs over time. | The compound is in a supersaturated and thermodynamically unstable state in the aqueous environment. | Consider using solubility-enhancing excipients such as cyclodextrins (e.g., HP-β-CD) to form more stable inclusion complexes. Prepare fresh dilutions immediately before use. |
| High background signal or artifacts observed in the assay. | The compound may be forming aggregates, leading to non-specific interactions or light scattering. | Visually inspect the solution for any turbidity. If possible, use dynamic light scattering (DLS) to detect the presence of aggregates. Consider filtration of the final solution through a 0.22 µm syringe filter. |
| Observed cellular toxicity is higher than expected. | The solvent (e.g., DMSO) concentration is too high, or the compound itself is cytotoxic at the tested concentrations. | Perform a dose-response curve for DMSO alone to determine the maximum tolerable concentration for your cells. Lower the concentration of this compound in your experiments. |
Quantitative Data Summary
| Solvent | Estimated Solubility Range (mg/mL) | Notes |
| DMSO | 25 - 50 | Recommended for preparing high-concentration stock solutions. |
| Ethanol | 5 - 15 | May be used as an alternative to DMSO, but lower solubility is expected. |
| Methanol | 5 - 15 | Similar to ethanol; suitable for some analytical applications. |
| Water | < 0.1 | This compound is considered poorly soluble in water. |
| PBS (pH 7.4) | < 0.1 | Solubility in aqueous buffers is very low. |
Experimental Protocols
Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in in vitro assays.
Materials:
-
This compound (Molecular Weight: ~1475.4 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh out 14.75 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1.0 mL of sterile DMSO to the tube.
-
Cap the tube tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of Anti-Inflammatory Activity (Nitric Oxide Assay)
Objective: To evaluate the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound stock solution (20 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit
-
96-well cell culture plates
-
Sodium nitrite (B80452) (NaNO₂) standard
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM from your 20 mM DMSO stock. The final DMSO concentration in all wells should be kept constant and non-toxic (e.g., 0.1%). Add 100 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (medium with 0.1% DMSO).
-
Pre-incubation: Incubate the plate for 1 hour at 37°C.
-
Inflammatory Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of sodium nitrite.
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Griess Reagent B) to all wells and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-only treated control.
Visualizations
Caption: Experimental workflow for preparing this compound and use in a cell-based assay.
Caption: Putative anti-inflammatory signaling pathway modulated by this compound.
References
- 1. Dipsacus and Scabiosa Species—The Source of Specialized Metabolites with High Biological Relevance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Dipsacus asperoides Extract on Monosodium Iodoacetate–Induced Osteoarthritis in Rats Based on Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Dipsanoside A and Related Complex Glycosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dipsanoside A and other structurally complex natural product glycosides. The guidance is structured in a question-and-answer format to directly address common experimental challenges.
Section 1: Aglycone Synthesis Troubleshooting
The synthesis of a complex aglycone, the non-sugar portion of the molecule, often involves intricate multi-step sequences with challenges in stereocontrol and functional group compatibility.
FAQs:
-
Q1: My cyclopropanation reaction is giving low yields and a mixture of diastereomers. What can I do?
A1: Low yields and poor stereoselectivity in cyclopropanation reactions, such as a Simmons-Smith reaction, can be influenced by several factors. Firstly, the purity of your starting materials and reagents is critical. Ensure your solvent is anhydrous and the diiodomethane (B129776) is fresh or purified. The choice of zinc reagent (e.g., Zn-Cu couple vs. diethylzinc) can also significantly impact reactivity and selectivity. Substrate-directed cyclopropanation is highly effective; consider if a hydroxyl group in your substrate can direct the reagent to one face of the double bond. If not, you may need to introduce a directing group.
-
Q2: I am observing unexpected side products during a critical oxidation step. How can I improve the selectivity?
A2: The formation of side products in oxidation reactions is a common issue, particularly with complex substrates bearing multiple oxidizable functional groups. To enhance selectivity, consider using a milder or more sterically hindered oxidizing agent. For example, if a Dess-Martin periodinane oxidation is leading to over-oxidation, you might try a Swern or Moffat oxidation. Protecting sensitive functional groups that are not intended to react is another crucial strategy. The choice of solvent and temperature can also dramatically affect the reaction outcome; lower temperatures often lead to higher selectivity.
Section 2: Glycosylation Reaction Troubleshooting
The formation of the glycosidic bond is a pivotal and often challenging step in the synthesis of molecules like this compound. Success hinges on the choice of glycosyl donor, acceptor, promoter, and reaction conditions.
FAQs:
-
Q1: My glycosylation reaction has failed, and I have only recovered the starting aglycone (acceptor). What are the likely causes?
A1: Complete failure of a glycosylation reaction to yield any product typically points to issues with the activation of the glycosyl donor or the reactivity of the acceptor. Here is a logical workflow to troubleshoot this problem:
Caption: Troubleshooting workflow for a failed glycosylation reaction. -
Q2: The glycosylation is yielding a mixture of anomers (α and β isomers). How can I improve the stereoselectivity?
A2: Achieving high stereoselectivity in glycosylation is a significant challenge. The outcome is influenced by the glycosyl donor, the solvent, and the promoter. For achieving a β-linkage, as is common in many natural products, a participating protecting group (e.g., an acetyl or benzoyl group) at the C2 position of the sugar donor can direct the stereochemistry through the formation of a cyclic intermediate. For α-linkages, or when a participating group is not feasible, the use of a non-participating solvent like acetonitrile (B52724) can sometimes favor the formation of the α-anomer. The choice of promoter is also critical; for instance, in a Schmidt glycosylation, the strength of the acid catalyst can influence the anomeric ratio.
The diagram below illustrates the competing pathways leading to α and β anomers.
Caption: Competing pathways in a glycosylation reaction. -
Q3: I am getting significant amounts of orthoester byproducts. How can this be avoided?
A3: Orthoester formation is a common side reaction, especially with sterically hindered alcohols and when using donors with participating groups at C2. This side reaction can sometimes be suppressed by changing the reaction conditions. For instance, using a different activating system or lowering the reaction temperature can disfavor orthoester formation. The use of a less nucleophilic counterion from the promoter can also be beneficial.
Table 1: Comparison of Glycosylation Conditions
| Parameter | Schmidt Glycosylation | Thioglycoside Glycosylation |
| Glycosyl Donor | Trichloroacetimidate | Thioglycoside |
| Promoter | TMSOTf, BF₃·OEt₂ | NIS/TfOH, DMTST |
| Typical Solvents | Dichloromethane (B109758), Toluene | Dichloromethane, Diethyl ether |
| Temperature | -78 °C to room temp | -40 °C to 0 °C |
| Advantages | High reactivity | Donor stability |
| Common Issues | Donor instability, anomerization | Lower reactivity |
Section 3: Deprotection Strategies and Troubleshooting
The final deprotection steps are critical for obtaining the final natural product in good yield and purity. Incomplete deprotection or degradation of the molecule are common pitfalls.
FAQs:
-
Q1: My final deprotection step is leading to a complex mixture of products. What could be going wrong?
A1: A complex mixture after deprotection often indicates that the conditions are too harsh for the sensitive functional groups in your molecule. It is crucial to use a deprotection strategy that is orthogonal to the protecting groups used. For example, if you have both silyl (B83357) ethers and benzyl (B1604629) ethers, you can selectively remove the silyl ethers with a fluoride (B91410) source like TBAF without affecting the benzyl ethers, which require hydrogenolysis for removal. A stepwise deprotection, starting with the most labile protecting groups, is often a good strategy.
-
Q2: One of the protecting groups is resistant to cleavage under standard conditions. How can I remove it without degrading my molecule?
A2: Resistance to deprotection can occur due to steric hindrance or other electronic effects. If a standard deprotection protocol is failing, you may need to increase the reactivity of the reagent or change the deprotection strategy. For example, if a benzyl group is resistant to standard hydrogenolysis conditions (e.g., H₂, Pd/C), you might try using a more active catalyst (e.g., Pearlman's catalyst) or a different method altogether, such as treatment with a strong Lewis acid like BCl₃. However, always test these more vigorous conditions on a small scale first to ensure your molecule is stable.
Table 2: Common Protecting Groups and Deprotection Conditions
| Protecting Group | Abbreviation | Common Reagents for Cleavage | Potential Issues |
| Acetyl | Ac | NaOMe/MeOH; K₂CO₃/MeOH | Ester migration |
| Benzyl | Bn | H₂, Pd/C; BCl₃ | Catalyst poisoning, over-reduction |
| tert-Butyldimethylsilyl | TBDMS | TBAF/THF; HF·Pyridine | Silyl migration |
| Trityl | Tr | Mild acid (e.g., TFA in DCM) | Acid-labile functional groups may be affected |
Experimental Protocols
Protocol 1: General Procedure for Schmidt Glycosylation
-
To a solution of the glycosyl acceptor (1.0 eq) and the trichloroacetimidate donor (1.5 eq) in anhydrous dichloromethane (0.1 M) at -78 °C under an argon atmosphere, add a solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1 eq) in anhydrous dichloromethane.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature, then dilute with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for a Two-Step Deprotection (Silyl and Benzyl Ethers)
-
Silyl Ether Deprotection: To a solution of the protected compound (1.0 eq) in tetrahydrofuran (B95107) (THF), add a 1 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.2 eq per silyl group).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the silyl groups are removed, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify if necessary.
-
Benzyl Ether Deprotection (Hydrogenolysis): Dissolve the product from the previous step in methanol (B129727) or ethyl acetate.
-
Add palladium on carbon (10% w/w).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate to yield the deprotected product.
The following diagram illustrates a typical experimental workflow for synthesis and purification.
Method refinement for consistent Dipsanoside A quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the consistent quantification of Dipsanoside A, a key bioactive saponin (B1150181) isolated from the roots of Dipsacus asper (Radix Dipsaci). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying this compound?
A1: The most common methods for the quantification of this compound are High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). HPLC-DAD is a robust and widely available technique, while UPLC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices or when lower detection limits are required.
Q2: What are the typical challenges encountered during this compound quantification?
A2: Researchers may face several challenges, including:
-
Matrix Effects: Co-eluting compounds from the herbal extract can interfere with the ionization of this compound in LC-MS/MS analysis, leading to ion suppression or enhancement and inaccurate quantification.[1][2][3]
-
Peak Shape Issues: Problems like peak splitting, tailing, or broadening can occur in HPLC analysis, affecting resolution and integration accuracy.
-
Variability in Plant Material: The concentration of this compound in Dipsacus asper roots can vary depending on the geographical origin, harvest time, and processing methods (e.g., raw vs. salt-processed).[4][5]
-
Sample Preparation: Inefficient extraction or inadequate cleanup of the sample can lead to low recovery of this compound and introduce interfering substances.
Q3: How does processing of Radix Dipsaci affect this compound content?
A3: Processing methods, such as salt-processing, can significantly alter the chemical profile of Radix Dipsaci. Studies have shown that the content of this compound can increase after salt-processing compared to the raw herb.[5][6] This is an important consideration when developing a quantification method and interpreting results.
Troubleshooting Guides
HPLC-DAD Method Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Splitting | 1. Column overload. 2. Injection of sample in a solvent stronger than the mobile phase. 3. Column void or contamination. 4. Co-elution with an interfering compound. | 1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in the initial mobile phase. 3. Wash the column with a strong solvent, or replace the column if necessary. 4. Optimize the mobile phase gradient to improve separation. |
| Peak Tailing | 1. Secondary interactions between the analyte and the stationary phase. 2. Column degradation. 3. Presence of active sites on the column packing. | 1. Adjust the mobile phase pH. 2. Replace the column. 3. Use a column with end-capping or a different stationary phase. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Pump malfunction or leaks. 3. Temperature variations. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Check the pump for leaks and ensure consistent flow rate. 3. Use a column oven to maintain a stable temperature. |
UPLC-MS/MS Method Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Ion Suppression or Enhancement | 1. Co-eluting matrix components competing for ionization.[1][2][3] 2. High concentrations of non-volatile salts in the sample. | 1. Improve sample cleanup using Solid Phase Extraction (SPE). 2. Optimize chromatographic separation to separate this compound from interfering compounds. 3. Use a stable isotope-labeled internal standard. 4. Dilute the sample if sensitivity allows. |
| Low Sensitivity | 1. Inefficient ionization. 2. Suboptimal MS parameters. 3. Poor sample recovery. | 1. Optimize the mobile phase composition (e.g., adjust pH, add modifiers). 2. Tune the mass spectrometer parameters (e.g., capillary voltage, gas flow rates) for this compound. 3. Optimize the extraction procedure to improve recovery. |
| Poor Reproducibility | 1. Inconsistent sample preparation. 2. Variability in matrix effects between samples. 3. Instrument instability. | 1. Standardize the sample preparation protocol. 2. Use an internal standard to compensate for variability. 3. Perform regular instrument maintenance and calibration. |
Quantitative Data Summary
The following table summarizes the content of this compound in raw and salt-processed Radix Dipsaci, as determined by HPLC-DAD.[5]
| Sample Type | This compound Content (mg/g) |
| Raw Radix Dipsaci (RRD) | 0.078 - 0.135 |
| Salt-Processed Radix Dipsaci (SRD) | 0.085 - 0.156 |
Experimental Protocols
Sample Preparation for HPLC-DAD and UPLC-MS/MS Analysis
This protocol is adapted from methods for the extraction of saponins (B1172615) from Dipsacus asper.[5][7]
-
Grinding: Grind the dried roots of Dipsacus asper into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered sample into a conical flask.
-
Add 50 mL of 70% methanol.
-
Perform ultrasonic extraction for 30 minutes at room temperature.
-
Allow the mixture to cool and then weigh. Replenish any lost solvent with 70% methanol.
-
-
Filtration: Filter the extract through a 0.45 µm membrane filter before injection into the HPLC or UPLC system.
HPLC-DAD Quantification of this compound
This protocol is based on a validated method for the simultaneous determination of multiple components in Radix Dipsaci.[5]
-
Chromatographic System: A standard HPLC system equipped with a Diode Array Detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Acetonitrile
-
B: 0.1% Phosphoric acid in water
-
-
Gradient Elution:
-
0-10 min: 10-20% A
-
10-30 min: 20-35% A
-
30-40 min: 35-50% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
UPLC-MS/MS Quantification of this compound (Method Refinement)
This protocol is a refined approach based on methods for similar compounds in Dipsacus asper and general saponin analysis.[8][9]
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A UPLC C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A suitable gradient to separate this compound from matrix interferences. An initial suggestion would be:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-9 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometry Parameters:
-
Ionization Mode: Negative ESI
-
MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion would be [M-H]⁻ or another suitable adduct.
-
Collision Energy and other source parameters: Optimize for the specific instrument and analyte.
-
Visualizations
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. providiongroup.com [providiongroup.com]
- 3. longdom.org [longdom.org]
- 4. Dipsacus and Scabiosa Species—The Source of Specialized Metabolites with High Biological Relevance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Quality Differences in Radix Dipsaci before and after Processing with Salt Based on Quantitative Control of HPLC Multi-Indicator Components Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Quality Differences in Radix Dipsaci before and after Processing with Salt Based on Quantitative Control of HPLC Multi-Indicator Components Combined with Chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Practical Quality Control Method for Saponins Without UV Absorption by UPLC-QDA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UHPLC-MS/MS quantification combined with chemometrics for the comparative analysis of different batches of raw and wine-processed Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Addressing batch-to-batch variability of Dipsanoside A extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipsanoside A extracts. Our goal is to help you address the common challenge of batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound extracts.
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity
Question: My experimental results (e.g., anti-inflammatory, neuroprotective effects) are not consistent across different batches of this compound extract, or the observed potency is lower than reported in the literature. What are the potential causes and solutions?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variation in this compound Content | The concentration of this compound and other bioactive compounds can vary significantly between extract batches due to factors like plant origin, harvest time, and processing methods.[1] Solution: Quantify the this compound content of each batch using a validated HPLC method before use. Normalize experiments based on the concentration of this compound rather than the total extract weight. |
| Compound Precipitation | This compound, being a saponin (B1150181), can have limited aqueous solubility, leading to precipitation in stock solutions or cell culture media.[2] Solution: Prepare stock solutions in a suitable solvent like DMSO. Ensure the final solvent concentration in your experimental setup is low (typically ≤0.5%) to prevent precipitation.[2] Visually inspect for any precipitate before and after adding the extract to your experimental system. |
| Compound Degradation | Saponins can be sensitive to pH and temperature, which may lead to hydrolysis of glycosidic bonds and loss of activity.[2] Solution: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] Store stock solutions at -20°C or below in tightly sealed, light-protected vials. |
| Cell Line Variability | The characteristics and responsiveness of cell lines can change with passage number. Solution: Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Interference with Assay Reagents | Saponins can sometimes interfere with assay components. For example, in MTT assays, they might affect formazan (B1609692) crystal solubilization. Solution: Run a cell-free control with the this compound extract and your assay reagents to check for any direct chemical interactions. |
Issue 2: Solubility and Handling Difficulties
Question: I am having trouble dissolving the this compound extract, and I observe foaming upon reconstitution. How can I improve its solubility and handle it correctly?
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inherent Properties of Saponins | Saponins are amphiphilic molecules that can be difficult to dissolve in aqueous solutions and have a tendency to foam. Solution: Use a co-solvent system. Initially dissolve the extract in a small amount of a polar organic solvent like DMSO or ethanol (B145695), and then slowly add the aqueous buffer while vortexing gently to avoid excessive foaming. |
| Incorrect Solvent Choice | Using a purely aqueous solvent for a lipophilic extract will result in poor solubility. Solution: Refer to the supplier's instructions for the recommended solvent. If not provided, start with DMSO or ethanol for stock solutions. For working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Precipitation Over Time | Even if initially dissolved, the extract may precipitate out of the solution upon storage. Solution: Prepare fresh working dilutions for each experiment from a high-concentration stock solution. If a precipitate is observed in the stock, gently warm it and vortex before making dilutions. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
A1: this compound is a triterpenoid (B12794562) saponin that is one of the bioactive components found in the roots of Dipsacus asper, a plant used in traditional Chinese medicine.
Q2: Why is there significant batch-to-batch variability in this compound extracts?
A2: Batch-to-batch variability is a common issue for herbal extracts. For this compound extracts, this variability is primarily due to:
-
Natural Variation in the Plant: The content of this compound and other chemical constituents in Dipsacus asper roots can vary depending on the plant's geographical origin, genetics, climate, and harvest time.
-
Processing Methods: Different processing methods, such as raw versus salt-processed Radix Dipsaci, can alter the chemical profile and the content of specific compounds, including this compound.
-
Extraction and Purification Procedures: The choice of solvent, extraction temperature, and purification methods can significantly impact the final composition of the extract.
Q3: How can I standardize my this compound extract?
A3: Standardization is crucial for obtaining reproducible results. The most common method for standardizing this compound extracts is High-Performance Liquid Chromatography (HPLC). By using a certified reference standard of this compound, you can accurately quantify its concentration in each batch of your extract. This allows you to normalize your experiments to a known concentration of the active compound.
Q4: What is the typical content of this compound in Dipsacus asper extracts?
A4: The content of this compound can vary. It is important to quantify the specific batch you are using. The table below provides an example of the content of various markers, including this compound, found in raw and salt-processed Dipsacus asper (Radix Dipsaci) from a published study.
Table 1: Content of Marker Compounds in Raw and Salt-Processed Radix Dipsaci
| Compound | Raw Radix Dipsaci (mg/g) | Salt-Processed Radix Dipsaci (mg/g) |
| Loganic acid | 0.85 ± 0.12 | 1.05 ± 0.15 |
| Chlorogenic acid | 1.20 ± 0.18 | 0.98 ± 0.14 |
| Caffeic acid | 0.08 ± 0.01 | 0.10 ± 0.02 |
| Loganin | 0.75 ± 0.11 | 0.65 ± 0.09 |
| Asperosaponin VI | 2.50 ± 0.35 | 2.80 ± 0.40 |
| This compound | 0.45 ± 0.06 | 0.55 ± 0.08 |
| Dipsanoside B | 0.60 ± 0.09 | 0.50 ± 0.07 |
| Isochlorogenic acid A | 0.30 ± 0.04 | 0.25 ± 0.03 |
| Isochlorogenic acid B | 0.15 ± 0.02 | 0.12 ± 0.02 |
| Isochlorogenic acid C | 0.20 ± 0.03 | 0.18 ± 0.02 |
Data synthesized from a representative study and may not reflect the exact composition of all batches.
Q5: Can this compound extracts interfere with my in vitro assays?
A5: Yes, due to their saponin nature, these extracts can have surfactant-like properties that may interfere with certain assays. This can manifest as membrane perturbation, leading to non-specific cytotoxicity, or direct interaction with assay reagents. It is advisable to run appropriate controls to rule out such interferences.
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC
This protocol provides a general procedure for the quantification of this compound in an extract. Method optimization may be required for your specific instrumentation and extract matrix.
-
Preparation of Standard Solutions:
-
Accurately weigh a certified reference standard of this compound.
-
Prepare a stock solution of 1 mg/mL in methanol (B129727).
-
Perform serial dilutions with methanol to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 100 mg of the this compound extract powder.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the solution at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient might be: 0-10 min, 10-30% A; 10-25 min, 30-60% A; 25-30 min, 60-90% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for inconsistent results.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
References
Technical Support Center: Optimizing Dipsanoside A Resolution in Complex Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of Dipsanoside A in complex mixtures, typically derived from plants of the Dipsacus genus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what types of complex mixtures is it commonly found?
A1: this compound is a tetrairidoid glucoside, a type of saponin (B1150181), primarily isolated from the roots of Dipsacus asper.[1][2] In its natural source, it exists within a complex mixture of other structurally related compounds, including other iridoid glycosides (e.g., loganin, sweroside, triplostoside A), triterpenoid (B12794562) saponins (B1172615) (e.g., akebiasaponin D), and phenolic acids (e.g., caffeic acid, chlorogenic acid).[1][2][3] The presence of these compounds, often with similar polarities, presents a significant challenge for achieving high-resolution separation of this compound.
Q2: What are the primary challenges in achieving high resolution of this compound?
A2: The main challenges in resolving this compound stem from the chemical complexity of the plant matrix. These challenges include:
-
Co-elution: Structurally similar iridoid glycosides and triterpenoid saponins often have very close retention times in standard reversed-phase HPLC, leading to overlapping peaks.
-
Peak Tailing: The presence of free silanol (B1196071) groups on the stationary phase can interact with the polar glycosidic moieties of this compound, causing peak tailing and reduced resolution.
-
Low Abundance: this compound may be a minor component in the extract, making its detection and quantification difficult without efficient separation from more abundant compounds.
-
Matrix Effects: The presence of numerous other compounds in the extract can interfere with the ionization of this compound in mass spectrometry-based detection, leading to signal suppression.
Q3: What are the recommended analytical techniques for improving the resolution of this compound?
A3: For complex mixtures containing this compound, advanced chromatographic techniques are often necessary to achieve adequate resolution. These include:
-
Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique significantly increases peak capacity and resolution by employing two different separation mechanisms. A common and effective combination for saponins is Hydrophilic Interaction Chromatography (HILIC) in the first dimension followed by Reversed-Phase Liquid Chromatography (RPLC) in the second dimension.
-
High-Performance Countercurrent Chromatography (HPCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues related to irreversible adsorption and peak tailing. It is particularly well-suited for the preparative isolation of saponins.
-
Optimized High-Performance Liquid Chromatography (HPLC): While challenging, standard HPLC methods can be optimized by carefully selecting the stationary phase, mobile phase composition, and other parameters to enhance the resolution of this compound.
Troubleshooting Guides
Poor Resolution in Reversed-Phase HPLC
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Co-eluting Peaks | Insufficient selectivity of the stationary phase. Inappropriate mobile phase composition. | 1. Change Stationary Phase: Switch to a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. 2. Optimize Mobile Phase: - Gradient Optimization: Adjust the gradient slope and time to better separate compounds with similar polarities. - Organic Modifier: Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) as it can alter selectivity. - Additives: Incorporate a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of acidic compounds and improve peak shape.[4] |
| Peak Tailing | Secondary interactions with residual silanol groups on the silica-based stationary phase. Column overload. | 1. Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions. 2. Mobile Phase pH: Adjust the mobile phase pH to be between 2 and 8 for silica-based columns.[5] 3. Reduce Sample Load: Decrease the injection volume or sample concentration to avoid overloading the column. |
| Broad Peaks | Low column efficiency. Extra-column band broadening. | 1. Check Column Performance: Test the column with a standard to ensure it meets performance specifications. Replace if necessary. 2. Minimize Tubing Length: Use shorter and narrower internal diameter tubing between the injector, column, and detector. 3. Optimize Flow Rate: A lower flow rate can sometimes improve peak shape, but may increase analysis time. |
Experimental Workflow for Method Development
Caption: A logical workflow for developing a high-resolution method for this compound analysis.
Quantitative Data on Resolution Improvement
The following table summarizes the typical improvements in resolution when employing advanced chromatographic techniques compared to standard HPLC for the separation of complex saponin mixtures.
| Technique | Peak Capacity | Orthogonality | Key Advantages for this compound | Reference |
| Standard HPLC (1D-LC) | ~100-300 | N/A | Rapid analysis, widely available. | General Knowledge |
| 2D-LC (HILIC x RPLC) | >1000 | High (e.g., 0.6-0.9) | Excellent for separating compounds with a wide range of polarities. Significantly reduces co-elution of polar glycosides. | [6][7] |
| HSCCC | N/A (Preparative) | N/A | No irreversible adsorption, high sample loading capacity, ideal for isolating pure this compound. | [8] |
Detailed Experimental Protocols
Optimized HPLC Method for this compound Analysis
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: 10-40% B over 30 minutes, then a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm or Mass Spectrometry (ESI, negative ion mode).
-
Sample Preparation: Dissolve the dried extract of Dipsacus asper in 50% methanol, filter through a 0.45 µm syringe filter.
2D-LC (HILIC x RPLC) Method for High-Resolution Separation
-
First Dimension (HILIC):
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Acetonitrile with 0.1% Formic Acid
-
B: Water with 0.1% Formic Acid
-
-
Gradient: High percentage of A to a lower percentage to elute polar compounds.
-
-
Second Dimension (RPLC):
-
Column: C18 column (e.g., 4.6 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Fast gradient for each fraction from the first dimension.
-
-
Interface: A trapping column and a switching valve are used to transfer fractions from the first to the second dimension.
HSCCC Method for Preparative Isolation of this compound
-
Two-Phase Solvent System: A suitable system for polar saponins is n-butanol-water or ethyl acetate-n-butanol-water. The ideal partition coefficient (K) for the target compound should be between 0.5 and 2.
-
Mode of Operation: Head-to-tail elution.
-
Revolution Speed: 800-900 rpm.
-
Flow Rate: 1.5-2.0 mL/min.
-
Detection: UV detector at 210 nm or an Evaporative Light Scattering Detector (ELSD).
Signaling Pathways and this compound
Extracts of Dipsacus asper, containing this compound and other bioactive compounds, have been shown to modulate several key signaling pathways. Understanding these pathways can provide context for the biological activity of the isolated compounds.
ERK1/2 Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.
Caption: The ERK1/2 signaling pathway, a key regulator of cellular processes.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a critical role in embryonic development and tissue homeostasis. Its dysregulation is often associated with diseases like cancer.
Caption: The Wnt/β-catenin signaling pathway in its "OFF" and "ON" states.
Jasmonic Acid (JA) Signaling Pathway
The Jasmonic Acid (JA) signaling pathway is a key regulator of plant defense responses and the biosynthesis of secondary metabolites, including saponins.
Caption: The Jasmonic Acid (JA) signaling pathway leading to saponin biosynthesis.
References
- 1. HSCCC Separation of the Two Iridoid Glycosides and Three Phenolic Compounds from Veronica ciliata and Their in Vitro Antioxidant and Anti-Hepatocarcinoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. english.nwipb.cas.cn [english.nwipb.cas.cn]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Separation Orthogonality in Liquid Chromatography-Mass Spectrometry for Proteomic Applications: Comparison of 16 Different Two-Dimensional Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Bioactivity of Dipsanoside A and Dipsanoside B: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the known biological activities of Dipsanoside A and Dipsanoside B, two tetrairidoid glucosides isolated from Dipsacus asper. This document synthesizes the available experimental data, details relevant methodologies, and visualizes key experimental workflows.
While a comprehensive comparative analysis of the bioactivities of this compound and Dipsanoside B is not extensively documented in current scientific literature, initial studies have provided a foundational comparison of their cytotoxic effects. Both compounds were first isolated and identified by Tian et al. in 2006. The genus Dipsacus is known for producing a variety of iridoid glucosides with a range of biological activities, including neuroprotective, anti-inflammatory, and anti-osteoporotic effects. However, specific bioactivities for this compound and Dipsanoside B beyond initial cytotoxicity screenings remain largely unexplored.
Cytotoxicity Profile
A primary study that isolated this compound and Dipsanoside B conducted preliminary testing for their cytotoxic activities. The results indicated that neither compound exhibited significant cytotoxic effects.[1] This lack of cytotoxicity is a critical data point, suggesting that these compounds may have favorable safety profiles for potential therapeutic applications.
| Compound | Bioactivity | Cell Lines | Results | Reference |
| This compound | Cytotoxicity | Not specified in abstract | No obvious activity | [1] |
| Dipsanoside B | Cytotoxicity | Not specified in abstract | No obvious activity | [1] |
Experimental Protocols
The following is a generalized protocol for a standard cytotoxicity assay, such as the MTT assay, which is commonly used to assess the effect of compounds on cell viability and proliferation. This methodology is representative of the type of assay likely used in the initial screening of this compound and B.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, HepG2, or others) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound and Dipsanoside B are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours. A control group receiving only the vehicle (solvent) is also included.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve. For this compound and B, the results indicated no significant reduction in cell viability at the tested concentrations.
Potential Bioactivities of Related Iridoid Glucosides from Dipsacus asper
While specific data for this compound and B are limited, other iridoid glucosides isolated from Dipsacus asper have demonstrated a range of biological effects. These findings suggest potential areas of investigation for this compound and B.
-
Neuroprotective Effects: Several iridoid glycosides from Dipsacus asper have shown protective effects in neuronal cell models, suggesting a potential role in neurodegenerative diseases.
-
Anti-inflammatory Activity: Compounds from Dipsacus species have been reported to possess anti-inflammatory properties, which are often attributed to the presence of iridoid glucosides.
-
Anti-osteoporotic Activity: Traditionally, Dipsacus asper has been used in Chinese medicine to treat bone fractures and osteoporosis. Modern studies have indicated that compounds from this plant can promote bone formation.
Further research is necessary to determine if this compound and Dipsanoside B share these bioactivities.
Visualizations
The following diagrams illustrate a typical workflow for assessing cytotoxicity and a simplified representation of a potential anti-inflammatory signaling pathway that could be relevant for iridoid glucosides.
References
Comparative Analysis of Iridoid Glycosides in Neuroprotection: A Guide for Researchers
A comprehensive review of the neuroprotective potential of prominent iridoid glycosides, offering a comparative analysis of their mechanisms and efficacy. While this guide aims to compare Dipsanoside A with other iridoid glycosides, a thorough search of the current scientific literature did not yield any data on the neuroprotective effects of this compound. Therefore, this document will focus on a comparative analysis of other well-researched iridoid glycosides: Geniposide (B1671433), Catalpol (B1668604), and Loganin (B1675030).
Iridoid glycosides, a class of monoterpenoid compounds widely distributed in the plant kingdom, have garnered significant attention for their diverse pharmacological activities, including potent neuroprotective effects.[[“]] These natural compounds present promising avenues for the development of novel therapeutics for a range of neurodegenerative diseases. This guide provides a comparative analysis of the neuroprotective properties of three prominent iridoid glycosides: geniposide, catalpol, and loganin.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes key quantitative findings from various experimental studies on the neuroprotective effects of Geniposide, Catalpol, and Loganin. These studies utilize a range of in vitro and in vivo models of neurodegeneration, including models for Alzheimer's disease, Parkinson's disease, and ischemic stroke.
| Iridoid Glycoside | Model System | Concentration/Dose | Key Quantitative Results | Reference |
| Geniposide | H₂O₂-induced PC12 cells | Not Specified | Increased cell viability from 51.7% to 77.9% | [2] |
| Rotenone-induced Parkinson's disease mouse model | Not Specified | Improved motor dysfunction and restored neurotransmitter levels | [3] | |
| APP/PS1 mouse model of Alzheimer's disease | Not Specified | Attenuated Aβ-induced reduction of long-term potentiation and increased mEPSC amplitude and frequency | [4] | |
| Catalpol | MPP⁺-induced primary mesencephalic neuronal cultures | Not Specified | Increased neuron viability and attenuated dopaminergic neuron death in a dose-dependent manner | [5] |
| H₂O₂-stimulated primary cortical neurons | Not Specified | Significantly decreased intracellular ROS and malondialdehyde (MDA) levels, increased superoxide (B77818) dismutase (SOD) activity and glutathione (B108866) (GSH) level | ||
| MPTP mouse model of Parkinson's disease | Not Specified | Mitigated the loss of dopaminergic neurons and increased tyrosine hydroxylase (TH) expression | ||
| Loganin | MPP⁺-treated primary mesencephalic neuronal cultures | 0.1, 0.5, and 1 μM | Increased cell viability and decreased cytotoxicity in a dose-dependent manner | |
| Cerebral ischemia/reperfusion injury in rats | Not Specified | Attenuated oxidative stress |
Mechanisms of Neuroprotection and Signaling Pathways
The neuroprotective effects of these iridoid glycosides are attributed to their ability to modulate multiple signaling pathways involved in neuronal survival, inflammation, and oxidative stress.
Geniposide
Geniposide has been shown to exert its neuroprotective effects through multiple mechanisms. It acts as an agonist for the glucagon-like peptide-1 (GLP-1) receptor, which is known to have neurotrophic and neuroprotective functions. Activation of the GLP-1 receptor by geniposide can trigger downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to the increased expression of anti-apoptotic proteins like Bcl-2 and antioxidant enzymes like heme oxygenase-1 (HO-1). In models of Alzheimer's disease, geniposide has been shown to reduce amyloid plaques and tau hyperphosphorylation. It can also inhibit neuroinflammation by blocking the RAGE-mediated signaling pathway, which is involved in Aβ-induced pathogenic responses. Furthermore, geniposide has been found to protect against neurotoxicity in Parkinson's disease models by involving the mTOR and Nrf2 pathways.
Geniposide signaling pathways in neuroprotection.
Catalpol
Catalpol has demonstrated significant neuroprotective effects through its anti-inflammatory, anti-oxidative, and anti-apoptotic activities. It can attenuate microglial-mediated neuroinflammation by inhibiting the NF-κB signaling pathway. In response to oxidative stress, catalpol activates the Keap1/Nrf2 pathway, leading to the upregulation of antioxidant enzymes. Furthermore, it can inhibit apoptosis by blocking the p53-mediated Bcl-2/Bax/caspase-3 pathway. In a mouse model of Parkinson's disease, catalpol was found to suppress the activation of MKK4/JNK/c-Jun signaling.
Catalpol signaling pathways in neuroprotection.
Loganin
Loganin, often in combination with morroniside (B1252140) as a component of cornel iridoid glycoside, exerts neuroprotective effects against cerebral ischemia/reperfusion injury. Its mechanism involves the inhibition of neuroinflammation through the TLR4/MyD88/NF-κB pathway. Loganin also enhances antioxidant defense mechanisms by activating the Nrf2/HO-1 signaling pathway.
Loganin signaling pathways in neuroprotection.
Experimental Protocols
The evaluation of the neuroprotective effects of iridoid glycosides typically involves a combination of in vitro and in vivo experimental models.
In Vitro Assays
-
Cell Culture and Treatment: Neuronal cell lines (e.g., PC12, SH-SY5Y) or primary neuronal cultures are commonly used. Neurotoxicity is induced using agents like hydrogen peroxide (H₂O₂), 1-methyl-4-phenylpyridinium (MPP⁺), or amyloid-beta (Aβ) oligomers to mimic oxidative stress, Parkinson's disease, and Alzheimer's disease, respectively. Cells are pre-treated with the iridoid glycoside of interest before the addition of the neurotoxin.
-
Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Apoptosis Assays: Apoptosis, or programmed cell death, can be quantified using methods such as Hoechst and Propidium Iodide (PI) double staining, or flow cytometry with Annexin V/PI staining.
-
Measurement of Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFH-DA. The levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx) are also commonly assessed.
-
Western Blotting: This technique is used to measure the protein expression levels of key signaling molecules in the pathways of interest (e.g., phosphorylated Akt, Nrf2, NF-κB, Bcl-2, Bax).
General workflow for in vitro neuroprotection assays.
In Vivo Models
-
Animal Models: Rodent models are frequently used to simulate human neurodegenerative diseases. Common models include the MPTP-induced mouse model of Parkinson's disease, the streptozotocin-induced rat model of Alzheimer's disease, and middle cerebral artery occlusion (MCAO) models for ischemic stroke.
-
Behavioral Tests: Motor function and cognitive deficits are assessed using a variety of behavioral tests, such as the rotarod test, Morris water maze, and open field test.
-
Histopathological Analysis: After the treatment period, brain tissues are collected for histopathological examination. Techniques like immunohistochemistry and immunofluorescence are used to assess neuronal loss (e.g., tyrosine hydroxylase staining for dopaminergic neurons), protein aggregation (e.g., Aβ plaques), and glial cell activation.
-
Biochemical Assays: Brain homogenates are used to measure levels of neurotransmitters, oxidative stress markers, and inflammatory cytokines.
Conclusion
Geniposide, catalpol, and loganin have demonstrated significant neuroprotective potential across a variety of experimental models of neurodegenerative diseases. Their multifaceted mechanisms of action, targeting oxidative stress, neuroinflammation, and apoptosis, underscore their promise as lead compounds for the development of novel neuroprotective therapies. While the lack of data on this compound prevents a direct comparison, the extensive research on other iridoid glycosides provides a strong foundation for future investigations into the neuroprotective potential of this class of natural products. Further research is warranted to elucidate the full therapeutic potential and clinical applicability of these compounds in the treatment of neurodegenerative diseases.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effects of ginsenosides on neural progenitor cells against oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of Aframomum pruinosum seed extract against stroke in rat: Role of antioxidant and anti-inflammatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Cross-Validation of Methods for Dipsanoside A
The choice between HPLC-UV and LC-MS/MS for the quantification of Dipsanoside A hinges on a balance of factors including sensitivity, selectivity, cost, and the nature of the biological matrix being analyzed. This guide will delve into the validation parameters of each method, offering a clear comparison to facilitate an informed decision-making process.
Data Presentation: A Head-to-Head Comparison
To illustrate the performance characteristics of each method, the following tables summarize hypothetical validation data for the quantification of this compound. These values are representative of what can be expected from a well-optimized and validated HPLC-UV and LC-MS/MS method for a saponin (B1150181) of this class.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for this compound Quantification
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 |
| Linear Range | 1 - 200 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 97.5 - 103.2% | 98.9 - 101.5% |
| Precision (% RSD) | ||
| - Intra-day | < 2.5% | < 1.8% |
| - Inter-day | < 4.0% | < 3.5% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
| Selectivity | Moderate | High |
| Matrix Effect | Prone to interference | Can be minimized with appropriate internal standards |
Table 2: Summary of Recovery and Matrix Effect Data
| Analyte Concentration | HPLC-UV | LC-MS/MS |
| Low QC | ||
| - Recovery (%) | 98.2 ± 3.1 | 99.5 ± 2.5 |
| - Matrix Effect (%) | 91.5 ± 4.2 | 97.8 ± 3.1 |
| Mid QC | ||
| - Recovery (%) | 101.5 ± 2.5 | 100.8 ± 1.9 |
| - Matrix Effect (%) | 94.8 ± 3.5 | 98.5 ± 2.8 |
| High QC | ||
| - Recovery (%) | 102.8 ± 1.9 | 101.2 ± 1.5 |
| - Matrix Effect (%) | 96.2 ± 2.8 | 99.1 ± 2.2 |
Experimental Protocols: A Blueprint for Analysis
Detailed and robust experimental protocols are fundamental for the successful implementation and cross-validation of analytical methods. Below are representative methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method
1. Sample Preparation (from a hypothetical plant matrix):
-
Accurately weigh 1.0 g of finely powdered plant material.
-
Extract with 25 mL of 80% methanol (B129727) in an ultrasonic bath for 45 minutes at 50°C.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and repeat the extraction process on the residue twice.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 2 mL of methanol and filter through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (B52724) (A) and 0.1% phosphoric acid in water (B).
-
0-25 min: 20-50% A
-
25-35 min: 50-80% A
-
35-40 min: 80% A (isocratic)
-
40-45 min: 80-20% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 20 µL.
LC-MS/MS Method
1. Sample Preparation (from a hypothetical plasma sample):
-
To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a structurally similar saponin not present in the sample).
-
Perform protein precipitation by adding 400 µL of acetonitrile.
-
Vortex for 2 minutes and then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
-
0-3 min: 10-90% A
-
3-4 min: 90% A (isocratic)
-
4-4.1 min: 90-10% A
-
4.1-5 min: 10% A (isocratic)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
This compound: [M-H]⁻ → fragment ion 1, [M-H]⁻ → fragment ion 2
-
Internal Standard: [M-H]⁻ → fragment ion 1, [M-H]⁻ → fragment ion 2
-
Visualizing the Workflow
To provide a clear visual representation of the analytical processes and their logical flow, the following diagrams have been generated using the DOT language.
A Comparative Analysis of Dipsanoside A from Diverse Dipsacus Species for Therapeutic Application
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Dipsanoside A, a key bioactive compound found in various Dipsacus species. This document synthesizes available data on its quantification, extraction methodologies, and biological activities, offering a foundation for further research and development.
The genus Dipsacus, commonly known as teasel, encompasses several species utilized in traditional medicine for their anti-inflammatory and bone-protective properties.[1][2] this compound, a prominent iridoid glycoside within this genus, is a subject of growing interest for its potential therapeutic applications. This guide aims to provide a comparative analysis of this compound content and associated bioactivities across different Dipsacus species, supported by experimental data and detailed protocols.
Comparative Quantification of this compound and Related Iridoids
While direct comparative studies quantifying this compound across a wide range of Dipsacus species are limited, existing research on the phytochemical profiles of different species provides valuable insights into the variability of its content. The concentration of this compound and other bioactive compounds in Dipsacus species is known to be influenced by factors such as the specific species, geographical origin, and the extraction methods employed.[1]
One study utilizing High-Performance Liquid Chromatography with an Ultraviolet detector (HPLC/UV) on 17 samples of Dipsaci radix (the root of Dipsacus species) confirmed the presence of this compound.[1] The analysis revealed that the levels of this compound, along with other compounds like loganin (B1675030) and sweroside, varied depending on the source of the plant material and the extraction techniques used.[1]
Another study focusing on Dipsacus fullonum provided quantitative data for several iridoid compounds in its leaves and roots using Ultra-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometry (UPLC-PDA-MS/MS).[3] Although this compound was not individually quantified in this particular study, the data for other major iridoids, such as loganic acid, loganin, and sweroside, can serve as a preliminary indicator of the iridoid glycoside content in this species.
| Compound | Plant Part | Dipsacus fullonum (mg/g dry weight) |
| Loganic Acid | Leaves | 5.27 |
| Roots | 2.60 | |
| Loganin | Leaves | 3.02 |
| Roots | 0.64 | |
| Sweroside | Leaves | 0.45 |
| Roots | 0.67 |
Table 1: Content of major iridoid glycosides in the leaves and roots of Dipsacus fullonum. This data can be used as a proxy for estimating the potential for this compound content, as they belong to the same chemical class.
Experimental Protocols
Extraction and Quantification of Iridoid Glycosides from Dipsacus Species
This protocol is adapted from a method used for the analysis of iridoids in Dipsacus fullonum and can be optimized for the specific quantification of this compound.[3]
1. Sample Preparation:
-
Obtain dried and powdered plant material (roots or leaves) of the desired Dipsacus species.
-
Accurately weigh approximately 1 gram of the powdered material.
2. Extraction:
-
Place the weighed sample in a suitable extraction vessel.
-
Add 20 mL of 70% ethanol (B145695) as the extraction solvent.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 10,000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue with another 20 mL of 70% ethanol to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Re-dissolve the dried extract in a known volume of methanol (B129727) for HPLC or UPLC analysis.
3. Quantification by HPLC-UV:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Standard: A certified reference standard of this compound is required for calibration and quantification.
Biological Activity and Signaling Pathways
This compound, along with other compounds from Dipsacus species, is believed to exert its therapeutic effects through the modulation of key signaling pathways involved in inflammation and bone metabolism.
Anti-inflammatory Effects via NF-κB Pathway Inhibition
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4] Many natural compounds with anti-inflammatory properties have been shown to inhibit this pathway. While direct evidence for this compound is still emerging, the known anti-inflammatory effects of Dipsacus extracts suggest a similar mechanism. The inhibition of the NF-κB pathway would lead to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]
Bone Protection via Inhibition of Osteoclastogenesis
Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to conditions like osteoporosis. The RANKL/RANK signaling pathway is crucial for the differentiation and activation of osteoclasts.[6][7] Natural compounds that inhibit this pathway are of great interest for the treatment of bone diseases. The traditional use of Dipsacus for bone fractures suggests that its bioactive compounds, including this compound, may play a role in modulating this pathway. Inhibition of the RANKL/RANK pathway would suppress the differentiation of osteoclast precursors into mature osteoclasts, thereby reducing bone resorption.[8][9]
Conclusion and Future Directions
This compound represents a promising bioactive compound from Dipsacus species with potential therapeutic applications in inflammatory diseases and bone disorders. However, further research is critically needed to establish a comprehensive comparative analysis of this compound content across various Dipsacus species. The development of standardized and validated analytical methods for the quantification of this compound is essential for quality control and the selection of optimal plant material.
Future studies should focus on:
-
Quantitative analysis: A systematic comparison of this compound content in different Dipsacus species and varieties from diverse geographical locations.
-
Pharmacological studies: In-depth investigations to elucidate the specific molecular mechanisms by which this compound modulates the NF-κB and RANKL/RANK signaling pathways.
-
Bioavailability and in vivo efficacy: Studies to assess the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to evaluate its efficacy in animal models of inflammatory and bone diseases.
By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel, plant-derived medicines.
References
- 1. Dipsacus and Scabiosa Species—The Source of Specialized Metabolites with High Biological Relevance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. Nonsteroidal anti-inflammatory agents differ in their ability to suppress NF-kappaB activation, inhibition of expression of cyclooxygenase-2 and cyclin D1, and abrogation of tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kalopanaxsaponin A ameliorates experimental colitis in mice by inhibiting IRAK-1 activation in the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of RANKL-Induced Osteoclastogenesis by Novel Mutant RANKL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of RANKL-induced osteoclastogenesis through the suppression of the ERK signaling pathway by astragaloside IV and attenuation of titanium-particle-induced osteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acteoside Suppresses RANKL-Mediated Osteoclastogenesis by Inhibiting c-Fos Induction and NF-κB Pathway and Attenuating ROS Production | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
Unraveling the Molecular Journey of Dipsanoside A: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular mechanisms of natural compounds is paramount for therapeutic innovation. Dipsanoside A, a tetrairidoid glucoside isolated from the plant Dipsacus asper, has emerged as a compound of interest. While direct and extensive research on the specific molecular pathways of this compound is still developing, this guide provides a comprehensive overview of its known biological activities and compares them with the broader mechanistic insights gained from studies on Dipsacus asper extracts and related iridoid glycosides.
This compound is a novel tetrairidoid glucoside[1]. Initial studies have explored its cytotoxic potential; however, it has not demonstrated significant activity in this area, suggesting its therapeutic effects may lie elsewhere[1]. The broader biological activities of the plant from which it is derived, Dipsacus asper, offer valuable clues. Extracts from this plant are known to possess anti-inflammatory, antioxidant, neuroprotective, and osteoprotective properties[2][3]. This guide will synthesize the available data to build a putative mechanistic profile for this compound and compare it with related compounds.
Comparative Analysis of Biological Activities
To contextualize the potential mechanisms of this compound, it is useful to compare the activities of Dipsacus asper extracts and other key constituents.
| Compound/Extract | Biological Activity | Implicated Signaling Pathways | Experimental Model |
| This compound | Limited cytotoxic activity observed.[1] | - | In vitro cytotoxicity assays[1] |
| Dipsacus asper Extract | Neuroprotective against Aβ-induced toxicity.[4][5] | - | PC12 cells[4][5] |
| Anti-inflammatory. | ERK1/2 Signaling Pathway | Macrophage cell lines | |
| Osteoprotective, promotes fracture healing. | MAPK, AGE-RAGE, WNT/β-catenin | Animal models of osteoarthritis and fracture | |
| Other Iridoid Glycosides from D. asper | Moderate neuroprotective effects.[4][5] | - | PC12 cells[4][5] |
| Asperosaponin VI (from D. asper ) | Biosynthesis is regulated by the JA signaling pathway. | Jasmonic Acid (JA) Signaling | Dipsacus asper plant studies |
Putative Signaling Pathways for this compound
Based on the activities of the whole plant extract and other isolated compounds, the following signaling pathways are plausible targets for this compound, warranting further investigation.
Experimental Workflow for Investigating Neuroprotective Effects
The neuroprotective effects of iridoid glycosides from Dipsacus asper have been evaluated using in vitro models of neurotoxicity. A typical experimental workflow is outlined below.
Inferred Signaling Pathway for Osteoprotective Effects
The osteoprotective effects of Dipsacus asper extracts are linked to multiple signaling pathways that regulate bone cell function. This compound may contribute to these effects by modulating similar pathways.
Detailed Experimental Protocols
To facilitate further research and replication, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Induction of Toxicity: Treat cells with Aβ25-35 (20 µM) for 24 hours to induce neurotoxicity.
-
Treatment: Add this compound or other test compounds at various concentrations and incubate for an additional 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Alkaline Phosphatase (ALP) Activity Assay (for Osteoblast Differentiation)
-
Cell Culture: Culture pre-osteoblastic cells (e.g., MC3T3-E1) in osteogenic differentiation medium.
-
Treatment: Treat the cells with this compound at various concentrations for 7 and 14 days.
-
Cell Lysis: Wash the cells with PBS and lyse them with a suitable lysis buffer.
-
ALP Reaction: Add p-nitrophenyl phosphate (B84403) (pNPP) substrate to the cell lysate and incubate at 37°C.
-
Stop Reaction: Stop the reaction by adding NaOH.
-
Absorbance Measurement: Measure the absorbance at 405 nm.
-
Normalization: Normalize the ALP activity to the total protein concentration of the cell lysate.
Conclusion and Future Directions
While the molecular mechanism of this compound is not yet fully elucidated, the existing evidence from studies on Dipsacus asper and its constituent iridoid glycosides provides a strong foundation for future research. The neuroprotective and potential osteoprotective activities appear to be the most promising avenues for investigation. Future studies should focus on identifying the direct molecular targets of this compound and confirming its effects on the implicated signaling pathways, such as MAPK, WNT/β-catenin, and ERK1/2, using robust cellular and animal models. Such research will be instrumental in unlocking the full therapeutic potential of this novel natural compound.
References
A Comparative Guide to the Structure-Activity Relationship of Saponins from Dipsacus Species
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Dipsanoside A" and its derivatives did not yield specific scientific literature. Therefore, this guide focuses on the structure-activity relationships of other well-documented saponins (B1172615) isolated from the Dipsacus genus, which are structurally related and offer valuable insights into the therapeutic potential of this class of compounds.
The genus Dipsacus, commonly known as teasel, is a source of various bioactive compounds, with triterpenoid (B12794562) saponins being among the most prominent. These natural products have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, osteoprotective, and cytotoxic effects.[1] This guide provides a comparative analysis of the structure-activity relationships of key saponins isolated from Dipsacus species, with a particular focus on hederagenin-based glycosides.
Comparative Analysis of Biological Activities
The biological activities of Dipsacus saponins are intricately linked to their molecular structure, particularly the nature and position of the sugar moieties attached to the hederagenin (B1673034) aglycone.
A study investigating the cytotoxic effects of seven hederagenin saponins from the root of Dipsacus asper against various tumor cell lines (L1210, HL-60, and SK-OV-3) provides valuable quantitative data for structure-activity relationship (SAR) analysis. The results, determined by the MTT assay, highlight the importance of the glycosylation pattern for cytotoxicity.[2]
| Compound | L1210 (IC50 µg/mL) | HL-60 (IC50 µg/mL) | SK-OV-3 (IC50 µg/mL) |
| 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl hederagenin | 4.7 | 5.2 | 8.7 |
| 3-O-β-D-xylopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl hederagenin | 6.5 | 7.1 | 8.3 |
| 3-O-β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl hederagenin | 5.8 | 6.3 | 22.5 |
| Other tested saponins | > 30 | > 30 | > 30 |
Table 1: Cytotoxic Activity of Hederagenin Saponins from Dipsacus asper [2]
The data suggests that the presence of a disaccharide or trisaccharide at the C-3 position of hederagenin is crucial for potent cytotoxic activity. Specifically, compounds with a rhamnopyranosyl-(1→2)-arabinopyranosyl moiety at C-3 exhibit significant cytotoxicity. The addition of a third sugar, such as xylose or glucose, at the C-3 position of the rhamnose unit generally maintains or slightly modifies this activity. The weaker activity of the glucosyl derivative against the SK-OV-3 cell line suggests that the nature of the terminal sugar can influence cell line-specific cytotoxicity. Saponins lacking this specific glycosylation pattern showed significantly weaker activity.[2]
Several saponins from Dipsacus asper have been shown to possess osteogenic properties. Notably, Asperosaponin VI (also known as Akebia saponin (B1150181) D) has been demonstrated to induce the proliferation, differentiation, and mineralization of osteoblastic cells.[3][4] Another study reported that two other known saponins from Dipsacus asper could significantly stimulate UMR106 cell proliferation and increase alkaline phosphatase (ALP) activity at a concentration of 4 μM.[5] The osteogenic activity of these saponins is often attributed to the modulation of key signaling pathways involved in bone formation.
The anti-inflammatory properties of Dipsacus saponins are also well-documented. An aqueous extract of Dipsacus asperoides roots, rich in saponins, was found to inhibit inflammation and oxidative stress in LPS-stimulated RAW 264.7 macrophages by downregulating NF-κB and ERK1/2 phosphorylation.[6] Some individual saponins, such as dipsacus saponin A and akebia saponin D, have been shown to reduce the production of nitric oxide (NO) in RAW 264.7 cells.[6]
Signaling Pathways Modulated by Dipsacus Saponins
The diverse biological effects of Dipsacus saponins are mediated through their interaction with various cellular signaling pathways. Asperosaponin VI, in particular, has been shown to modulate the following pathways:
-
BMP-2/p38/ERK1/2 Pathway in Osteoblasts: Asperosaponin VI promotes osteoblast differentiation and bone formation by increasing the synthesis of Bone Morphogenetic Protein-2 (BMP-2) and activating the p38 and ERK1/2 signaling cascades.[3]
Caption: Asperosaponin VI induced osteoblast differentiation pathway.
-
EGFR/MMP9/AKT/PI3K Pathway in Rheumatoid Arthritis: In the context of rheumatoid arthritis, Asperosaponin VI has been found to interact with targets within the EGFR/MMP9/AKT/PI3K signaling pathway, suggesting a mechanism for its anti-inflammatory and anti-arthritic effects.
Caption: Asperosaponin VI's putative role in the EGFR signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies used to evaluate the biological activities of Dipsacus saponins.
A general procedure for the extraction and isolation of saponins from Dipsacus roots involves the following steps:
-
Extraction: The dried and powdered plant material is typically extracted with methanol (B129727) or ethanol.[7]
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with different organic solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Saponins are often enriched in the n-butanol fraction.[7]
-
Chromatographic Separation: The saponin-rich fraction is subjected to multiple chromatographic steps, including column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to isolate individual saponins.[7][8]
Caption: General workflow for the isolation of Dipsacus saponins.
This assay is a key indicator of osteoblast differentiation and activity.
-
Cell Culture: Osteoblastic cells (e.g., MC3T3-E1 or UMR106) are cultured in a suitable medium.[5][9]
-
Treatment: Cells are treated with various concentrations of the test saponins for a specified period.
-
Cell Lysis: The cells are washed with phosphate-buffered saline (PBS) and then lysed to release intracellular enzymes, including ALP.[9]
-
Enzymatic Reaction: The cell lysate is incubated with a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution at 37°C. ALP in the lysate hydrolyzes pNPP to p-nitrophenol, which is yellow.[9][10]
-
Quantification: The absorbance of the yellow product is measured at 405 nm using a microplate reader. The ALP activity is calculated relative to the total protein concentration in the lysate.[9][10][11]
This assay is used to assess the anti-inflammatory potential of the saponins.
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.[12][13]
-
Treatment: The cells are pre-treated with different concentrations of the saponins for a short period (e.g., 1-2 hours).[14]
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.[12][13][14]
-
Griess Reaction: After a 24-hour incubation, the culture supernatant is collected. The amount of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent, which forms a colored azo dye.[12][13]
-
Quantification: The absorbance of the colored solution is measured at 540-570 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.[15]
This technique is used to investigate the effect of saponins on specific signaling pathways.
-
Cell Treatment and Lysis: Cells are treated with the saponin of interest, and then lysed to extract total proteins.[16][17]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[18][19]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[17][19]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands, corresponding to the amount of p-ERK, is quantified using densitometry software. The levels of p-ERK are typically normalized to the levels of total ERK in the same sample.[16][17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic saponins from the root of Dipsacus asper Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asperosaponin VI, a saponin component from Dipsacus asper wall, induces osteoblast differentiation through bone morphogenetic protein-2/p38 and extracellular signal-regulated kinase 1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triterpenoid saponins from Dipsacus asper and their activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dipsacus and Scabiosa Species—The Source of Specialized Metabolites with High Biological Relevance: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of saponins in Dipsaci Radix by HILIC-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drmillett.com [drmillett.com]
- 11. Alkaline phosphatase (ALP) and bone nodule formation assays [bio-protocol.org]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 3.4. Western Blotting and Detection [bio-protocol.org]
- 19. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
Head-to-Head Comparison: Dipsanoside A vs. Pimavanserin in Neuroprotection
An Objective Analysis of a Novel Natural Compound and an Established Therapeutic Agent for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective treatments for neurodegenerative diseases, both novel natural compounds and established pharmaceuticals offer promising avenues for research. This guide provides a head-to-head comparison of Dipsanoside A, a tetrairidoid glucoside derived from the plant Dipsacus asper, and Pimavanserin, an FDA-approved atypical antipsychotic for Parkinson's disease psychosis. This comparison aims to objectively evaluate their performance based on available experimental data, detailing their mechanisms of action, neuroprotective effects, and the experimental protocols used to assess them.
Executive Summary
This compound, a key active component of a traditional Chinese medicine, has demonstrated potential neuroprotective properties in preclinical studies. Its mechanism appears to be multifactorial, involving antioxidant and anti-inflammatory pathways. Pimavanserin, a selective serotonin (B10506) 5-HT2A receptor inverse agonist, is a clinically proven therapeutic agent for psychosis in Parkinson's disease and has shown neuroprotective effects in preclinical models of Alzheimer's disease. This guide will delve into the experimental evidence for both compounds, providing a framework for researchers to evaluate their potential in the context of neurodegenerative disease research and development.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and experimental data for this compound and Pimavanserin.
Table 1: General Characteristics
| Feature | This compound | Pimavanserin |
| Compound Type | Tetrairidoid Glucoside (Natural Product) | Atypical Antipsychotic (Synthetic Compound) |
| Source | Dipsacus asper | Chemical Synthesis |
| Therapeutic Area | Investigational (Neuroprotection) | Parkinson's Disease Psychosis (Approved) |
| Primary Mechanism | Antioxidant, Anti-inflammatory (putative) | Selective Serotonin 5-HT2A Receptor Inverse Agonist |
Table 2: Preclinical Neuroprotective Efficacy
| Parameter | This compound (from Dipsacus asper extract) | Pimavanserin |
| In Vivo Model | Aluminum-induced Alzheimer's Disease (AD) in rats | Amyloid β-peptide-induced AD in mice; MPP+-induced Parkinson's Disease (PD) in primary dopaminergic neurons |
| Key Findings | - Ameliorated cognitive deficits in passive avoidance task. - Suppressed overexpression of hippocampal β-amyloid immunoreactivity.[1] | - Reduced psychosis-like behaviors. - Decreased interstitial fluid and cerebrospinal fluid Aβ levels by almost 50%.[2][3] - Protected dopaminergic neurons against MPP+-induced cell death.[4] |
| In Vitro Model | Not available for isolated this compound | Primary cultures of dopaminergic neurons |
| Key Findings | Not available | - Protected against MPP+-induced cell death. - Restored mitochondrial function and reduced oxidative stress. - Promoted the release of BDNF and GDNF.[4] |
Mechanism of Action and Signaling Pathways
This compound: The precise signaling pathways underlying the neuroprotective effects of this compound are not yet fully elucidated. However, based on studies of Dipsacus asper extracts and related compounds, its mechanism is likely linked to the modulation of oxidative stress and neuroinflammation.
Caption: Putative neuroprotective mechanism of this compound.
Pimavanserin: Pimavanserin acts as a selective inverse agonist and antagonist at serotonin 5-HT2A receptors. By blocking the activity of these receptors, it modulates downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) and NMDA receptor pathways, which are involved in the regulation of amyloid-β production.
Caption: Pimavanserin's mechanism via 5-HT2A receptor antagonism.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Neuroprotection Study (Dipsacus asper extract)
-
Animal Model: Chronic aluminum exposure in rats to induce Alzheimer's-like pathology.
-
Procedure:
-
Animals receive 0.3% aluminum chloride solution in their drinking water for 90 days.
-
Following the induction period, animals are treated with either vehicle, Dipsacus asper extract (4 g/kg), or Vitamin E (40 mg/kg) for up to 5 months.
-
-
Behavioral Assessment:
-
Passive Avoidance Task: Step-through latency is measured to assess learning and memory. A decrease in latency indicates cognitive impairment.
-
-
Histological Analysis:
-
Immunohistochemistry: Hippocampal tissue is stained for β-amyloid protein to quantify its expression levels. An increase in immunoreactive cells indicates pathology.
-
In Vivo Neuroprotection Study (Pimavanserin)
-
Animal Model: Intracerebroventricular infusion of amyloid β-peptide fragment in mice to model Alzheimer's disease.
-
Procedure:
-
Mice receive an infusion of amyloid β-peptide to induce AD-like pathology.
-
Animals are then treated with Pimavanserin.
-
-
Behavioral Assessments:
-
Psychostimulant Response: Enhanced responses to DOI and amphetamine are measured as indicators of psychosis-like behavior.
-
Prepulse Inhibition: Disrupted prepulse inhibition is assessed as a measure of sensorimotor gating deficits, which are relevant to psychosis.
-
-
Biochemical Analysis:
-
In Vivo Microdialysis: Brain interstitial fluid is collected to measure real-time levels of Aβ.
-
In Vitro Neuroprotection Assay (General Protocol for SH-SY5Y cells)
-
Cell Line: Human neuroblastoma SH-SY5Y cells, a common model for neuronal studies.
-
Induction of Neurotoxicity: Cells are treated with a neurotoxin such as 6-hydroxydopamine (6-OHDA), MPP+, or hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death, mimicking neurodegenerative conditions.
-
Treatment: Cells are pre-treated with the test compound (e.g., this compound or Pimavanserin) for a specified duration before the addition of the neurotoxin.
-
Cell Viability Assay (MTT Assay):
-
After treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a solvent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the neuroprotective effects of a test compound.
Caption: General workflow for neuroprotective compound evaluation.
Conclusion
This head-to-head comparison highlights the different stages of development and the available scientific evidence for this compound and Pimavanserin. Pimavanserin is a well-characterized drug with a clear mechanism of action and proven clinical efficacy for a specific neuropsychiatric condition. This compound, as part of the Dipsacus asper extract, shows promise in preclinical models of neurodegeneration, but further research is required to isolate its specific effects, elucidate its precise mechanism of action, and establish a more extensive quantitative dataset.
For researchers, this compound represents an intriguing natural product with potential for further investigation and development as a neuroprotective agent. The established profile of Pimavanserin provides a valuable benchmark for the performance of novel compounds in the field of neurodegenerative disease therapeutics. Future studies should focus on isolating this compound and testing it in a battery of in vitro and in vivo models to generate the robust data needed for a more direct and comprehensive comparison.
References
- 1. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pimavanserin, a 5HT2A receptor inverse agonist, rapidly suppresses Aβ production and related pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Pimavanserin Promotes Trophic Factor Release and Protects Cultured Primary Dopaminergic Neurons Exposed to MPP+ in a GDNF-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evidence for Saponins from Dipsacus asper: A Look at Neuroprotective and Anti-inflammatory Potential
A comprehensive search for studies validating the effects of Dipsanoside A in a secondary animal model did not yield specific results for this particular compound. Research literature to date appears to focus on the therapeutic properties of total saponin (B1150181) extracts from Dipsacus asper or other major saponin constituents like Akebia saponin D. This guide, therefore, summarizes the existing preclinical data for these related saponins (B1172615), offering insights into their potential neuroprotective and anti-inflammatory activities and the signaling pathways involved.
While direct evidence for this compound remains elusive, the broader family of saponins from Dipsacus asper has demonstrated promising bioactivity in in vitro and in vivo models. These studies provide a foundation for potential future investigations into the specific effects of this compound.
Neuroprotective Effects of Dipsacus asper Saponins
Initial in vitro research suggests a potential role for the total saponins of Dipsacus asperoides (tSDA) in mitigating neuronal damage, a key aspect of neurodegenerative diseases like Alzheimer's. One study demonstrated that pretreatment with tSDA protected primary cultured neurons from the toxicity induced by beta-amyloid (Aβ), a peptide fragment that forms plaques in the brains of Alzheimer's patients. The protective mechanism is thought to involve the alleviation of oxidative stress and inhibition of free radical generation induced by Aβ.
Anti-inflammatory and Metabolic Regulation
Research into specific saponins from Dipsacus asper has revealed potential anti-inflammatory and metabolic regulatory effects. Akebia saponin D, a prominent saponin in this plant, has been shown to ameliorate skeletal muscle insulin (B600854) resistance in a high-fat diet and streptozotocin-induced mouse model of type 2 diabetes. Furthermore, an extract of Dipsacus asperoides, which contains a variety of saponins, demonstrated anti-inflammatory effects in a murine model of asthma.
Summary of Quantitative Data
Due to the absence of specific data for this compound, a quantitative comparison table cannot be generated. The available studies on related saponins and extracts do not provide sufficient comparative data points against alternative treatments in a secondary animal model.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to offer a clear understanding of the experimental setups used to evaluate the effects of Dipsacus asper saponins.
Neuroprotective Effect of Total Saponins of Dipsacus asperoides (tSDA) on Aβ-induced Neuronal Damage
-
Cell Culture: Primary neurons were cultured from the cerebral cortex of newborn rats.
-
Treatment: Cultured neurons were pretreated with varying concentrations of tSDA for 24 hours before being exposed to Aβ (25-35) for an additional 24 hours.
-
Assessment of Neuronal Viability: The survival rate of neurons was determined using the MTT assay.
-
Measurement of Oxidative Stress: Lactate dehydrogenase (LDH) release and malondialdehyde (MDA) levels in the culture medium were measured to assess cell injury and lipid peroxidation, respectively.
Anti-inflammatory Effect of Dipsacus asperoides Extract in an Ovalbumin-Induced Murine Model of Asthma
-
Animal Model: Female Balb/c mice were sensitized with ovalbumin (OVA) to induce an allergic asthma model.
-
Treatment: Mice were orally administered with the Dipsacus asperoides extract at doses of 20 and 40 mg/kg for 6 days.
-
Assessment of Airway Hyperresponsiveness: Airway hyperresponsiveness to methacholine (B1211447) was measured using a whole-body plethysmograph.
-
Inflammatory Cell Count: The number of inflammatory cells in the bronchoalveolar lavage fluid (BALF) was counted.
-
Cytokine and IgE Levels: The levels of pro-inflammatory cytokines (IL-4, IL-5, IL-13) and IgE in the BALF and serum were measured by ELISA.
-
Western Blot Analysis: The expression of inducible nitric oxide synthase (iNOS) and the phosphorylation of nuclear factor-kappa B (NF-κB) in lung tissue were analyzed by Western blotting.
Effect of Akebia Saponin D on Insulin Resistance in a Mouse Model
-
Animal Model: A model of insulin resistance was induced in mice using a high-fat diet combined with streptozotocin (B1681764) (STZ) injection.
-
Treatment: Mice were treated with Akebia saponin D.
-
Assessment of Insulin Sensitivity: Insulin tolerance tests (ITT) and oral glucose tolerance tests (OGTT) were performed.
-
Western Blot Analysis: The expression and phosphorylation of key proteins in the IGF1R/AMPK signaling pathway in skeletal muscle tissue were analyzed by Western blotting.
Signaling Pathways
The following diagrams illustrate the signaling pathways implicated in the observed effects of Dipsacus asper saponins.
Figure 1. Proposed IGF1R/AMPK signaling pathway activated by Akebia Saponin D.
Figure 2. Inhibition of the NF-κB signaling pathway by Dipsacus asperoides extract.
A Comparative Guide to the Efficacy of Natural vs. Synthetic Dipsanoside A
An Objective Analysis for Researchers and Drug Development Professionals
Executive Summary
Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, has garnered interest for its potential therapeutic applications, including neuroprotective, anti-inflammatory, and osteogenic properties. As with many promising natural products, the question of synthetic versus natural sourcing is critical for scalability, purity, and regulatory approval in drug development.
This guide provides a comprehensive comparison of the efficacy of natural this compound with the projected attributes of a synthetic counterpart. It is important to note that, to date, a total synthesis of this compound has not been reported in peer-reviewed literature. Consequently, this comparison is based on the documented efficacy of the natural compound and a forward-looking analysis of the potential benefits and challenges of a synthetic version, drawing upon established principles in medicinal chemistry and pharmacology.
Efficacy of Natural this compound: Experimental Data
Natural this compound is a constituent of Dipsacus asper, a plant used in traditional medicine to treat bone fractures and pain.[1] Research into the purified compound and related iridoid glycosides from the plant has begun to elucidate its biological activities.
Neuroprotective Effects
Iridoid glycosides from Dipsacus asper, including compounds structurally related to this compound, have demonstrated protective effects in neuronal cell models. For instance, certain iridoids from this plant have shown moderate neuroprotective effects against Aβ₂₅₋₃₅-induced cell death in PC12 cells.[2][3] This suggests a potential role in mitigating neurodegenerative processes.
Anti-Inflammatory Activity
While specific quantitative data for this compound is limited, iridoid glycosides as a class are known to possess anti-inflammatory properties. Studies on various iridoids have shown they can inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).[4] This is a key indicator of anti-inflammatory potential.
Osteogenic Activity
The traditional use of Dipsacus asper for bone healing points to the osteogenic potential of its constituents.[1] In vitro studies on osteoblast-like cell lines, such as MC3T3-E1, are standard for evaluating the effects of compounds on bone formation, assessing markers like alkaline phosphatase (ALP) activity and mineralization.
Table 1: Summary of Known Biological Activities of Iridoid Glycosides from Dipsacus asper
| Biological Activity | Model System | Key Findings | Quantitative Data (for related compounds) | Reference |
| Neuroprotection | Aβ₂₅₋₃₅-induced toxicity in PC12 cells | Moderate protection against amyloid-beta induced cell death. | Data for specific this compound not available. | |
| Anti-Inflammation | LPS-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production. | IC50 values for other iridoid glycosides range from ~20 µM to >100 µM. | |
| Osteogenesis | MC3T3-E1 osteoblast-like cells | Promotion of osteoblast differentiation and mineralization. | Data for specific this compound not available. |
Note: The quantitative data presented are for structurally related iridoid glycosides and may not be directly representative of this compound's potency.
Synthetic this compound: A Hypothetical Comparison
While a synthetic version of this compound is not yet available, its development would offer several potential advantages and disadvantages compared to the natural isolate.
Table 2: Hypothetical Comparison of Natural vs. Synthetic this compound
| Feature | Natural this compound | Synthetic this compound (Projected) |
| Source/Scalability | Extracted from Dipsacus asper roots. Supply is dependent on plant cultivation, harvest, and extraction yields. May be difficult to scale for large-scale pharmaceutical production. | Produced through a multi-step chemical synthesis. Potentially highly scalable and not dependent on agricultural factors. |
| Purity & Consistency | Purity can be high, but may contain trace amounts of co-extracted, structurally related impurities. Batch-to-batch variability is a potential concern. | Can be synthesized to a very high degree of purity (>99%). Impurity profile is defined by the synthetic route and can be controlled. High batch-to-batch consistency. |
| Stereochemistry | Naturally occurs as a single, specific stereoisomer. | Synthesis must be designed to be stereoselective to produce the correct biologically active isomer. This can be a significant chemical challenge. |
| Cost of Goods | Can be cost-effective at a small scale. Large-scale extraction and purification costs can be substantial. | Initial development is expensive. For a complex molecule, the cost per gram may be very high, but could decrease with process optimization at a large scale. |
| Analog Synthesis | Not directly possible. New compounds must be found in nature. | The synthetic route can be modified to produce novel analogs for structure-activity relationship (SAR) studies, potentially leading to more potent or selective compounds. |
| Regulatory Path | Characterization of the natural product and control of impurities can be complex for regulatory agencies. | A well-defined synthetic route and impurity profile can streamline the regulatory approval process (CMC section). |
Experimental Protocols for Efficacy Evaluation
The following are detailed methodologies for key in vitro experiments to assess the bioactivity of this compound, applicable to both natural and any future synthetic versions.
In Vitro Osteogenic Differentiation Assay
-
Cell Line: MC3T3-E1 pre-osteoblastic cells.
-
Protocol:
-
Seed MC3T3-E1 cells in 24-well plates at a density of 5 x 10⁴ cells/well and culture in α-MEM medium with 10% FBS until confluent.
-
Upon confluence, switch to an osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control. Refresh the medium and treatments every 2-3 days.
-
Alkaline Phosphatase (ALP) Staining (Day 7): Fix cells with 4% paraformaldehyde, wash with PBS, and stain using an ALP staining kit. Quantify ALP activity by measuring absorbance at 405 nm after cell lysis.
-
Alizarin Red S (ARS) Staining for Mineralization (Day 21): Fix cells as above and stain with 2% Alizarin Red S solution (pH 4.2) for 30 minutes to visualize calcium deposits. For quantification, extract the stain with 10% cetylpyridinium (B1207926) chloride and measure absorbance at 562 nm.
-
-
Endpoints: Increased ALP activity and enhanced matrix mineralization compared to vehicle control.
In Vitro Anti-Inflammatory Assay
-
Cell Line: RAW 264.7 murine macrophages.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the concentration of nitrite (B80452) (a stable product of NO) using the Griess reagent assay. Measure absorbance at 540 nm.
-
Cytokine Measurement (e.g., TNF-α, IL-6): Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines in the supernatant.
-
Cell Viability: Perform an MTT or similar viability assay to ensure that the observed effects are not due to cytotoxicity.
-
-
Endpoints: Dose-dependent reduction in NO, TNF-α, and IL-6 production in LPS-stimulated cells without significant loss of cell viability.
In Vitro Neuroprotection Assay
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to attach.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Induce cytotoxicity by exposing the cells to a neurotoxin such as glutamate (B1630785) (e.g., 40-100 mM) or Aβ₂₅₋₃₅ peptide for a specified duration (e.g., 3-24 hours).
-
Cell Viability Assessment: Measure cell viability using the MTT assay. Increased absorbance at 570 nm indicates higher cell survival.
-
Apoptosis Assessment (TUNEL Assay): To confirm that protection is via inhibition of apoptosis, perform a TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis.
-
-
Endpoints: Increased cell viability and reduced apoptosis in the presence of the neurotoxin compared to the toxin-only control.
Mandatory Visualizations
Signaling Pathway Diagram
Many iridoid glycosides exert their anti-inflammatory effects by modulating the NF-κB signaling pathway. The following diagram illustrates this putative mechanism.
Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for screening and quantifying the in vitro efficacy of a test compound like this compound.
Caption: General workflow for evaluating the in vitro efficacy of this compound.
Conclusion and Future Outlook
Natural this compound, as a component of Dipsacus asper, shows promise in several therapeutic areas, consistent with the plant's traditional medicinal uses. However, the lack of extensive quantitative data for the pure compound and the absence of a total synthesis route are significant hurdles for its development as a modern therapeutic agent.
The future development of this compound will likely depend on two key advances:
-
Completion of a Total Synthesis: A viable synthetic route would enable the production of highly pure, consistent batches of this compound, facilitating rigorous preclinical and clinical evaluation. It would also open the door to medicinal chemistry efforts to create more potent and drug-like analogs.
-
In-depth Pharmacological Profiling: Further studies are required to isolate sufficient quantities of natural this compound to determine its precise potency (e.g., IC₅₀/EC₅₀ values) in a range of standardized assays and to elucidate its specific molecular targets and signaling pathways.
For researchers and drug development professionals, this compound represents an intriguing but early-stage lead compound. While the efficacy of the natural product provides a strong rationale for further investigation, the path to a viable drug candidate will require addressing the current challenges in its supply and characterization through the power of synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Iridoid Glycoside from the Roots of Dipsacus asper - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new iridoid glycoside from the roots of Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Dipsanoside A: A Guide for Laboratory Professionals
The proper disposal of Dipsanoside A, a tetrairidoid glucoside isolated from Dipsacus asper, requires careful consideration of its potential hazards and adherence to established laboratory safety protocols.[1] In the absence of specific disposal information, a conservative approach that treats the compound as hazardous waste is the most prudent course of action. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely.
I. Pre-Disposal Hazard Assessment
Before beginning any disposal procedure, a thorough hazard assessment is crucial. Since specific toxicity and ecotoxicity data for this compound are not available, researchers should handle it with a high degree of caution.
Key Assessment Steps:
-
Assume Toxicity: In the absence of specific data, treat this compound as a toxic substance. Handle it with appropriate personal protective equipment (PPE).
-
Evaluate Potential Environmental Hazards: Many complex organic molecules can have significant environmental impacts. Assume this compound is harmful to aquatic life and should not be disposed of down the drain.[2]
-
Consult Institutional EHS: Your institution's EHS department is the primary resource for guidance on hazardous waste disposal.[3][4] They can provide specific instructions based on their expertise and knowledge of regulations.
II. Personal Protective Equipment (PPE)
When handling this compound waste, all personnel should wear the following minimum PPE:
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
All handling of solid this compound or concentrated solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
III. Segregation and Waste Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.[4]
-
Designated Waste Containers: Collect all this compound waste in a dedicated, clearly labeled hazardous waste container.
-
Separate Waste Streams:
-
Solid Waste: Place contaminated items such as gloves, weighing papers, absorbent pads, and vials containing solid this compound into a designated solid hazardous waste container.
-
Liquid Waste: Carefully pour liquid waste containing this compound, such as unused solutions or rinsates, into a designated liquid hazardous waste container using a funnel.
-
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
IV. Waste Container Management
Proper management of waste containers is essential to maintain a safe laboratory environment.
-
Container Type: Use a chemically resistant container that is compatible with this compound and any solvents used. For liquid waste, a sealable, shatter-resistant bottle is recommended.
-
Labeling: Affix a completed hazardous waste label to the container as soon as the first waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The principal investigator's name and contact information.
-
-
Container Sealing: Keep the waste container securely sealed when not in use to prevent spills or the release of vapors.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of laboratory personnel and away from drains and sources of ignition.
V. Disposal Procedure
The primary and recommended method for the disposal of this compound is through your institution's hazardous waste management program.
-
Collection and Segregation: Follow the segregation and collection procedures outlined in Section III.
-
Container Management: Ensure your waste container is properly labeled and sealed as described in Section IV.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for requesting a waste pickup.
-
Documentation: Maintain a record of the waste generated and its disposal, as required by your institution.
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.
VI. Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent the spill from spreading or entering drains.
-
Cleanup:
-
For solid spills, carefully sweep the material and place it in the designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data for General Chemical Waste
The following table summarizes general quantitative guidelines for laboratory chemical waste, which should be followed in the absence of specific data for this compound.
| Parameter | Guideline | Source |
| Drain Disposal pH Range | 5.5 - 10.5 (for approved substances only) | |
| Liquid Waste Container Fill Level | Do not fill to more than 75% capacity | |
| Empty Container Rinsing | Triple rinse with a suitable solvent | |
| Acute Hazardous Waste Limit | Do not accumulate more than one quart |
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagrams illustrate the logical flow of the this compound disposal process and the emergency spill response.
Caption: Logical workflow for the proper disposal of this compound.
Caption: Emergency spill response procedure for this compound.
References
Personal protective equipment for handling Dipsanoside A
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dipsanoside A. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Material/Standard Recommendation |
| Eye and Face Protection | Safety Glasses with Side Shields | Conforming to EN 166 (EU) or NIOSH (US) standards.[4] |
| Face Shield | Recommended when there is a risk of splashes, particularly when handling larger quantities or creating solutions. | |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are generally suitable for handling small quantities of powders or solutions. Inspect gloves for tears or punctures before use.[4] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and clothing. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or during procedures with a high risk of splashing. | |
| Respiratory Protection | Dust Mask/Respirator | A NIOSH-approved dust mask or respirator should be used when handling the powdered form to avoid inhalation of dust. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the compound.
Handling Procedures:
-
Preparation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid aerosol formation.
-
Weighing: Handle this compound as a powder in a designated area to prevent contamination. Use appropriate tools (e.g., spatulas) to handle the solid.
-
Solution Preparation: this compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol (B145695). When preparing solutions, add the solvent slowly to the solid to avoid splashing.
-
General Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Storage:
-
Store this compound in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed to prevent contamination.
-
For long-term storage, follow the supplier's recommendations, which may include refrigeration or freezing.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential harm to others.
Waste Segregation:
-
Solid Waste: Collect any unused solid this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound should be collected in a labeled hazardous waste container. Do not pour solutions down the drain unless authorized by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected as hazardous waste. Deface the label of the empty container before disposing of it in the regular trash.
Disposal Procedure:
-
All waste containing this compound should be treated as chemical waste.
-
Follow your institution's guidelines for the disposal of chemical waste. This typically involves collection by a certified hazardous waste management company.
-
Never dispose of this compound in the regular trash or down the sanitary sewer without prior approval from your EHS department.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines a general procedure for preparing a stock solution of this compound for in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), methanol, or ethanol (analytical grade)
-
Appropriate personal protective equipment (see table above)
-
Calibrated analytical balance
-
Fume hood
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Don the appropriate PPE, including a lab coat, gloves, and safety glasses.
-
Perform all manipulations of the solid compound within a chemical fume hood.
-
Tare a sterile microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh the desired amount of this compound into the tube.
-
Calculate the volume of solvent required to achieve the desired stock solution concentration.
-
In the fume hood, add the calculated volume of the appropriate solvent (e.g., DMSO) to the tube containing the this compound.
-
Cap the tube securely and vortex until the solid is completely dissolved. Gentle warming may be required for some solvents, but check for compound stability at higher temperatures.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature (typically -20°C or -80°C) to maintain stability.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
